Thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTQGJLVGDSCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401415 | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-56-9 | |
| Record name | Thieno[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Thieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, it serves as a scaffold for the synthesis of a wide range of pharmacologically active molecules, notably as kinase inhibitors. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and established experimental protocols for its synthesis. Furthermore, this guide delves into the crucial signaling pathways where derivatives of this compound have shown significant inhibitory activity, providing a foundation for future research and drug design.
Physicochemical Properties
The foundational physicochemical properties of this compound are crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and target binding.
Basicity and pKa
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [2] |
| Melting Point | 234-236°C | [2] |
| Boiling Point | 346.8°C at 760 mmHg | [2] |
| pKa (estimated) | ~5.7 (based on 4-aminopyrimidine) | [3] |
Experimental Protocols
The synthesis of the thieno[2,3-d]pyrimidine core is a critical aspect of its utilization in drug discovery. The most common and versatile method involves the Gewald reaction to construct the initial substituted 2-aminothiophene, followed by cyclization to form the fused pyrimidine ring.
General Synthesis of 4-Aminothieno[2,3-d]pyrimidines
A prevalent synthetic route commences with a multicomponent Gewald reaction, followed by cyclization. This approach offers the flexibility to introduce various substituents on the thiophene ring.
Step 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile
This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.
-
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Malononitrile
-
Elemental Sulfur
-
Base catalyst (e.g., triethylamine or morpholine)
-
Solvent (e.g., ethanol or dimethylformamide)
-
-
Procedure:
-
To a stirred solution of the ketone/aldehyde and malononitrile in the chosen solvent, add the base catalyst portion-wise at room temperature.
-
Add elemental sulfur to the mixture.
-
The reaction mixture is typically stirred at a temperature ranging from room temperature to 50°C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol) and can be further purified by recrystallization.
-
Step 2: Cyclization to form the this compound Ring
The resulting 2-aminothiophene-3-carbonitrile is then cyclized to form the desired this compound.
-
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide or a mixture of formic acid and formamide
-
-
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile and an excess of formamide is heated at reflux (typically 150-190°C) for several hours.
-
Alternatively, the reaction can be performed by refluxing in a mixture of formic acid and formamide.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent and can be purified by recrystallization.
-
Signaling Pathways and Biological Activity
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.
General Synthetic Workflow
The synthesis of diverse thieno[2,3-d]pyrimidine derivatives for biological screening typically follows a structured workflow.
References
Thieno[2,3-d]pyrimidin-4-amine chemical structure and synthesis
An In-depth Technical Guide to the Thieno[2,3-d]pyrimidin-4-amine Core: Chemical Structure and Synthesis
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines and quinazolines.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[3] The 4-amine substituted variant, this compound, serves as a crucial pharmacophore and a key building block for numerous biologically active compounds and targeted therapies.[4][5][6]
This technical guide provides a detailed overview of the chemical structure of this compound and explores the primary synthetic methodologies for its preparation, complete with experimental protocols and quantitative data.
Core Chemical Structure
The core of this compound is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyrimidine ring. The molecular formula for the unsubstituted core is C₆H₅N₃S.[6][7] The key feature is an amine group (-NH₂) substituted at the C4 position of the pyrimidine ring. This amine group is a critical site for further functionalization to modulate the molecule's pharmacological properties.
Caption: Core structure and identifiers for this compound.
Key Synthetic Routes
The synthesis of the this compound core can be achieved through several strategic pathways. The most prominent methods involve the initial construction of a substituted 2-aminothiophene followed by pyrimidine ring annulation, or through multi-component reactions.
Gewald Reaction Followed by Cyclization
A versatile and widely adopted method is the initial synthesis of a 2-aminothiophene-3-carbonitrile intermediate via the Gewald reaction, which is then cyclized to form the fused pyrimidine ring.[8][9] This approach offers the flexibility to introduce various substituents onto the thiophene ring.
The general workflow involves:
-
Gewald Reaction: A ketone or aldehyde is reacted with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a basic catalyst (e.g., triethylamine, diethylamine) to yield a polysubstituted 2-aminothiophene-3-carbonitrile.[8][9]
-
Pyrimidine Ring Formation: The resulting 2-aminothiophene intermediate undergoes cyclocondensation with a one-carbon synthon like formamide or by reacting with anilines in a Dimroth rearrangement to construct the pyrimidine ring.[8][10]
Caption: Workflow for synthesis via Gewald reaction and subsequent cyclization.
Synthesis via Chlorination and Nucleophilic Substitution
Another common strategy begins with a 2-aminothiophene-3-carboxylate, which is first cyclized to a thieno[2,3-d]pyrimidin-4-ol. This intermediate is then activated by chlorination, followed by a nucleophilic substitution with an amine to yield the final product.[5]
This three-step process is summarized as:
-
Condensation: Methyl 2-aminothiophene-3-carboxylate reacts with formamidine acetate to form thieno[2,3-d]pyrimidin-4-ol.[5]
-
Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent like phosphoryl trichloride (POCl₃).[5]
-
Nucleophilic Substitution: The 4-chloro-thieno[2,3-d]pyrimidine intermediate readily reacts with an amine (e.g., methylamine) to furnish the desired N-substituted this compound.[5]
Caption: Workflow for synthesis via chlorination and nucleophilic substitution.
Four-Component One-Pot Synthesis
A highly efficient and atom-economical approach involves a four-component reaction (4CR) to assemble the this compound core in a single step.[11] This method circumvents the need for isolating intermediates, thereby simplifying the synthetic process. A reported example involves the Na₂HPO₄-catalyzed reaction between a ketone, malononitrile, elemental sulfur, and formamide.[11]
Caption: Logical flow for the one-pot four-component synthesis.
Experimental Protocols & Data
This section provides detailed experimental procedures for the key synthetic routes discussed, along with tabulated data summarizing reaction conditions and yields.
Protocol 1: Synthesis of N-methylthis compound[5]
Step A: Synthesis of Thieno[2,3-d]pyrimidin-4-ol
-
A mixture of methyl 2-aminothiophene-3-carboxylate (1 eq) and formamidine acetate (1.2 eq) in 2-methoxyethanol is heated at reflux for 6-8 hours.
-
After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The solid is crystallized from ethanol to yield the pure product.
Step B: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
-
Thieno[2,3-d]pyrimidin-4-ol (1 eq, 6.6 mmol) is suspended in toluene (5 mL).
-
Phosphoryl trichloride (10 mL) is added to the suspension.
-
The mixture is heated at reflux (110 °C) for 1-2 hours.
-
After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered.
Step C: Synthesis of N-methylthis compound
-
4-Chlorothieno[2,3-d]pyrimidine (1 eq) is dissolved in a suitable solvent.
-
An excess of methylamine solution is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is worked up by extraction with dichloromethane (DCM) and water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and evaporated to yield the final product.
| Step | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Reference |
| A | Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | 2-Methoxyethanol | Reflux, 6-8 h | 60% | [5] |
| B | Thieno[2,3-d]pyrimidin-4-ol | POCl₃, Toluene | Toluene | Reflux (110°C), 1-2 h | - | [5] |
| C | 4-Chlorothieno[2,3-d]pyrimidine | Methylamine | DCM | Room Temp | 54% (overall) | [5] |
Protocol 2: Gewald Reaction and Dimroth Rearrangement[8][10]
Step A: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
-
A mixture of pyranone (1 eq), malononitrile (1 eq), and elemental sulfur (1 eq) is prepared in ethanol.
-
Triethylamine (TEA) is added as a base catalyst.
-
The reaction is stirred at room temperature for 5 hours.
-
The product precipitates from the solution and is collected by filtration.
Step B: Amination
-
The 2-aminothiophene intermediate from Step A (10 mmol) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
The reaction is heated to 70 °C under microwave irradiation at 200 W for 20 minutes.
Step C: Dimroth Rearrangement Condensation
-
The product from Step B (4.25 mmol) is reacted with a substituted aniline (e.g., m-chloroaniline) under microwave irradiation.
-
The reaction proceeds to form the final this compound derivative.
| Step | Starting Materials | Key Reagents/Catalyst | Conditions | Yield | Reference |
| A | Pyranone, Malononitrile, Sulfur | Triethylamine (TEA) | Room Temp, 5 h | 75% | [10] |
| B | 2-aminothiophene intermediate | DMF-DMA | 70°C, 200W MW, 20 min | 95% | [10] |
| C | Product from Step B, m-chloroaniline | - | Microwave | 79% | [10] |
Conclusion
The this compound core is a cornerstone in the development of novel therapeutics. Its synthesis is well-established through robust and versatile methods like the Gewald reaction followed by pyrimidine annulation and the multi-step sequence involving chlorination and nucleophilic substitution. Furthermore, the development of efficient one-pot, multi-component reactions provides a more streamlined and environmentally friendly alternative for accessing this valuable scaffold. The choice of synthetic strategy can be tailored based on the desired substitution patterns and the availability of starting materials, enabling extensive exploration of the chemical space around this potent heterocyclic core for drug discovery applications.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Cas 14080-56-9,this compound | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, and specifically its 4-amino substituted variant, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine bases found in DNA and RNA has rendered it a "privileged scaffold," leading to the development of a multitude of biologically active compounds. This technical guide delves into the discovery, synthesis, and historical evolution of Thieno[2,3-d]pyrimidin-4-amine, providing a comprehensive resource for researchers engaged in drug discovery and development.
Discovery and Foundational Synthesis
The discovery of the thieno[2,3-d]pyrimidine scaffold is intrinsically linked to the development of synthetic routes to polysubstituted thiophenes. The most pivotal of these is the Gewald reaction , a multi-component condensation that provides access to the crucial precursor, 2-aminothiophene-3-carbonitrile.[1] This reaction, named after the German chemist Karl Gewald, involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
The subsequent and most direct route to this compound involves the cyclization of the 2-aminothiophene-3-carbonitrile intermediate. Heating this precursor with formamide is a widely adopted and efficient method for the construction of the 4-aminopyrimidine ring fused to the thiophene core.[2][3] This reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization to yield the final this compound.
While a singular, definitive "discovery" paper for the unsubstituted this compound is not readily apparent in early literature, its synthesis is a logical and fundamental extension of the well-established chemistry of 2-aminothiophene-3-carbonitriles. Numerous publications throughout the latter half of the 20th century describe this transformation in the context of synthesizing a variety of substituted thieno[2,3-d]pyrimidines for diverse biological applications.[4][5]
Historical Development in Medicinal Chemistry
The initial explorations of thieno[2,3-d]pyrimidines were driven by their structural analogy to purines, suggesting potential as antimetabolites in cancer and infectious disease research. Early studies investigated their antifungal and antibacterial properties.[4]
However, the true potential of the this compound scaffold was realized with the advent of targeted cancer therapies. The core structure proved to be an ideal template for the design of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-amino group of the thieno[2,3-d]pyrimidine core often serves as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases.
This realization led to an explosion of research in the late 20th and early 21st centuries, with chemists modifying the core at various positions to achieve potency and selectivity against specific kinase targets. This has resulted in the discovery of potent inhibitors of:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[6]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.[7]
-
Atypical Protein Kinase C (aPKC): Implicated in processes such as cell polarity and proliferation.[8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.
The versatility of the thieno[2,3-d]pyrimidine scaffold continues to be explored, with recent research extending into areas such as neurodegenerative diseases and antiviral therapies.
Experimental Protocols
General Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)
This protocol is a generalized procedure based on the principles of the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or piperidine; catalytic amount)
-
Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)
Procedure:
-
To a stirred solution of the ketone or aldehyde and malononitrile in the chosen solvent, add a catalytic amount of the base.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of this compound
This protocol describes the cyclization of 2-aminothiophene-3-carbonitrile with formamide.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative (1.0 eq)
-
Formamide (excess, can be used as solvent)
Procedure:
-
A mixture of the 2-aminothiophene-3-carbonitrile and an excess of formamide is heated under reflux (typically 180-200 °C).[2][3]
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF and water).
Quantitative Data
The following tables summarize representative quantitative data for the biological activity of various this compound derivatives.
Table 1: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | R3 | IC50 (µM) | Reference |
| 1 | H | Phenyl | H | 0.15 | [6] |
| 2 | H | 4-Chlorophenyl | H | 0.08 | [6] |
| 3 | H | 3-Methoxyphenyl | H | 0.21 | [6] |
| 4 | CH3 | Phenyl | H | 0.52 | [6] |
Table 2: PI3Kα Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | R3 | IC50 (nM) | Reference |
| 5 | H | Morpholinophenyl | H | 15 | [7] |
| 6 | H | 4-(Dimethylamino)phenyl | H | 28 | [7] |
| 7 | H | Pyridin-4-yl | H | 45 | [7] |
| 8 | CH3 | Morpholinophenyl | H | 89 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: Synthetic and screening workflow for Thieno[2,3-d]pyrimidin-4-amines.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Thieno[2,3-d]pyrimidin-4-amines.
Conclusion
The this compound core has a rich history rooted in fundamental heterocyclic chemistry and has evolved into a scaffold of immense importance in modern drug discovery. Its synthetic accessibility, coupled with its favorable interactions with key biological targets, ensures that it will remain a focus of research for the foreseeable future. This guide provides a foundational understanding of its discovery, history, and synthesis, empowering researchers to build upon this legacy and develop the next generation of therapeutics based on this remarkable heterocyclic system.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thieno[2,3-d]pyrimidin-4-amine Derivatives and Analogs for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the purine base adenine found in DNA and RNA.[1][2] This core has garnered significant interest from researchers due to the diverse and potent biological activities exhibited by its derivatives.[3][4] This technical guide provides a comprehensive overview of thieno[2,3-d]pyrimidin-4-amine derivatives and their analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The information is tailored for researchers, scientists, and drug development professionals working on the discovery of novel therapeutics.
Synthesis of the Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine scaffold can be achieved through various strategies. A common and versatile method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This intermediate can then be cyclized to form the thieno[2,3-d]pyrimidine ring system.[5][6]
Subsequent modifications, such as chlorination of the 4-oxo position followed by nucleophilic substitution with various amines, allow for the introduction of diverse functionalities at the 4-position, leading to a wide array of this compound derivatives.[7]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8]
2.1.1. Kinase Inhibition
Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of several key kinases implicated in cancer, including:
-
VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against VEGFR-2.[9]
-
EGFR: Epidermal growth factor receptor is a member of the ErbB family of receptor tyrosine kinases and is a well-established target in cancer therapy.[10] Derivatives of the thieno[2,3-d]pyrimidine scaffold have been developed as inhibitors of both wild-type and mutant forms of EGFR.[10]
-
ROCK: Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are involved in regulating cell shape, motility, and proliferation. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors.[11]
-
PI3K: Phosphoinositide 3-kinases are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, and survival. Thieno[2,3-d]pyrimidine derivatives have shown promise as PI3K inhibitors.[12]
-
Atypical Protein Kinase C (aPKC): These kinases are implicated in the regulation of vascular permeability. Thieno[2,3-d]pyrimidine derivatives have been investigated as aPKC inhibitors to control retinal vascular permeability and cytokine-induced edema.[13][14]
-
FLT3: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a role in the development of hematopoietic stem cells. Thieno[2,3-d]pyrimidines have been explored as FLT3 inhibitors for the treatment of acute myeloid leukemia.[4][15]
Signaling Pathway of VEGFR-2 in Angiogenesis:
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data on Anticancer Activity:
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 17f | VEGFR-2 | 0.08 | HCT-116 | [9] |
| 17f | VEGFR-2 | 2.80 | HCT-116 | [9] |
| 17f | VEGFR-2 | 4.10 | HepG2 | [9] |
| 8k | ROCK I | 0.004 | - | [11] |
| 8k | ROCK II | 0.001 | - | [11] |
| Compound l | - | 27.6 | MDA-MB-231 | [6] |
| Compound 15 | - | 0.94 | A549 | [16] |
| Compound 3 | - | 0.045 | MCF-7 | [17] |
| Compound 4 | - | 0.11 | MCF-7 | [17] |
| Compound 2 | - | 0.16 | MDA-MB-231 | [17] |
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their potential as antibacterial agents, particularly against Mycobacterium tuberculosis.
2.2.1. Inhibition of Cytochrome bd Oxidase
Certain thieno[3,2-d]pyrimidin-4-amines, isomers of the [2,3-d] series, have been identified as inhibitors of cytochrome bd (Cyt-bd) oxidase in Mycobacterium tuberculosis.[18] This enzyme is part of the electron transport chain and is crucial for the bacterium's energy metabolism, making it an attractive drug target.[18]
Quantitative Data on Antibacterial Activity:
| Compound ID | Target | IC50 (µM) | Strain | Reference |
| CWHM-728 (8) | - | 3.2 | M. tuberculosis Erdman | [18] |
| CWHM-1023 (9) | - | 0.083 | M. tuberculosis Erdman | [18] |
| Compound 19 | Cyt-bd | 6-18 | M. bovis BCG, M. tuberculosis H37Rv, M. tuberculosis N0145 | [18] |
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.
SAR Workflow:
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Key SAR insights for different targets include:
-
EGFR Inhibitors: Substitutions at both the 2-phenyl and the 4-anilino positions are critical for high potency. A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[10]
-
PI3K Inhibitors: The substitution pattern on the 2-aryl ring is a critical determinant of biological activity.[10]
-
aPKC Inhibitors: The nature of the substituent at the 4-position significantly influences potency. For instance, analogues with a C-4 aminoethyl or amine spacer connecting the tricyclic core to a terminal piperazine or piperidine showed varied potency.[13]
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
Base-Promoted SNAr: In a sealed vial, 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) are dissolved in DMSO. Potassium carbonate (1 equivalent) is added, and the reaction mixture is heated to 100 °C for 12 hours. The mixture is then concentrated, and the residue is dissolved in a suitable organic solvent, washed with aqueous acid, water, and brine. The organic phase is dried and concentrated to yield the product.[18]
Acid-Catalyzed SNAr: In a sealed vial, 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) are dissolved in a mixture of THF and isopropanol (3:1). A catalytic amount of concentrated HCl is added, and the solution is heated at 70 °C for 24 hours. The reaction mixture is concentrated, and the residue is worked up with an organic solvent and aqueous sodium bicarbonate solution to yield the product.[18]
Biological Assays
4.2.1. In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, ROCK) is determined using various commercially available assay kits or established protocols. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of different concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
4.2.2. Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader, and the IC50 value is calculated.[10]
4.2.3. ATP Depletion Assay (for Antibacterial Activity)
This assay is used to assess the impact of compounds on the energy metabolism of bacteria.
-
Bacterial Culture: Mycobacterial strains are grown to a specific optical density.
-
Compound Treatment: The bacterial cultures are treated with the test compounds, often in the presence of an inhibitor of another respiratory pathway component (like Q203 for Cyt-bd inhibitors) to isolate the effect on the target.[18]
-
ATP Measurement: After a specific incubation period, the bacterial cells are lysed, and the intracellular ATP concentration is measured using a luciferase-based assay.
-
Data Analysis: The IC50 value, representing the compound concentration that causes a 50% reduction in ATP levels, is determined.[18]
Conclusion
The this compound scaffold continues to be a highly valuable core in the design and development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it a versatile platform for medicinal chemists. The potent and selective kinase inhibitors and antibacterial agents that have emerged from this class of compounds underscore their significant potential in addressing unmet medical needs in oncology and infectious diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 18. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine nucleus, particularly with a 4-amino substitution, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. This has led to the development of numerous derivatives with potent and diverse biological activities, positioning this scaffold at the forefront of therapeutic research in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of the thieno[2,3-d]pyrimidin-4-amine core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: A Kinase Inhibition Powerhouse
The most extensively explored therapeutic application of the this compound scaffold is in the realm of oncology. Derivatives of this core have demonstrated remarkable efficacy as inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a crucial regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. This compound derivatives have been successfully designed as ATP-competitive inhibitors of EGFR.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 5a | EGFR | 36.7 | Leukemia, CNS Cancer, NSCLC | ~10 | [1] |
| 4b | - | - | Leukemia, CNS Cancer, NSCLC | ~10 | [1] |
| 21 | EGFR | 77 | - | - | [2] |
| 25 | EGFR | 59 | - | - | [2] |
| 5b | EGFR (Wild Type) | 37.19 | MCF-7, A549 | - | [3][4] |
| 5b | EGFR (T790M Mutant) | 204.10 | - | - | [3][4] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anticancer therapies. Several this compound derivatives have been identified as potent VEGFR-2 inhibitors.[5]
The following diagram depicts the VEGFR-2 signaling cascade and its inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Quantitative Data: VEGFR-2 Inhibitory and Anticancer Activity
| Compound ID | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 17f | 0.23 | 2.80 | 4.10 | - | [5] |
| 8b | 0.073 | - | - | - | [6] |
| 21e | 0.021 | - | - | - | [7][8] |
| 21b | 0.0334 | - | - | - | [8] |
| 21c | 0.047 | - | - | - | [8] |
| Sorafenib (control) | 0.23 | - | - | - | [5] |
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition
The ROCK signaling pathway is involved in regulating cell shape, motility, and migration. Its inhibition has emerged as a promising strategy in cancer therapy to reduce metastasis.
Here is a simplified diagram of the ROCK signaling pathway.
Caption: ROCK Signaling Pathway Inhibition.
Quantitative Data: ROCK Inhibitory Activity
| Compound ID | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Reference |
| 8k | 0.004 | 0.001 | [9] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with gastrointestinal side effects.
One of the mechanisms of their anti-inflammatory action is the reduction of prostaglandin E2 (PGE2) production.[10]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Paw Edema Inhibition (%) after 3h | PGE2 Concentration in Serum (pg/mL) | Reference |
| 4c | 42 | 19 | [10] |
| 4f | - | - | [10] |
| 4a | - | - | [10] |
| 4i | - | - | [10] |
| 4e | - | - | [10] |
| Diclofenac (control) | 48 | 12 | [10] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been investigated for its potential to combat bacterial and fungal infections. Certain derivatives have exhibited potent and broad-spectrum antimicrobial activity.
Quantitative Data: Antibacterial and Antifungal Activity
| Compound ID | Organism | MIC (mM) | Reference |
| 22 | Gram-positive & Gram-negative bacteria | 0.05 - 0.13 | [11] |
| 14 | Fungi | 0.013 - 0.026 | [11] |
| 15 | Fungi | 0.027 | [11] |
| Streptomycin (control) | Bacteria | ~0.3 - 0.78 | [11] |
| Ampicillin (control) | Bacteria | ~0.3 - 0.78 | [11] |
| Ketoconazole (control) | Fungi | ~0.13 - 0.39 | [11] |
| Bifonazole (control) | Fungi | ~0.13 - 0.39 | [11] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Caption: MTT Assay Experimental Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard method for screening anti-inflammatory drugs.
Workflow Diagram
Caption: Paw Edema Assay Workflow.
Detailed Protocol:
-
Animal Dosing: Administer the test compounds, a reference anti-inflammatory drug (e.g., diclofenac), and the vehicle to different groups of animals (typically rats or mice) via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., hourly for up to 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated by comparing the increase in paw volume in the treated groups with that of the vehicle control group.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram
Caption: MIC Assay Workflow.
Detailed Protocol:
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
The this compound scaffold is a remarkably versatile and potent core in drug discovery. Its ability to effectively target a range of biologically significant molecules, particularly protein kinases, has established its importance in the development of novel therapeutics for cancer, inflammation, and infectious diseases. The extensive research into this scaffold continues to yield promising new drug candidates, highlighting its enduring value to the scientific and medical communities. Further exploration of this privileged structure is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
The Core Mechanism of Action of Thieno[2,3-d]pyrimidin-4-amine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the versatile thieno[2,3-d]pyrimidin-4-amine scaffold reveals its primary role as a potent and selective ATP-competitive inhibitor of a wide array of protein kinases implicated in oncology and inflammatory diseases. This guide elucidates the core mechanisms of action, details structure-activity relationships (SAR), provides comprehensive quantitative data, and outlines key experimental protocols for researchers, scientists, and drug development professionals.
The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleobase adenine, serves as a privileged scaffold in medicinal chemistry. Its rigid, heterocyclic structure is adept at forming crucial hydrogen bonds within the ATP-binding pocket of various kinases, leading to the potent and often selective inhibition of their catalytic activity. This inhibitory action disrupts downstream signaling pathways that are frequently dysregulated in cancer and other proliferative or inflammatory conditions. While kinase inhibition is the most extensively documented mechanism, certain derivatives of this scaffold have also demonstrated activity against other crucial cellular targets, including topoisomerase II.
Primary Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for this compound derivatives is the competitive inhibition of ATP binding to the active site of protein kinases. The 4-amino group and nitrogen atoms within the pyrimidine ring act as key hydrogen bond donors and acceptors, mimicking the interactions of adenine with the kinase hinge region. Modifications at various positions of the thieno[2,3-d]pyrimidine scaffold allow for the fine-tuning of potency and selectivity against a diverse range of kinases.
Key Kinase Targets and Associated Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.[1][2][3] Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, thereby suppressing endothelial cell proliferation, migration, and survival.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, survival, and migration in many epithelial cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type EGFR and clinically relevant mutants, such as the T790M resistance mutation.[4][5] By blocking EGFR autophosphorylation, these compounds inhibit the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades.
The following diagram depicts the EGFR signaling cascade and its inhibition.
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3, offering a promising therapeutic strategy for AML.[6][7] Inhibition of FLT3 blocks downstream signaling through the STAT5, MAPK, and AKT pathways, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.
A simplified representation of the FLT3 signaling pathway and its inhibition is provided below.
Cyclin-Dependent Kinase 4 (CDK4): In complex with Cyclin D1, CDK4 controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a common feature in many cancers. Thieno[2,3-d]pyrimidine-based compounds have been developed as CDK4 inhibitors, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8][9]
The diagram below illustrates the role of CDK4 in cell cycle progression and its inhibition.
Atypical Protein Kinase C (aPKC): The atypical isoforms of PKC, particularly PKCι and PKCζ, are implicated in the regulation of cell polarity, proliferation, and survival. They have emerged as targets in cancer and inflammatory diseases. Thieno[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of aPKC, demonstrating their potential in controlling processes like inflammation-induced vascular permeability.[10][11][12]
Secondary Mechanism of Action: Topoisomerase II Inhibition
While the primary focus has been on kinase inhibition, some thieno[2,3-d]pyrimidine derivatives have been shown to act as topoisomerase II inhibitors.[13][14] Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication and transcription. Inhibitors of this enzyme stabilize the transient DNA-enzyme complex, leading to double-strand breaks, cell cycle arrest, and apoptosis. This mechanism provides an alternative or complementary anti-cancer strategy for this class of compounds.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 17f | VEGFR-2 | 230 | [2][3] |
| 8b | VEGFR-2 | 5 | [15] |
| 8e | VEGFR-2 | 3.9 | [15] |
| 6b | VEGFR-2 | 53.63 | [16] |
| 5b | EGFR (Wild-Type) | 37.19 | [17] |
| 5b | EGFR (T790M) | 204.10 | [17] |
| 12c | EGFR (Wild-Type) | 37.50 | [18] |
| 12c | EGFR (T790M) | 148.90 | [18] |
| 10a | FLT3 | 17,830 | [19] |
| 9a | FLT3 | 20,400 | [19] |
| 12 | FLT3 | 27,220 | [19] |
| 8k | ROCK I | 4 | [20] |
| 8k | ROCK II | 1 | [20] |
| 8 | Topoisomerase IIα | 41,670 | [13][14] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Carcinoma | 2.80 | [2] |
| 17f | HepG2 | Hepatocellular Carcinoma | 4.10 | [2] |
| 6b | MDA-MB-231 | Breast Cancer | 5.91 | [16] |
| 6b | MCF-7 | Breast Cancer | 7.16 | [16] |
| 5b | A549 | Lung Carcinoma | 17.79 | [17] |
| 5b | MCF-7 | Breast Cancer | 22.66 | [17] |
| 12c | A549 | Lung Carcinoma | 12.16 | [18] |
| 12c | MCF-7 | Breast Cancer | 15.67 | [18] |
| 3 | HepG-2 | Hepatocellular Carcinoma | 8.001 | [21] |
| 13k | HepG2 | Hepatocellular Carcinoma | 7.592 | [22] |
| 13k | HCT-116 | Colon Carcinoma | 10.321 | [22] |
| 13k | MCF-7 | Breast Cancer | 16.006 | [22] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Workflow Diagram:
Detailed Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound test compound in a suitable buffer (e.g., 1x Kinase Buffer with a final DMSO concentration ≤1%). Prepare solutions of the target kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at the desired concentrations.
-
Reaction Setup: In a 96-well white plate, add the kinase, substrate, and test compound dilutions. Include positive controls (no inhibitor) and blank controls (no enzyme).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).
-
Signal Generation: Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Then, add a detection reagent that converts the ADP generated by the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlinked DNA circles (catenated DNA), and the inhibition of this process by test compounds.
Detailed Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.
-
Inhibitor Addition: Add the thieno[2,3-d]pyrimidine test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition and Incubation: Add purified human topoisomerase II enzyme to the tubes to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing a proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Catenated kDNA will remain in the loading well, while decatenated DNA minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
Conclusion
The this compound scaffold represents a highly versatile and druggable core structure, primarily exerting its biological effects through the ATP-competitive inhibition of a diverse range of protein kinases critical to cancer and inflammatory diseases. The extensive research into the structure-activity relationships of its derivatives has led to the development of potent and selective inhibitors for key targets such as VEGFR-2, EGFR, FLT3, and CDK4. Furthermore, the discovery of alternative mechanisms, such as topoisomerase II inhibition, broadens the therapeutic potential of this compound class. This guide provides a foundational understanding of the core mechanisms of action and a practical framework for the continued investigation and development of novel this compound-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic strategy for increasing solubility of potential FLT3 inhibitor thieno[2,3-d]pyrimidine derivatives through structural modifications at the C2 and C6 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Thieno[2,3-d]pyrimidin-4-amine (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Thieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. The data for the closely related compound, Thieno[2,3-d]pyrimidin-4-one, is also provided for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Thieno[2,3-d]pyrimidin-4-one | DMSO-d₆ | 7.26-7.27 | d | 7.1 | H-6 |
| 7.44-7.66 | d | 8.1 | H-5 | ||
| 7.99 | s | 4.1 | H-2 | ||
| 8.12 | s | - | NH |
Note: Specific ¹H NMR data for this compound was not available in the searched literature. The data for the -one analogue provides an indication of the expected chemical shifts for the thiophene and pyrimidine ring protons.
¹³C NMR (Carbon-13 NMR):
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine | DMSO-d₆ | 118 | C-5 |
| 123 | C-4a | ||
| 126 | C-6 | ||
| 129 | Phenyl C | ||
| 140 | Phenyl C-ipso | ||
| 155 | C-7a | ||
| 158 | C-2 | ||
| 160 | C-4 |
Note: Specific ¹³C NMR data for the unsubstituted this compound was not available. The provided data for a disubstituted derivative offers insight into the expected chemical shift ranges for the carbon atoms in the thieno[2,3-d]pyrimidine core.
Infrared (IR) Spectroscopy
| Compound | Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Thieno[2,3-d]pyrimidin-4-one | KBr | 3412, 3382 | ms | N-H stretching |
| 3173, 3125, 2995, 2910, 2870 | - | C-H stretching | ||
| 1662, 1602 | s | C=O stretching | ||
| 1552, 1489 | - | C=N stretching | ||
| 1551 | vs | C-N stretching | ||
| 1220 | - | N-H in-plane bending | ||
| 1138, 1076, 1016 | - | C-H in-plane bending | ||
| 2-chloro-N-phenyl this compound | KBr | 3292 | - | N-H stretching |
| 3110 | - | Ar C-H stretching | ||
| 1646 | - | C=N stretching | ||
| 1575 | - | C=C stretching | ||
| 739 | - | C-Cl stretching |
Mass Spectrometry (MS)
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | Not specified | 151.19 (Calculated) | Not available |
| 2,4-dichloro thieno[2,3-d]pyrimidine | GC-MS | 204 (M+H)⁺, 206 (M+2)⁺, 208 (M+4)⁺ | Not available |
| N⁴-phenyl thieno[2,3-d]pyrimidine-2,4-diamine | ESI-MS | 243 (M+H)⁺ | Not available |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: General workflow for spectroscopic analysis.
Thieno[2,3-d]pyrimidin-4-amine: A Privileged Scaffold for Kinase Inhibition in Oncology Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as a versatile platform for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the thieno[2,3-d]pyrimidin-4-amine core, with a particular focus on its application as an inhibitor of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the structure-activity relationships (SAR), presents quantitative inhibitory data, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of oncology drug discovery.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that is isosteric to the purine core of adenine, a fundamental component of DNA and a key recognition element for many enzymes, including kinases. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to effectively compete with ATP for the binding site of various kinases, leading to the inhibition of their catalytic activity. The amenability of the thieno[2,3-d]pyrimidine scaffold to chemical modification at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of targeted cancer therapeutics.[1][2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro and cellular activities of representative this compound derivatives against EGFR and VEGFR-2, key targets in oncology.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | Modifications | Target Kinase | IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| 5b | N-(3-ethoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[2][3]this compound | EGFR (Wild-Type) | 37.19 | A549 (Lung) | 17.79 | [4] |
| EGFR (T790M) | 204.10 | MCF-7 (Breast) | 22.66 | [4] | ||
| 7a | 2-((6-(tert-butyl)-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl)amino)semicarbazide | EGFR (Wild-Type) | 88.24 | HepG2 (Liver) | 9.31 | [5] |
| EGFR (T790M) | 92.02 | PC3 (Prostate) | 16.02 | [5] | ||
| 21 | 2-phenyl-3-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one derivative | EGFR | 77 | MDA-MB-231 (Breast) | - | [6] |
| 25 | 2-(4-fluorophenyl)-3-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one derivative | EGFR | 59 | MCF-7 (Breast) | - | [6] |
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound ID | Modifications | Target Kinase | IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| 17f | N'-(4-methoxybenzylidene)-2-(5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | VEGFR-2 | 230 | HCT-116 (Colon) | 2.80 | [3][7] |
| HepG2 (Liver) | 4.10 | [3][7] | ||||
| 8b | 4-((3-hydroxy-4-methoxyphenyl)amino)thieno[2,3-d]pyrimidine-5-carboxamide | VEGFR-2 | 5 | - | - | [8] |
| 8e | 4-((3-hydroxy-4-methoxyphenyl)amino)-N-(2-hydroxyethyl)thieno[2,3-d]pyrimidine-5-carboxamide | VEGFR-2 | 3.9 | - | - | [8] |
| 8b | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydrobenzo[2][3]this compound | VEGFR-2 | 73 | HepG2 (Liver) | 8.24 | [9] |
| PC3 (Prostate) | 16.35 | [9] |
Structure-Activity Relationship (SAR) Summary
Systematic modification of the this compound scaffold has elucidated key structural features governing kinase inhibitory activity.
-
For EGFR Inhibition:
-
Substitutions on the N4-phenyl ring are critical. Electron-withdrawing groups, such as chloro and ethoxy groups, at the meta or para positions often enhance potency.[4]
-
The introduction of a semicarbazide moiety at the 4-position of the pyrimidine ring has been shown to yield potent dual inhibitors of both wild-type and T790M mutant EGFR.[5]
-
For tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4-one derivatives, a phenyl group at the 2-position and a pyridin-4-yl group at the 3-position are favorable for potent EGFR inhibition.[6]
-
-
For VEGFR-2 Inhibition:
-
A variety of substitutions at the 4-position of the thieno[2,3-d]pyrimidine ring can lead to potent VEGFR-2 inhibition.[3][8]
-
The presence of a hydrazone linkage at the 4-position, substituted with aromatic aldehydes, has been shown to be a successful strategy.[3][7]
-
Direct attachment of substituted anilines to the 4-position, particularly those bearing hydroxyl and methoxy groups, can result in highly potent inhibitors with low nanomolar IC50 values.[8]
-
Experimental Protocols
Synthesis of a Representative this compound Derivative
General Procedure for the Synthesis of 4-(Substituted amino)-thieno[2,3-d]pyrimidines:
This protocol describes a common method for the synthesis of N-arylthieno[2,3-d]pyrimidin-4-amines, starting from the corresponding 4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 1: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine. A mixture of thieno[2,3-d]pyrimidine-2,4-diol and phosphorus oxychloride is refluxed for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield the 2,4-dichloro intermediate.[10]
Step 2: Synthesis of 2-chloro-N-(substituted phenyl)this compound. To a solution of 2,4-dichlorothieno[2,3-d]pyrimidine in a suitable solvent such as tert-butanol, an equimolar amount of the desired substituted aniline and a base (e.g., N,N-diisopropylethylamine) are added. The reaction mixture is stirred at a specific temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired 2-chloro-N-(substituted phenyl)this compound.[10]
Step 3: Synthesis of N4-(substituted phenyl)thieno[2,3-d]pyrimidine-2,4-diamine. A solution of the 2-chloro-N-(substituted phenyl)this compound in an aqueous ammonia solution is heated in a sealed vessel. After cooling, the precipitate is collected by filtration, washed with water, and dried to give the final N4-(substituted phenyl)thieno[2,3-d]pyrimidine-2,4-diamine product.[10]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of test compounds against a target kinase, such as EGFR or VEGFR-2, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
In a white microplate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process of first stopping the reaction and depleting unused ATP, followed by the addition of a reagent that converts the generated ADP back to ATP, which is then used in a luciferase-luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Drug Discovery Workflow for Kinase Inhibitors.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors for cancer therapy. The extensive research into this core has yielded potent inhibitors of critical oncology targets such as EGFR and VEGFR-2. The structure-activity relationships established to date provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to advance the discovery and development of thieno[2,3-d]pyrimidine-based kinase inhibitors from hit identification to preclinical evaluation. Continued exploration of this privileged scaffold is anticipated to deliver new and effective targeted therapies for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijacskros.com [ijacskros.com]
In Silico Modeling of Thieno[2,3-d]pyrimidin-4-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to purine has made it a focal point for the design of inhibitors targeting a wide array of enzymes, particularly protein kinases. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of thieno[2,3-d]pyrimidin-4-amine derivatives with their biological targets, offering insights for rational drug design and development.
Introduction to Thieno[2,3-d]pyrimidin-4-amines
Thieno[2,3-d]pyrimidines are bioisosteres of purines and have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-amino substitution is a key feature, often involved in crucial hydrogen bonding interactions within the active sites of target proteins. In silico modeling plays a pivotal role in understanding these interactions at a molecular level, predicting binding affinities, and guiding the synthesis of more potent and selective inhibitors.
Key Protein Targets and Therapeutic Areas
In silico studies have explored the interactions of this compound derivatives with a variety of protein targets implicated in numerous diseases. A significant focus has been on protein kinases involved in cancer progression.
Table 1: Prominent Protein Targets of this compound Derivatives
| Target Protein | Therapeutic Area | Key Findings from In Silico Studies |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Cancer | Derivatives form key hydrogen bonds with hinge region residues like Cys919 and hydrophobic interactions in the allosteric pocket.[1][2] |
| EGFR (Epidermal Growth Factor Receptor) | Cancer | The thieno[2,3-d]pyrimidine core occupies the adenine binding pocket, with modifications at various positions enhancing potency against wild-type and mutant forms.[3] |
| aPKC (atypical Protein Kinase C) | Retinal Vascular Permeability, Inflammation | Structure-activity relationship studies have identified potent inhibitors, with modeling revealing key interactions driving isoform selectivity.[4][5] |
| ROCK (Rho-associated protein kinase) | Cancer, Cardiovascular Disease | Novel inhibitors have been discovered with nanomolar potency, and docking studies have elucidated the binding mode responsible for high affinity.[6] |
| DHFR (Dihydrofolate Reductase) | Cancer, Infectious Diseases | Thieno[2,3-d]pyrimidines act as nonclassical lipophilic inhibitors, with the thiophene sulfur mimicking the 4-amino group of methotrexate.[7] |
| HIV-1 RT (Human Immunodeficiency Virus Type 1 Reverse Transcriptase) | HIV/AIDS | 3D-QSAR and molecular dynamics studies have identified key structural features for potent inhibition.[8] |
| Cyt-bd oxidase (Cytochrome bd oxidase) | Tuberculosis | Structure-guided design has led to inhibitors of this respiratory enzyme in Mycobacterium tuberculosis.[9] |
| Ser/Thr Kinases (e.g., CK1δ/ε, CLK1) | Neurological Disorders | Multi-target inhibitors have been designed and synthesized, with molecular modeling explaining the basis for selectivity.[10] |
In Silico Methodologies and Protocols
A variety of computational techniques are employed to model the interactions of thieno[2,3-d]pyrimidin-4-amines. These methods provide a detailed understanding of the binding modes, energetics, and dynamic behavior of ligand-protein complexes.
Molecular Docking
Molecular docking is a fundamental tool for predicting the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol: Molecular Docking of VEGFR-2 Inhibitors [1]
-
Protein Preparation: The crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools).
-
Ligand Preparation: The 3D structures of the thieno[2,3-d]pyrimidine derivatives are built and energy-minimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the ATP-binding site of VEGFR-2, encompassing the key active site residues.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the defined grid box.
-
Analysis of Results: The resulting docking poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable. Interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein are analyzed using visualization software like PyMOL or Discovery Studio.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.
Experimental Protocol: MD Simulation of EGFR Inhibitors [3]
-
System Preparation: The docked complex of the thieno[2,3-d]pyrimidine derivative with EGFR is used as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P model). Counter-ions are added to neutralize the system.
-
Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.
-
Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure stability.
-
Production Run: A long production simulation (e.g., 100 ns) is performed to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR studies are used to correlate the 3D structural features of a series of compounds with their biological activity.
Experimental Protocol: 3D-QSAR of HIV-1 RT Inhibitors [8]
-
Dataset Preparation: A dataset of thieno[3,4-d]pyrimidine derivatives with their corresponding experimental inhibitory activities (e.g., IC50 values) against HIV-1 RT is compiled.
-
Molecular Alignment: The molecules in the dataset are aligned based on a common scaffold or a pharmacophore model.
-
CoMFA/CoMSIA Field Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.
-
Partial Least Squares (PLS) Analysis: PLS regression is used to build a statistical model that correlates the calculated fields with the biological activities.
-
Model Validation: The predictive power of the QSAR model is assessed using techniques like leave-one-out cross-validation (q²) and prediction for an external test set (r²_pred).
-
Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease activity.
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico and in vitro studies on this compound derivatives.
Table 2: In Vitro Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| Compound 18 | VEGFR-2 | 0.084 | - | [1] |
| Compound 18 | - | 10.17 | MCF-7 | [1] |
| Compound 18 | - | 24.47 | HepG2 | [1] |
| Compound 5b | EGFRWT | 0.037 | - | [3] |
| Compound 5b | EGFRT790M | 0.204 | - | [3] |
| Compound 8k | ROCK I | 0.004 | - | [6] |
| Compound 8k | ROCK II | 0.001 | - | [6] |
| Compound 20 | DHFR | 0.20 | - | [7] |
| Compound 1g | CK1δ/ε | 0.220 | - | [10] |
| Compound 1g | CLK1 | 0.088 | - | [10] |
Table 3: Molecular Docking Binding Energies
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Reference |
| Compound 18 | VEGFR-2 | -22.71 | [1] |
| Sorafenib | VEGFR-2 | -21.77 | [1] |
Visualizing Molecular Interactions and Workflows
Visual representations are crucial for understanding complex biological pathways and computational workflows. The following diagrams were generated using Graphviz (DOT language).
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3- d ]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03128D [pubs.rsc.org]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR, molecular docking, and molecular dynamics simulation of a novel thieno[3,4-d]pyrimidine inhibitor targeting human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular modelling studies of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidin-4-amine: A Comprehensive Technical Guide for Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system, structurally analogous to purines, that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, establishing them as privileged structures in the design of novel therapeutic agents. This technical guide provides a detailed review of the literature on thieno[2,3-d]pyrimidin-4-amine and its derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their role as kinase inhibitors in oncology.
Core Synthetic Strategies
The synthesis of the thieno[2,3-d]pyrimidine core is versatile, with the Gewald reaction being a cornerstone of many synthetic routes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. Subsequent cyclization and functionalization steps lead to the desired this compound derivatives.
A general synthetic workflow often involves the initial construction of a substituted 2-aminothiophene-3-carbonitrile, which then undergoes cyclization with various reagents to form the pyrimidine ring.[1][2] One common approach is the reaction of the 2-aminothiophene-3-carbonitrile with formamide or orthoformates to yield the thieno[2,3-d]pyrimidin-4(3H)-one, which can then be converted to the 4-chloro intermediate. This intermediate is a key building block, allowing for the introduction of various amine side chains at the C4 position via nucleophilic aromatic substitution (SNAr) reactions.[3][4]
Biological Activities and Therapeutic Potential
This compound derivatives have been extensively explored for a variety of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6] A significant portion of the research has focused on their utility as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[7][8]
Anticancer Activity as Kinase Inhibitors
Protein kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Thieno[2,3-d]pyrimidines have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), atypical Protein Kinase C (aPKC), and Cyclin-Dependent Kinase 4 (CDK4).[9][10][11][12]
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[10] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [10] |
| 17f | HepG2 | 4.10 ± 0.45 | [10] |
| Sorafenib (Control) | HCT-116 | 3.50 ± 0.21 | [10] |
| Sorafenib (Control) | HepG2 | 5.20 ± 0.33 | [10] |
digraph "VEGFR2_Signaling_Pathway" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05"]; ThienoPyrimidinamine [label="this compound\nDerivative (e.g., 17f)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation,\nMigration, Angiogenesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
VEGF -> VEGFR2 [label="Binds"]; ThienoPyrimidinamine -> VEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; VEGFR2 -> {PLCg, PI3K, RAS} [label="Activates"]; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {AKT, ERK} -> Proliferation [label="Promotes"]; }
ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, which is involved in cell motility and morphology. Inhibition of ROCKs can impede cancer cell migration and invasion.[9]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [9] |
| 8k | ROCK II | 0.001 | [9] |
digraph "ROCK_Signaling_Pathway" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];RhoA [label="RhoA-GTP", fillcolor="#FBBC05"]; ROCK [label="ROCK", fillcolor="#FBBC05"]; ThienoPyrimidinone [label="Thieno[2,3-d]pyrimidin-4(3H)-one\nDerivative (e.g., 8k)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)"]; MLCP [label="MLC Phosphatase"]; Phospho_MLC [label="Phosphorylated MLC"]; Actin_Myosin [label="Actin-Myosin Interaction"]; Cell_Migration [label="Cell Migration & Invasion", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
RhoA -> ROCK [label="Activates"]; ThienoPyrimidinone -> ROCK [label="Inhibits", arrowhead=tee, color="#EA4335"]; ROCK -> Phospho_MLC [label="Phosphorylates MLC"]; ROCK -> MLCP [label="Inhibits", arrowhead=tee]; Phospho_MLC -> Actin_Myosin; Actin_Myosin -> Cell_Migration; }
Antimicrobial Activity
Certain derivatives of thieno[2,3-d]pyrimidine have demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori.[13][14] For instance, a series of thieno[3,2-d]pyrimidin-4-amines were identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, a key component of the electron transport chain.[13]
| Compound | Strain | ATP IC50 (µM) (in presence of Q203) | Reference |
| 19 | M. bovis BCG | 6 | [13] |
| 19 | M. tuberculosis N0145 | 9 | [13] |
| 19 | M. tuberculosis H37Rv | 18 | [13] |
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For thieno[2,3-d]pyrimidin-4-amines, modifications at the C2, C4, and C6 positions of the scaffold have been extensively investigated.
Key Experimental Protocols
General Procedure for Synthesis of 4-Substituted Thieno[2,3-d]pyrimidin-4-amines (SNAr Reaction)
This protocol is a generalized representation based on methodologies reported in the literature.[3][13]
-
Reaction Setup: In a sealed vial, dissolve the 4-chlorothieno[2,3-d]pyrimidine starting material (1 equivalent) in a suitable solvent such as DMSO, ethanol, or THF.
-
Addition of Reagents: Add the desired amine (1-1.5 equivalents) and a base such as K2CO3 or diisopropylethylamine (DIPEA) (1-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 70°C to 150°C for a period of 1 to 12 hours. The reaction can be performed under conventional heating or microwave irradiation.
-
Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature. If necessary, concentrate the mixture to remove the solvent.
-
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
In Vitro Kinase Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of compounds against a specific kinase.
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P), or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Plate the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion
The this compound scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution at various positions make it an attractive core for medicinal chemists. The extensive research into its utility as kinase inhibitors has yielded potent compounds with promising anticancer activity. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine, which contributes to its ability to interact with various biological targets.[2]
Synthetic Strategies Overview
Several synthetic routes have been established for the preparation of this compound derivatives. The most common strategies involve the construction of the thiophene ring followed by the annulation of the pyrimidine ring, or the modification of a pre-synthesized thieno[2,3-d]pyrimidine core. Key methodologies include the Gewald reaction, Dimroth rearrangement, and nucleophilic aromatic substitution.
A general workflow for the synthesis of these derivatives often starts with the synthesis of a substituted 2-aminothiophene, a versatile precursor for the subsequent cyclization to form the thieno[2,3-d]pyrimidine system.
References
Application Notes: In Vitro Assay Development for Thieno[2,3-d]pyrimidin-4-amine Derivatives
Introduction
The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective protein kinase inhibitors.[1] Derivatives of thieno[2,3-d]pyrimidin-4-amine are of significant interest, particularly in oncology, for their ability to function as ATP-competitive inhibitors of various kinases involved in critical cancer-related signaling pathways.[1][2] These compounds have been investigated for their therapeutic potential against cancers of the breast, lung, and colon, among others.[3][4][5]
This document provides detailed protocols and application notes for the in vitro evaluation of novel this compound derivatives. The primary assays covered include assessments of anti-proliferative activity, induction of apoptosis, and direct kinase inhibition, which are foundational for characterizing the mechanism of action and determining the potency of these compounds.
Mechanism of Action: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives typically exert their biological effects by inhibiting protein kinases. The core structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[1] This competitive inhibition blocks the transfer of phosphate from ATP to the kinase's substrate, thereby disrupting downstream signaling pathways that regulate essential cellular processes such as proliferation, survival, and angiogenesis.[5][6] Key kinase targets for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][7][8]
Caption: Generic kinase signaling pathway inhibited by this compound derivatives.
In Vitro Assay Workflow
The evaluation of novel compounds typically follows a tiered approach, starting with broad screening for biological activity, followed by more detailed mechanistic studies for promising candidates.
-
Primary Screening (Anti-proliferative Assays): Initial screening is performed to assess the compound's ability to inhibit the growth of cancer cell lines. The MTT or SRB assays are commonly used for this purpose to determine the half-maximal inhibitory concentration (IC50).[9][10]
-
Secondary Screening (Mechanism of Action): Compounds showing potent anti-proliferative activity are further investigated to determine their mechanism of action. Apoptosis assays, such as Annexin V/PI staining, are used to confirm if the compounds induce programmed cell death.[11][12]
-
Target Validation (Biochemical Assays): To confirm that the compound inhibits its intended molecular target, a direct enzymatic assay is performed. In vitro kinase assays measure the compound's ability to inhibit the activity of a specific purified kinase enzyme.[8][9]
Caption: General workflow for in vitro screening of this compound derivatives.
Data Presentation
Quantitative data from the assays should be summarized in tables to allow for clear comparison of compound potency and selectivity.
Table 1: Anti-proliferative Activity of this compound Derivatives IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.
| Compound ID | HCT-116 (Colon) IC50 (µM)[5] | HepG2 (Liver) IC50 (µM)[5] | MCF-7 (Breast) IC50 (µM)[3][4] |
| Compound A | 5.2 ± 0.4 | 7.8 ± 0.6 | 3.1 ± 0.3 |
| Compound B | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.5 ± 0.08 |
| Compound C | > 50 | > 50 | > 50 |
| Sorafenib | 3.5 ± 0.3 | 4.2 ± 0.5 | 6.8 ± 0.7 |
Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | VEGFR-2 IC50 (µM)[5] | EGFR IC50 (µM)[7] | PI3Kα IC50 (µM)[8] |
| Compound B | 0.25 ± 0.03 | 1.8 ± 0.2 | > 10 |
| Sorafenib | 0.23 ± 0.04 | > 10 | > 10 |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This assay measures cell viability based on the metabolic activity of mitochondria in living cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include positive and negative controls.[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Quadrant results from an Annexin V/PI flow cytometry apoptosis assay.
Protocol 3: Generic In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a biochemical assay to measure direct kinase inhibition, often performed using commercial kits (e.g., Adapta™ Universal Kinase Assay).[8]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., antibody-tracer pair for FRET)
-
Low-volume 384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer containing DMSO.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound dilutions.
-
A mixture of the kinase and its specific substrate peptide.
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of ATP should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents (e.g., EDTA to stop the reaction, followed by the antibody-tracer mix). The detection reagents will generate a signal (e.g., FRET) proportional to the amount of phosphorylated product formed.
-
Signal Measurement: Incubate for the recommended time to allow the detection reaction to stabilize, then read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to no-inhibitor controls. Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Cell-Based Assays to Evaluate Thieno[2,3-d]pyrimidin-4-amine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the biological activity of Thieno[2,3-d]pyrimidin-4-amine derivatives. This class of compounds has garnered significant interest, particularly in oncology, due to its structural similarity to purines, enabling competitive inhibition at the ATP-binding sites of various protein kinases.[1] This document outlines detailed protocols for assessing cell viability, apoptosis, and cell cycle progression, along with data presentation and visualization tools to facilitate robust analysis.
Overview of Biological Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of key signaling pathways implicated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways.[2][3][4] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thieno[2,3-d]pyrimidine scaffold serves as a versatile backbone for developing potent and selective kinase inhibitors.[2][3][4]
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, as reported in the literature. This data provides a valuable reference for selecting appropriate cell lines and concentration ranges for your experiments.
Table 1: IC50 Values of 2,3-disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones
| Compound | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | PC-9 (Lung) |
| 7 | < 10 µM | > 25 µM | < 10 µM | > 25 µM |
| 10 | < 10 µM | > 25 µM | < 10 µM | > 25 µM |
| 15 | 0.94 µM | > 25 µM | > 25 µM | > 25 µM |
| 19 | < 10 µM | < 10 µM | < 10 µM | < 10 µM |
Data extracted from a study on newly synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[5]
Table 2: IC50 Values of 4-substituted-aminothieno[2,3-d]pyrimidine Derivatives
| Compound | T47D (Breast) | A549 (Lung) | PC3 (Prostate) | MCF7 (Breast) |
| 2a | 20.31 µM | 13.40 µM | 21.70 µM | 16.50 µM |
| 4b | 25.10 µM | 28.31 µM | 26.50 µM | 21.70 µM |
| 4c | 29.30 µM | 35.60 µM | 31.50 µM | 24.30 µM |
| 4d | 19.80 µM | 25.40 µM | 14.13 µM | 17.60 µM |
| 4e | 21.50 µM | 27.60 µM | 23.80 µM | 19.50 µM |
| Doxorubicin | 15.30 µM | 16.70 µM | 17.30 µM | 15.80 µM |
Data from a study on novel 4-substitutedaminothieno[2,3-d]pyrimidine derivatives.[6]
Table 3: IC50 Values of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| 2 | - | 52.56 µg/mL (0.16 µM) |
| 3 | 13.42 µg/mL (0.045 µM) | - |
| 4 | 28.89 µg/mL (0.11 µM) | 62.86 µg/mL (0.24 µM) |
Data from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[7]
Table 4: IC50 Values of 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidines
| Compound | MCF-7 (Breast) | HUH-7 (Liver) | BHK (Kidney) | WISH (Amnion - Normal) |
| 8d | 8.3 µg/mL | 5.8 µg/mL | 17 µg/mL | 723 µg/mL |
Data from a study on the synthesis and cytotoxicity of some thieno[2,3-d]pyrimidine derivatives.[8]
Experimental Protocols
The following are detailed protocols for fundamental cell-based assays to characterize the activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound of interest
-
Human cancer cell line (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and solubilization solution but no cells) from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound of interest
-
Human cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound compound of interest
-
Human cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways often targeted by this compound derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Thieno[2,3-d]pyrimidin-4-amines.
Caption: The EGFR signaling pathway and its inhibition by Thieno[2,3-d]pyrimidin-4-amines.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cellular activity of a this compound derivative.
Caption: A typical experimental workflow for characterizing the cellular effects of this compound derivatives.
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Thieno[2,3-d]pyrimidin-4-amine Derivatives for Cancer Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating significant potential as anticancer agents. Their structural similarity to purines allows them to interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of thieno[2,3-d]pyrimidin-4-amine and its derivatives in cancer cell line screening, including detailed protocols for key experiments and a summary of their reported activities. The information presented here is intended to guide researchers in the evaluation of these compounds as potential therapeutic candidates.
Mechanism of Action
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to exert their anticancer effects through the inhibition of several key signaling pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been identified as inhibitors of various protein kinases.
One of the primary mechanisms of action is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor alpha (PDGFR-α). By blocking the signaling cascades initiated by these receptors, thieno[2,3-d]pyrimidine derivatives can effectively suppress tumor angiogenesis and cell proliferation.[1]
Another identified mechanism for some derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) or as a percentage of growth inhibition.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 17f | HCT-116 | Colon Carcinoma | 2.80 ± 0.16 | [1] |
| HepG2 | Hepatocellular Carcinoma | 4.10 ± 0.45 | [1] | |
| 15 | A549 | Non-small Cell Lung Cancer | 0.94 | [2] |
| 3n | A549 | Non-small Cell Lung Cancer | 4.87 | |
| 9d | PANC-1 | Pancreatic Carcinoma | 5.4 | [3] |
| 14 | MCF-7 | Breast Adenocarcinoma | 22.12 | [4] |
| 13 | MCF-7 | Breast Adenocarcinoma | 22.52 | [4] |
| 9 | MCF-7 | Breast Adenocarcinoma | 27.83 | [4] |
| 12 | MCF-7 | Breast Adenocarcinoma | 29.22 | [4] |
| Doxorubicin (Ref.) | MCF-7 | Breast Adenocarcinoma | 30.40 | [4] |
| Compound ID | Cancer Cell Line | Cell Line Type | Growth Percent (GP) | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Melanoma | -31.02 | [5] |
| 4x | A549/ATCC | Non-small Cell Lung Cancer | 58.71 | [5] |
| HCT-15 | Colon Cancer | 59.57 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the screening of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability in response to treatment with thieno[2,3-d]pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with thieno[2,3-d]pyrimidine derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of the test compound for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in response to compound treatment using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and the general workflow for their in vitro screening.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Thieno[2,3-d]pyrimidin-4-amine in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Thieno[2,3-d]pyrimidin-4-amine and its derivatives in antimicrobial research. The thienopyrimidine scaffold is a significant heterocyclic ring system that serves as a bioisostere for purine bases like adenine, making it a valuable core for developing novel therapeutic agents.[1] Derivatives of thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]
Overview of Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have shown considerable efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] Notably, certain derivatives have exhibited potent activity against multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]
The antimicrobial mechanism of action for some thienopyrimidine compounds has been suggested to involve the disruption of the microbial cytoplasmic membrane, leading to the leakage of cellular components and subsequent cell death.[7][8] Other proposed mechanisms include the inhibition of critical enzymes necessary for microbial survival, such as topoisomerase II DNA gyrase and CYP51 lanosterol demethylase.[4] In the context of Mycobacterium tuberculosis, certain 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of the electron transport chain enzyme cytochrome bc1 oxidoreductase (QcrB), leading to a reduction in ATP levels.[9]
Quantitative Antimicrobial Data
The following tables summarize the minimum inhibitory concentration (MIC) values of various Thieno[2,3-d]pyrimidine derivatives against selected microbial strains as reported in the literature.
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | Organism | MIC (mg/L) |
| 2 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 |
| 2 | Vancomycin-intermediate Staphylococcus aureus (VISA) | 2–16 |
| 2 | Vancomycin-resistant Staphylococcus aureus (VRSA) | 2–16 |
| 2 | Vancomycin-resistant enterococci (VRE) | 2–16 |
| One Agent | Gram-negative strains | 16–32 |
Source: European Journal of Medicinal Chemistry, 2012.[5][6]
Table 2: Antibacterial and Antifungal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Organism Type | Organism | MIC (mM) |
| 22 | Gram-positive & Gram-negative Bacteria | Various | 0.05–0.13 |
| 14 | Fungi | Various | 0.013–0.026 |
| 15 | Fungi | Various | 0.027 |
Source: Bioorganic Chemistry, 2021.[4]
Table 3: Antimicrobial Activity of a Thieno[2,3-d]pyrimidinedione Derivative (Compound 20)
| Organism | MIC (µg/mL) |
| Candida albicans | >50 <100 |
| Escherichia coli | >50 <100 |
| Staphylococcus aureus | >50 <100 |
Source: Periodicum Biologorum, 2017.[7]
Experimental Protocols
This section provides detailed protocols for common antimicrobial screening assays used to evaluate Thieno[2,3-d]pyrimidine derivatives.
Protocol for Agar Well Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Test compounds (Thieno[2,3-d]pyrimidine derivatives)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Bacterial and/or fungal cultures
-
Nutrient Agar or specific agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring the molten agar medium into Petri dishes and allowing it to solidify.
-
Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a desired turbidity (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Prepare solutions of the test compounds at a known concentration.
-
Add a specific volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.[10]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-30°C for 48-72 hours for fungi).[11]
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Diagram of Agar Well Diffusion Workflow
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives (compound no.20) | Periodicum Biologorum [ojs.srce.hr]
- 8. Antimicrobial activities and mode of action of the selected novel thienopyrimidines derivatives 2-[2-(diphenylmethylene) hydrazino]-5-isopropyl-3-methylthieno [2, 3-d] pyrimidin-4-one | Semantic Scholar [semanticscholar.org]
- 9. Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Thieno[2,3-d]pyrimidin-4-amine in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine base found in DNA and RNA.[1][2] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[3] Consequently, this scaffold has been extensively explored for developing targeted therapies, most notably in oncology.[1][4]
Primary Application: Oncology and Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a major class of therapeutic targets.[5] The thieno[2,3-d]pyrimidin-4-amine scaffold serves as a versatile ATP-competitive moiety for designing potent and selective kinase inhibitors.[3]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of this scaffold have shown potent inhibitory activity against EGFR, a key driver in non-small cell lung cancer and other malignancies.[6][7] These compounds compete with ATP at the kinase's active site, blocking downstream signaling pathways that lead to cell proliferation.[6] Several studies have reported derivatives with significant potency against both wild-type (WT) and mutant forms of EGFR, such as T790M.[7][8][9]
Table 1: Activity of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID/Reference | Target | IC₅₀ (nM) | Cell Line(s) | Reference |
| Compound 25 | EGFR | 59 | MCF-7, MDA-MB-231 | [10] |
| Compound 21 | EGFR | 77 | MCF-7, MDA-MB-231 | [10] |
| Erlotinib (Reference) | EGFR | 40 | - | [10] |
| Compound 5a | EGFR | 36.7 | Leukemia, CNS, NSCLC | [6] |
| Compound 5b | EGFR (WT) | 37.19 | A549, MCF-7 | [7] |
| Compound 5b | EGFR (T790M) | 204.10 | A549, MCF-7 | [7] |
A simplified representation of the EGFR signaling pathway and the mechanism of inhibition is shown below.
2. Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition: ROCK kinases are implicated in cell migration and morphology, and their inhibition is a therapeutic strategy for cancer metastasis.[11] Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of highly potent ROCK inhibitors.[11]
Table 2: Activity of Thieno[2,3-d]pyrimidine Derivatives as ROCK Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 8k | ROCK1 | 4 | [11] |
| 8k | ROCK2 | 1 | [11] |
3. Other Kinase Targets and Antiproliferative Activities: The versatility of the scaffold has led to the development of inhibitors for various other kinases, including Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression and survival.[12][13][14] Beyond specific kinase targets, numerous derivatives have demonstrated broad antiproliferative activity against a panel of human cancer cell lines.[15][16][17]
Table 3: General Antiproliferative Activity of Selected Derivatives
| Compound ID/Reference | Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 15 | A549 (Lung) | IC₅₀ | 0.94 | [17] |
| Compound 3 | MCF-7 (Breast) | IC₅₀ | 0.045 | [18] |
| Compound 2 | MDA-MB-231 (Breast) | IC₅₀ | 0.16 | [18][19] |
| 2-(benzylamino)-5,6-dimethyl... | MDA-MB-435 (Melanoma) | GP | -31.02% | [15][16] |
Other Therapeutic Applications
While oncology is the primary focus, the thieno[2,3-d]pyrimidine scaffold has been investigated for other biological activities, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes involved in inflammatory pathways.[1][2]
-
Antimicrobial and Antiviral: Showing activity against various pathogens.[1][2][20]
-
Central Nervous System (CNS) Agents: Demonstrating potential for treating CNS disorders.[1]
Protocols: Synthesis and Biological Evaluation
Protocol 1: General Synthesis of the this compound Core
This protocol outlines a common multi-step synthesis, often starting with a Gewald reaction to form the thiophene ring, followed by cyclization and amination.[21][22][23]
Methodology:
-
Gewald Reaction (Thiophene Formation):
-
To a stirred solution of an appropriate ketone or aldehyde, malononitrile, and elemental sulfur in a solvent like ethanol or DMF, add a catalytic amount of a base (e.g., triethylamine or morpholine).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).[22][23]
-
The resulting 2-aminothiophene-3-carbonitrile intermediate is typically isolated by precipitation with water and filtration.
-
-
Pyrimidine Ring Cyclization:
-
Heat the 2-aminothiophene-3-carbonitrile intermediate under reflux in a cyclizing agent such as formamide or formic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one.[20]
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Chlorination:
-
Treat the thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphoryl chloride (POCl₃), often with a catalytic amount of DMF.[20]
-
Heat the mixture under reflux, then carefully quench with ice water.
-
Extract the 4-chlorothieno[2,3-d]pyrimidine product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Amination:
-
Dissolve the 4-chloro intermediate in a suitable solvent (e.g., isopropanol, THF, or dioxane).
-
Add the desired primary or secondary amine. The reaction may be heated under reflux or by microwave irradiation to facilitate the nucleophilic aromatic substitution.[20]
-
After completion, the final this compound derivative is isolated and purified, typically by crystallization or column chromatography.
-
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC₅₀ value of a test compound by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[5]
Materials:
-
Kinase of interest (e.g., EGFR, ROCK).
-
Specific kinase substrate peptide.
-
ATP solution.
-
Test compounds (dissolved in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[5]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.[5]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C or 37°C for 60 minutes.[5]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.[24][25] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[25][26]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[24]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[27]
-
Sterile 96-well flat-bottom plates.
-
Multi-well spectrophotometer (ELISA reader).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[27] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | High-Purity RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. citedrive.com [citedrive.com]
- 10. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Thieno[2,3-d]pyrimidin-4-amine Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, targeting key signaling molecules involved in cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] These compounds are of great interest for the development of novel targeted therapies.
This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound derivatives in relevant animal models. The protocols are intended to serve as a comprehensive guide for researchers in pharmacology, oncology, and immunology, facilitating the design and execution of robust preclinical studies.
Data Presentation: Quantitative Data Summary
For effective experimental design and execution, it is crucial to have standardized parameters for animal handling and substance administration. The following tables provide a summary of recommended gavage needle sizes and administration volumes for mice, which are common subjects in xenograft and arthritis models.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
| < 14 | 24G | 1" | 1.25 |
| 15 - 20 | 22G | 1" - 1.5" | 1.25 |
| 20 - 25 | 20G | 1" - 1.5" | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5" - 2" | 2.25 |
Source: Adapted from established oral gavage protocols.[4][5]
Table 2: Maximum Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Note: The general recommendation for maximum volume is 10 mL/kg of the animal's body weight.[4][6] For some compounds or sensitive models, smaller volumes (e.g., 5 mL/kg) are recommended to minimize the risk of complications.[6]
Experimental Protocols
Protocol for Xenograft Mouse Model of Cancer
This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the anti-tumor efficacy of a this compound derivative targeting a specific kinase pathway (e.g., EGFR or VEGFR).
A. Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old
-
Human cancer cell line expressing the target of interest (e.g., A549 for NSCLC, HCT-116 for colorectal cancer)[1][7]
-
Cell culture medium and reagents
-
Test this compound compound
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water)
-
Anesthetic (e.g., isoflurane)[8]
-
Sterile syringes and needles (27-30 gauge for injection, appropriate size for oral gavage)[10]
-
Digital calipers
B. Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until they are 70-80% confluent.[10]
-
Harvest the cells using trypsin-EDTA and wash twice with cold, sterile phosphate-buffered saline (PBS).[10]
-
Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be >95%.[10]
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.[8]
C. Tumor Implantation:
-
Anesthetize the mouse with isoflurane.[8]
-
Shave and disinfect the right flank of the mouse with 70% ethanol.[8]
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank.[8]
-
Monitor the animals for tumor growth.
D. Treatment Administration:
-
Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week with digital calipers.[11]
-
Calculate tumor volume using the formula: Volume = (Width)^2 x Length / 2.[10][11]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[11]
-
Prepare the this compound derivative in the chosen vehicle at the desired concentrations.
-
Administer the compound or vehicle to the respective groups via oral gavage daily (or as determined by pharmacokinetic studies).
-
Monitor animal body weight and overall health status throughout the study.
E. Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (to assess target inhibition), or Western blotting.
Protocol for Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is for inducing an autoimmune arthritis model that shares features with human rheumatoid arthritis, suitable for evaluating the anti-inflammatory properties of a this compound derivative.[12][13][14]
A. Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test this compound compound
-
Vehicle for compound formulation
-
Syringes and needles
B. Induction of Arthritis:
-
Prepare an emulsion of type II collagen (2 mg/mL) in CFA (1:1 ratio).
-
On day 0, immunize each mouse with an intradermal injection of 100 µL of the emulsion at the base of the tail.[15]
-
On day 21, administer a booster injection of 100 µL of an emulsion of type II collagen (2 mg/mL) in IFA (1:1 ratio) at a different site near the base of the tail.[15]
-
Arthritis typically develops between days 26 and 35 after the initial immunization.[15]
C. Treatment and Monitoring:
-
Begin prophylactic treatment with the this compound derivative or vehicle via oral gavage daily, starting from day 21 (the day of the booster immunization).
-
Monitor the mice for the onset and severity of arthritis starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers.
-
Monitor body weight regularly.
D. Endpoint Analysis:
-
At termination, collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by this compound derivatives and the general workflow for the described animal models.
Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.
Caption: Experimental workflow for the cell line-derived xenograft (CDX) model.
Caption: Experimental workflow for the collagen-induced arthritis (CIA) model.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity RUO [benchchem.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. benchchem.com [benchchem.com]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Thieno[2,3-d]pyrimidin-4-amine analogs, a promising scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1] These compounds have shown significant potential as anticancer agents by targeting various protein kinases involved in cell signaling pathways.[2][3]
Introduction to this compound Analogs
The Thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system that serves as a versatile core for the design of ATP-competitive kinase inhibitors.[1] The 4-amine group is crucial for forming hydrogen bonds with the hinge region of kinases, while the thienopyrimidine core occupies the hydrophobic adenine pocket.[1] Modifications at various positions of this scaffold allow for the optimization of potency and selectivity against specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5]
High-Throughput Screening Strategies
HTS is a critical process in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[6] For this compound analogs, both biochemical and cell-based HTS assays are widely employed to determine their inhibitory activity and cellular effects.[6][7]
Key HTS Assay Types:
-
Biochemical Assays: These assays directly measure the activity of a purified target enzyme, such as a kinase, in the presence of test compounds.[6] Commonly used formats include:
-
Fluorescence Resonance Energy Transfer (FRET): Measures the inhibition of kinase activity by detecting changes in the FRET signal between a donor and acceptor fluorophore on a substrate.[6]
-
Homogeneous Time-Resolved Fluorescence (HTRF): A robust assay technology that measures the time-resolved fluorescence signal to quantify kinase activity.[8]
-
ADP-Glo™ Kinase Assay: A luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][9]
-
-
Cell-Based Assays: These assays assess the effects of compounds on cellular processes and pathways in a more physiologically relevant context.[6] Examples include:
-
Cell Viability Assays (e.g., MTT): Measure the ability of compounds to inhibit cancer cell proliferation.[4][10]
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to measure the activity of a signaling pathway.[6]
-
High-Content Screening (HCS): Employs automated microscopy and image analysis to quantify cellular phenotypes, such as apoptosis or changes in protein localization.[11]
-
Data Presentation: Inhibitory Activity of this compound Analogs
The following tables summarize quantitative data from various studies on the inhibitory activity of this compound analogs against different kinases and cancer cell lines.
Table 1: Biochemical Kinase Inhibition Data
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 17f | VEGFR-2 | Not Specified | 0.23 | [5] |
| Sorafenib (Control) | VEGFR-2 | Not Specified | 0.23 | [5] |
| Compound 5 | FLT3 | Not Specified | 32.435 | [12] |
| Compound 8 | FLT3 | Not Specified | 40.55 | [12] |
| Compound 9b | FLT3 | Not Specified | 39.61 | [12] |
| Compound 10 | FLT3 | Not Specified | 40.04 | [12] |
| CWHM-728 | M. tuberculosis | Not Specified | 3.2 | [13] |
| CWHM-1023 | M. tuberculosis | Not Specified | 0.083 | [13] |
| Compound 19 | Cyt-bd (in M. bovis BCG with Q203) | ATP depletion | 6.2 | [13] |
Table 2: Cell-Based Antiproliferative Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 17f | HCT-116 | MTT | 2.80 | [5] |
| 17f | HepG2 | MTT | 4.10 | [5] |
| 3n | A549 | Not Specified | 4.87 | [14] |
| Compound 15 | A549 | Not Specified | 0.94 | [15] |
| Thienopyrimidine 3 | MCF-7 | Not Specified | 0.045 | [16] |
| Thienopyrimidine 4 | MCF-7 | Not Specified | 0.11 | [16] |
| Ester 2 | MDA-MB-231 | Not Specified | 0.16 | [16] |
| 2-ethyl derivative 4 | MDA-MB-231 | Not Specified | 0.24 | [16] |
| Compound 8d | HUH-7 | MTT | 5.8 (µg/mL) | [17] |
| Compound 8d | MCF-7 | MTT | 8.3 (µg/mL) | [17] |
| Thienopyrimidine derivative | HepG-2 | MTT | 8.001 | [10] |
Signaling Pathways Targeted by this compound Analogs
These compounds frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate simplified representations of the PI3K/Akt/mTOR and EGFR signaling pathways, which are common targets.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound analogs.
Caption: EGFR signaling pathway and its inhibition by this compound analogs.
Experimental Protocols
The following are detailed protocols for common HTS assays used to screen this compound analogs. These protocols are generalized and may require optimization for specific kinases or cell lines.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the inhibition of a target kinase.
Materials:
-
Target Kinase (e.g., PI3K, EGFR)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
This compound analog library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]
-
384-well white assay plates
-
Acoustic dispenser or pin tool
-
Robotic liquid handler
-
Luminometer plate reader
Workflow Diagram:
Caption: Automated workflow for a high-throughput kinase inhibition screen using ADP-Glo™.
Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer approximately 50 nL of each library compound, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.[7]
-
Kinase Addition: Add 5 µL of the diluted target kinase solution to all wells using a robotic liquid handler.[7]
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[7]
-
Initiate Reaction: Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for the luciferase reaction to stabilize.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control mean).[7]
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of this compound analogs on cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analog library (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette or liquid handler
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubation: Incubate the plates for 48 to 72 hours.[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hit Confirmation and Follow-up
Primary hits from the HTS campaign should be subjected to a series of follow-up studies to confirm their activity and eliminate false positives.[11] This process typically involves:
-
Hit Confirmation: Re-testing the primary hits in the original assay to confirm their activity.[18]
-
Dose-Response Curves: Generating dose-response curves to determine the potency (IC50) of the confirmed hits.[11]
-
Orthogonal Assays: Using a different assay format to measure the same biological endpoint to rule out assay-specific artifacts.[11]
-
Selectivity Profiling: Screening the hits against a panel of related kinases to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.[18]
By following these detailed protocols and data analysis strategies, researchers can effectively screen libraries of this compound analogs to identify promising lead compounds for further drug development.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for the Quantification of Thieno[2,3-d]pyrimidin-4-amine Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Thieno[2,3-d]pyrimidin-4-amine derivatives in biological matrices, primarily focusing on plasma. The methodologies described are based on common practices for the bioanalysis of small molecule kinase inhibitors and are exemplified by the analysis of related thienopyrimidine compounds.
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. They are recognized as key scaffolds for the development of kinase inhibitors, which are crucial in cancer research and therapy.[1] Accurate quantification of these compounds in biological samples is essential for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Signaling Pathways of Interest
Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer cell growth, proliferation, and survival. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Dysregulation of this pathway is a common event in many human cancers. Thieno[2,3-d]pyrimidine derivatives, such as GDC-0941 (Pictilisib), have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling events that promote tumorigenesis.[1][3][4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Several Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining “Bottom‐up” and “Top‐down” Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC‐0941) Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that is a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This structural similarity has made it a fertile ground for the discovery of novel therapeutic agents targeting a wide array of biological targets. Derivatives of thieno[2,3-d]pyrimidin-4-amine, in particular, have demonstrated significant potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][2] This document provides detailed application notes on the use of this compound derivatives in drug discovery, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways.
Therapeutic Applications and Biological Activities
This compound derivatives have been extensively explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] Beyond kinase inhibition, this scaffold has also yielded compounds with promising anti-inflammatory, anticancer, and antimicrobial properties.[1][4]
Anticancer Activity
A significant focus of research on thieno[2,3-d]pyrimidin-4-amines has been in the realm of oncology. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines.[5][6][7] The primary mechanism of their anticancer action is often attributed to the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR).[8][9][10]
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| 17f | VEGFR-2 | IC50 | 0.23 µM | [8] |
| HCT-116 | IC50 | 2.80 µM | [8] | |
| HepG2 | IC50 | 4.10 µM | [8] | |
| Sorafenib (Reference) | VEGFR-2 | IC50 | 0.23 µM | [8] |
| 8k | ROCK I | IC50 | 0.004 µM | [11] |
| ROCK II | IC50 | 0.001 µM | [11] | |
| VIb | PI3Kβ | % Inhibition @ 10 µM | 72% | [9] |
| PI3Kγ | % Inhibition @ 10 µM | 84% | [9] | |
| IIIa | PI3Kβ | % Inhibition @ 10 µM | 62% | [9] |
| PI3Kγ | % Inhibition @ 10 µM | 70% | [9] | |
| Compound 5 | FLT3 | % Inhibition | High | |
| 8f | EGFR | IC50 | 0.2 µM | [12] |
| HER-2 | IC50 | 0.5 µM | [12] | |
| CWHM-1023 | M. tuberculosis | IC50 | 0.083 µM | [13] |
| Compound 22 | Antibacterial | MIC | 0.05-0.13 mM | [4] |
| Compound 15 | Antifungal | MIC | 0.013-0.026 mM | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thieno[2,3-d]pyrimidine derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs) that are devoid of the carboxylic acid moiety typically associated with gastrointestinal side effects.[14] These compounds have shown significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models, a standard for preclinical assessment of anti-inflammatory drugs.[14][15] Their mechanism of action is linked to the reduction of prostaglandin E2 (PGE2) levels.[14]
| Compound ID | Paw Edema Protection (%) | PGE2 Concentration (pg/mL) | Reference |
| 4c | 42% (at 3h) | 19 | [14] |
| 4f | 71% (at 4h) | Not Reported | [14] |
| 4a | 69% (at 4h) | Not Reported | [14] |
| Diclofenac (Reference) | Not Reported | 12 | [14] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth.[16] Its aberrant activation is a frequent event in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, thereby blocking downstream signaling and inducing cancer cell death.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of ROCK Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Signaling Mechanisms in the Regulation of Endothelial Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thieno[2,3-d]pyrimidin-4-amine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The most prevalent and versatile method involves a multi-step synthesis starting from a substituted 2-aminothiophene. This precursor is typically synthesized via the Gewald reaction.[1][2][3] The core is then constructed through a series of reactions that commonly include cyclization, chlorination, and nucleophilic aromatic substitution.
Q2: My overall yield is low. What are the critical steps I should focus on for optimization?
A2: Low overall yield in the synthesis of this compound can often be attributed to inefficiencies in one or more of the key steps. The most critical stages to investigate for potential optimization are:
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Gewald Reaction: The formation of the initial 2-aminothiophene precursor is foundational. Yields can be impacted by the purity of starting materials, the choice of base, and reaction temperature.
-
Cyclization: The formation of the pyrimidinone ring is a crucial step. Incomplete cyclization or the formation of side products can significantly reduce the yield.
-
Chlorination: The conversion of the thieno[2,3-d]pyrimidin-4-ol to the 4-chloro intermediate is often a challenging step. Issues with this stage can include incomplete reaction or degradation of the product.
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Amination: The final nucleophilic substitution of the 4-chloro group with the desired amine is generally efficient, but optimizing reaction conditions can maximize the yield.
Gewald Reaction & Cyclization
Q3: I am getting a low yield in my Gewald reaction. How can I improve it?
A3: Low yields in the Gewald reaction for the synthesis of the 2-aminothiophene precursor can be addressed by:
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Reagent Quality: Ensure the use of high-purity starting materials, particularly the activated nitrile and the carbonyl compound.
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Base Selection: The choice of base is critical. Morpholine is a commonly used and effective base for this reaction.
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Temperature Control: The reaction is often exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions.
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Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.
Q4: My cyclization to form the thieno[2,3-d]pyrimidin-4-one is not going to completion. What could be the issue?
A4: Incomplete cyclization can be due to several factors:
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Insufficient Reagent: Ensure that the cyclizing agent (e.g., formamide, urea) is used in the correct stoichiometric amount or in appropriate excess.
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Reaction Temperature and Time: This reaction often requires high temperatures (reflux). Ensure the reaction is heated for a sufficient duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]
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Purity of the 2-aminothiophene Precursor: Impurities from the Gewald reaction can interfere with the cyclization step. Ensure the precursor is sufficiently pure before proceeding.
Chlorination Step
Q5: The chlorination of my thieno[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) is giving a poor yield and a complex mixture of products. What is going wrong?
A5: The chlorination with POCl₃ is a known critical step where problems can arise. Here are some troubleshooting tips:
-
Reaction Conditions: This reaction is typically performed at reflux. Ensure the temperature is maintained consistently. The reaction occurs in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloro derivative at higher temperatures (70-90 °C).[5]
-
Excess POCl₃: While traditionally performed in a large excess of POCl₃, this can lead to environmental issues and difficult workup. However, using at least one molar equivalent is necessary for efficient conversion.[5] Solvent-free conditions with equimolar POCl₃ in a sealed reactor at high temperatures have been reported to be effective for similar systems.[6]
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to crushed ice. Improper quenching can lead to product degradation.
-
Side Reactions: The formation of phosphorylated intermediates is common.[5] To minimize side products, ensure the reaction goes to completion by monitoring with TLC. The presence of a base like pyridine can influence the reaction outcome.[6]
Q6: Are there any alternatives to POCl₃ for the chlorination step?
A6: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) could potentially be used, although this is less commonly reported for this specific scaffold. The choice of reagent will depend on the specific substrate and may require significant optimization.
Amination & Purification
Q7: I am having trouble with the final amination step to introduce the 4-amine group. What conditions should I try?
A7: The nucleophilic substitution of the 4-chlorothieno[2,3-d]pyrimidine is generally a high-yielding reaction. If you are facing issues, consider the following:
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Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often added to scavenge the HCl generated during the reaction.
-
Temperature: The reaction may require heating. Temperatures can range from room temperature to over 100 °C depending on the reactivity of the amine.
-
Amine Equivalents: Using a slight excess of the amine can help drive the reaction to completion.
Q8: What is the best way to purify the final this compound product?
A8: Purification strategies depend on the physical properties of your final compound. Common methods include:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) is often effective for removing impurities.
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Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. The appropriate eluent system will need to be determined by TLC analysis.
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Acid-Base Extraction: If your compound has a basic amine handle, you may be able to purify it by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate your product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-methylthis compound
| Step | Reagents & Conditions | Yield | Reference |
| Condensation | Methyl 2-aminothiophene-3-carboxylate, Formamidine acetate, Ethanol, Reflux | 60% | [7] |
| Chlorination | Thieno[2,3-d]pyrimidin-4-ol, POCl₃, Toluene, 110°C, 1-2h | 90% | [7] |
| Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidine, 30% Methanamine, DMF, 155°C, 3h | 54% | [7] |
Table 2: Yields of Substituted Thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement
| Amine Substituent | Yield | Reference |
| 4-Methoxyphenyl | 71% | [4] |
| 3-Methoxyphenyl | 59% | [4] |
| 4-Fluorophenyl | 31% | [4] |
| 2-Fluorophenyl | 41% | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-methylthis compound [7]
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol
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A mixture of methyl 2-aminothiophene-3-carboxylate and formamidine acetate in ethanol is heated at reflux.
-
After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water.
-
The solid product that forms is filtered and recrystallized from ethanol.
Step 2: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
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Thieno[2,3-d]pyrimidin-4-ol is suspended in toluene.
-
Phosphoryl trichloride (POCl₃) is added, and the mixture is refluxed at 110°C for 1-2 hours.
-
After completion (monitored by TLC), the mixture is slowly poured into ice-cold water with stirring.
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The solid product is filtered, washed with ice-cold water, dried, and recrystallized from ethanol.
Step 3: Synthesis of N-methylthis compound
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4-Chlorothieno[2,3-d]pyrimidine and 30% aqueous methanamine are dissolved in N,N-dimethylformamide (DMF).
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The reaction mixture is heated at 155°C for 3 hours.
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After cooling to room temperature, the target compound is extracted with dichloromethane (DCM) and water.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the final product.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Thieno[2,3-d]pyrimidin-4-amine Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of thieno[2,3-d]pyrimidin-4-amine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: My crude this compound product is a complex mixture with multiple spots on the TLC plate.
Answer: A complex mixture post-synthesis often indicates the presence of unreacted starting materials, intermediates, and side products. The initial step is to identify the nature of these impurities to select the most appropriate purification strategy.
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Initial Characterization: Run a TLC plate with co-spots of your starting materials to identify their retention factors (Rf) relative to your product. Common impurities may include starting materials from the Gewald synthesis of the thiophene precursor (e.g., ketone, α-cyanoester) or reagents from the subsequent pyrimidine ring formation.[1][2]
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Purification Strategy: For complex mixtures, column chromatography is generally the most effective method for separating multiple components.
Problem 2: I am having difficulty purifying my this compound derivative using column chromatography; the compound is streaking or not separating well.
Answer: Poor separation and streaking on silica gel columns are common issues with nitrogen-containing heterocyclic compounds due to their basicity and potential for strong interaction with the acidic silica surface.
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Solvent System Modification:
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Addition of a Base: To mitigate streaking, add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic amine product.
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Gradient Elution: Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol or ethanol. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5).
-
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Stationary Phase Selection: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a functionalized silica gel (e.g., amino-propylated silica).
Problem 3: My this compound product is poorly soluble in common recrystallization solvents.
Answer: Thieno[2,3-d]pyrimidine derivatives can exhibit a wide range of solubilities depending on their substitution pattern. Finding a suitable solvent or solvent system for recrystallization is key.
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Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and at their boiling points. Ideal recrystallization solvents will dissolve the compound when hot but not when cold. Commonly used solvents for this class of compounds include ethanol, methanol, dimethylformamide (DMF), ethyl acetate, and chloroform.[4][5][6]
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Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly.
Problem 4: After purification, my final product still shows minor impurities by HPLC analysis.
Answer: For achieving high purity, especially for analytical standards or compounds intended for biological testing, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
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Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from the impurities. A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.
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Scale-Up to Preparative HPLC: Once an effective analytical method is established, it can be scaled up to a preparative HPLC system. The goal is to maximize the loading capacity while maintaining adequate separation.
Experimental Protocols
This section provides detailed methodologies for the key purification techniques.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the solid dissolves. If it dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for your separation using Thin-Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the chosen solvent system. If using a gradient, start with the less polar solvent and gradually increase the polarity.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Analytical Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Scale-Up:
-
Column: Use a preparative C18 column with the same stationary phase but larger dimensions (e.g., 21.2 x 150 mm, 5 µm).
-
Flow Rate: Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.
-
Injection Volume: Dissolve the sample in the mobile phase at a high concentration and inject a larger volume.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the purified product.
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Solvent Removal: Remove the mobile phase from the collected fractions, often by lyophilization (freeze-drying) if the mobile phase is volatile.
Data Presentation
The following table summarizes typical purification outcomes for this compound derivatives based on literature data.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Reference |
| Recrystallization | 70-90% | >98% | 60-85% | [4][7][8] |
| Column Chromatography | 50-80% | >95% | 50-80% | [9][10] |
| Preparative HPLC | >90% | >99.5% | 70-90% | [11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of thieno[2,3-d]pyrimidin-4-amines?
A1: The most common impurities often originate from the preceding Gewald synthesis of the 2-aminothiophene intermediate. These can include unreacted starting materials such as the ketone or aldehyde, the active methylene nitrile, and elemental sulfur.[1][13] Side products from the Knoevenagel condensation, which is the first step of the Gewald reaction, can also be present.[1] During the subsequent cyclization to form the pyrimidine ring, incomplete reaction can leave starting materials as impurities.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of column chromatography.[6][14] By spotting the crude mixture, the collected fractions, and a pure standard (if available) on the same plate, you can track the separation of your product from impurities. For preparative HPLC, the UV chromatogram provides real-time monitoring of the separation.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Some thieno[2,3-d]pyrimidine derivatives can be sensitive to the acidic nature of silica gel. To prevent degradation, you can "deactivate" the silica gel by adding a small amount of a base like triethylamine to the eluent, as mentioned in the troubleshooting guide.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be a good solution.
Q4: What is the best way to remove residual DMF or other high-boiling solvents after purification?
A4: High-boiling solvents like DMF can be challenging to remove completely. After concentrating the bulk of the solvent on a rotary evaporator, you can try the following:
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High-Vacuum Drying: Place the sample under a high vacuum for an extended period.
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Azeotropic Distillation: Add a lower-boiling solvent in which your compound is soluble (like toluene) and re-evaporate. Repeat this process several times. The toluene will form an azeotrope with the residual high-boiling solvent, facilitating its removal.
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Lyophilization: If your compound is soluble in water or another suitable solvent and is not volatile, lyophilization (freeze-drying) can be a very effective method for removing residual solvents.
Q5: Can I use precipitation as a purification method?
A5: Yes, precipitation can be a simple and effective purification method if there is a significant difference in solubility between your product and the impurities in a particular solvent. This is often achieved by dissolving the crude material in a suitable solvent and then adding an anti-solvent to cause the desired compound to precipitate out, leaving the impurities in solution.
Visualizations
The following diagrams illustrate the general workflows for the purification of this compound.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. mz-at.de [mz-at.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for Thieno[2,3-d]pyrimidin-4-amine functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the functionalization of thieno[2,3-d]pyrimidin-4-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chemical modification of the this compound scaffold.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) at the 4-position
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Question: I am attempting to displace the 4-chloro group of a 4-chlorothieno[2,3-d]pyrimidine with an amine nucleophile, but I am observing very low to no product formation. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in SNAr reactions on the thieno[2,3-d]pyrimidine core can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Activation of the Leaving Group: The 4-chloro group is a common leaving group. Its reactivity can be enhanced by ensuring the pyrimidine ring is sufficiently electron-deficient. If your substrate has strong electron-donating groups, the reaction may be sluggish.
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Reaction Conditions:
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Base: The choice and amount of base are critical. A common choice is K2CO3 or an organic base like N,N-Diisopropylethylamine (DIPEA).[1] Ensure the base is strong enough to deprotonate the incoming nucleophile if necessary, but not so strong as to cause decomposition of the starting material.
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Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate.[2] For some reactions, alcohols like tert-butanol or a mixture of THF and isopropanol can also be effective.[1][2]
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Temperature: These reactions often require elevated temperatures, typically ranging from 70°C to 100°C.[2] If you are running the reaction at room temperature, gradually increasing the heat is a primary optimization step.
-
-
Nucleophile Reactivity: Highly hindered or weakly nucleophilic amines may react slowly. Consider using a more reactive amine or employing a catalyst to enhance nucleophilicity.
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Moisture and Air: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents, as moisture can quench the base and react with the starting material.
Optimization Workflow:
Caption: Troubleshooting workflow for low-yield SNAr reactions. -
Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
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Question: I am performing a Suzuki coupling on a bromo-substituted this compound, but I am getting a mixture of products, including debromination and homocoupling. How can I improve the selectivity?
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Answer: Achieving high selectivity in palladium-catalyzed cross-coupling reactions requires careful optimization of the catalytic system and reaction conditions.
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Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and ligand is paramount. For Suzuki reactions, phosphine ligands like SPhos, XPhos, or RuPhos are often effective. The ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination, thereby affecting selectivity.
-
Base: The base plays a crucial role in the transmetalation step. Common bases include K2CO3, Cs2CO3, and K3PO4. The strength and solubility of the base can impact the reaction outcome.
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Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used for Suzuki reactions to dissolve both the organic substrate and the inorganic base and boronic acid. The ratio of these solvents should be optimized.
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Temperature: Running the reaction at the lowest possible temperature that still allows for efficient conversion can minimize side reactions like debromination. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially reducing side product formation.[3]
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Purity of Reagents: Ensure the boronic acid is pure, as boronic acid homocoupling can be a problematic side reaction.
Comparative Data for Suzuki Coupling Conditions:
-
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(PPh3)4 | Pd(OAc)2 | PdCl2(dppf) |
| Ligand | - | SPhos | - |
| Base | Na2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Toluene/EtOH/H2O | Dioxane/H2O | DMF |
| Temperature | 100 °C | 80 °C | 110 °C |
Issue 3: Difficulty in Achieving C-H Functionalization
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Question: I am trying to directly arylate the thiophene ring of my this compound via C-H activation, but the reaction is not proceeding. What are the key parameters to consider?
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Answer: Direct C-H activation on the thieno[2,3-d]pyrimidine core can be challenging and is highly dependent on the directing group and the specific position being targeted.
-
Directing Group: The 4-amino group can act as a directing group, but its effectiveness can be influenced by other substituents on the ring.
-
Catalyst System: Palladium catalysts are commonly used for C-H arylation.[4] The choice of the palladium salt (e.g., Pd(OAc)2) and the oxidant (e.g., Ag2CO3) is critical.[5]
-
Solvent: High-boiling point solvents like toluene or o-xylene are often required to reach the necessary temperatures for C-H activation.
-
Additives: In some cases, additives like pivalic acid can facilitate the C-H activation step.
-
Substrate Reactivity: The electronic properties of the thieno[2,3-d]pyrimidine core will significantly influence the ease of C-H activation. Electron-rich systems tend to be more reactive.
Caption: Logical workflow for optimizing C-H functionalization. -
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common starting material for the synthesis of the thieno[2,3-d]pyrimidine core?
-
Answer 1: A frequently used starting material is a substituted 2-aminothiophene-3-carboxylate or a related 2-aminothiophene-3-carbonitrile.[1][6] These precursors are often synthesized via the Gewald reaction.[6][7]
-
Question 2: How can I introduce substituents at the 2-position of the this compound scaffold?
-
Answer 2: One common strategy involves starting with a 2-aminothiophene-3-carbonitrile and cyclizing it with an appropriate reagent. For instance, reaction with different nitriles under acidic conditions can introduce various alkyl or aryl groups at the 2-position.[7] Alternatively, if you start with a 2,4-dichlorothieno[2,3-d]pyrimidine, you can sequentially substitute the chloro groups.
-
Question 3: Are there established methods for Buchwald-Hartwig amination on the thieno[2,3-d]pyrimidine core?
-
Answer 3: Yes, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been successfully applied to introduce C-N bonds on the thieno[3,2-d]pyrimidine scaffold, which is a closely related isomer.[8] Similar conditions, involving a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3), can be adapted for the thieno[2,3-d]pyrimidine system.
-
Question 4: Can microwave-assisted synthesis be beneficial for these functionalization reactions?
-
Answer 4: Absolutely. Microwave irradiation is a powerful tool for accelerating many of the reactions used to functionalize thieno[2,3-d]pyrimidines, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions.[3] It often leads to shorter reaction times, higher yields, and cleaner reaction profiles.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorothieno[2,3-d]pyrimidine
This protocol describes the selective substitution at the 4-position.
-
To a solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 mmol) in a suitable solvent such as tert-butanol (15 mL), add N,N-Diisopropylethylamine (1.3 mmol).[1]
-
Stir the solution at room temperature.
-
Add the desired amine nucleophile (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the arylation of a bromo-substituted thieno[2,3-d]pyrimidine.
-
In a reaction vessel, combine the bromo-thieno[2,3-d]pyrimidine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
Troubleshooting unexpected results in Thieno[2,3-d]pyrimidin-4-amine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[2,3-d]pyrimidin-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the foundational synthesis route for this compound derivatives?
A1: The most common and versatile method for synthesizing the thieno[2,3-d]pyrimidine core is the Gewald reaction.[1][2][3][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][5] The resulting 2-aminothiophene-3-carbonitrile or carboxylate is a key intermediate that can then be cyclized to form the desired thieno[2,3-d]pyrimidine system.[2][6][7]
Q2: My Gewald reaction for the 2-aminothiophene intermediate is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in the Gewald reaction are a frequent issue.[1] Key factors to investigate include:
-
Reaction Temperature: The optimal temperature can vary. Some reactions proceed at room temperature, while others require heating.[1] A temperature that is too low can lead to an incomplete reaction, while excessively high temperatures can promote side-product formation.[1]
-
Choice of Base: The type and amount of base (e.g., triethylamine, piperidine, morpholine) are critical. The base catalyzes the initial Knoevenagel condensation.[1]
-
Purity of Reactants: Ensure the ketone/aldehyde, active methylene nitrile, and sulfur are of high purity. Impurities can interfere with the reaction.
-
Solvent: The choice of solvent can influence reaction rates and yields. Ethanol is commonly used.[2]
Q3: I am observing unexpected peaks in the NMR spectrum of my final this compound product. What could they be?
A3: Unexpected signals in your NMR spectrum could indicate the presence of side products, unreacted starting materials, or solvent residues. In the synthesis of 4-amino-thieno[2,3-d]pyrimidines, the amino group protons can sometimes be broad or even absent due to proton exchange with residual water in the solvent.[8] It is crucial to confirm the presence of the amino group using other analytical methods like IR spectroscopy, which should show characteristic N-H stretching vibrations.[8]
Q4: My this compound derivative has poor solubility in aqueous solutions for biological assays. How can I address this?
A4: Poor aqueous solubility is a known challenge for many thieno[2,3-d]pyridine and thieno[2,3-d]pyrimidine compounds.[9][10] This can be attributed to their planar structure, which facilitates intermolecular stacking and crystal packing.[10] Strategies to improve solubility include:
-
Prodrug Approaches: Introducing bulky, cleavable groups like esters or carbonates can disrupt crystal packing and improve solubility.[10]
-
Formulation Strategies: Encapsulating the compound in a polymer matrix can enhance its water solubility and potency.[9]
-
Structural Modification: Tethering a morpholine moiety to the molecular scaffold has been shown to significantly increase water solubility.[9]
Q5: The results from my in-vitro kinase inhibition assays are inconsistent. What should I check?
A5: Inconsistent results in kinase assays can stem from several factors. Thienopyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of kinases.[11] It is important to confirm that your compound is engaging with its intended molecular target.[12] Off-target effects are also a possibility, as some thienopyrimidine kinase inhibitors can interact with multiple kinases.[12] Kinome profiling can help identify any unintended targets.[12]
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Suboptimal reaction conditions (temperature, base, solvent).[1] | Systematically screen a range of temperatures and different bases. Ensure all reactants are pure and dry. |
| Formation of side products | High reaction temperature or incorrect stoichiometry. | Lower the reaction temperature and ensure precise measurement of all reactants. |
| Difficulty in purification | Product and impurities have similar polarities. | Try different solvent systems for column chromatography or recrystallization. |
| Product insolubility | The compound may have low solubility in common solvents.[13] | Test a wider range of solvents for recrystallization or purification. |
Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Ambiguous NMR spectra | Presence of impurities or tautomers. Proton exchange of NH2 group.[8] | Re-purify the sample. Acquire spectra in a different deuterated solvent. Use 2D NMR techniques (COSY, HSQC) for more detailed structural information. Confirm the presence of key functional groups with IR spectroscopy.[8] |
| Incorrect mass in MS | Ionization issues or unexpected fragmentation. | Try a different ionization method (e.g., ESI vs. CI). Analyze the fragmentation pattern to see if it aligns with the expected structure. |
| Broad IR peaks | Presence of water or hydrogen bonding. | Ensure the sample is completely dry before analysis. |
Biological Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low potency in cell-based assays | Poor cell permeability or low target engagement.[9][12] | Assess the compound's physicochemical properties (e.g., lipophilicity). Perform target engagement studies, such as Western blot analysis of target phosphorylation.[12] |
| High background in kinase assays | Compound interference with the assay components (e.g., luciferase). | Run control experiments without the kinase to check for compound interference. |
| Inconsistent IC50 values | Compound instability or precipitation in the assay buffer. | Assess the compound's stability and solubility in the assay buffer over the incubation period.[12] |
Experimental Protocols
General Synthesis of 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines[8]
-
Synthesis of the Thiophene Precursor: A mixture of the starting ketone, ethyl cyanoacetate, and elemental sulfur is prepared. Diethylamine is added dropwise as a catalyst while stirring at room temperature. The reaction progress is monitored by TLC.
-
Cyclocondensation: The obtained tetra-substituted thiophene is used as a precursor for cyclocondensation with the appropriate nitrile.
-
Acidic Cyclization: The reaction is conducted under acidic conditions, which can be achieved by passing dry hydrogen chloride gas through the reaction mixture.
-
Purification: The final product is purified by recrystallization from a suitable solvent.
-
Characterization: The structure of the synthesized thienopyrimidine is confirmed using IR, 1H-NMR, and elemental analysis.[8]
Western Blot Analysis for Target Phosphorylation[12]
-
Sample Preparation: Treat cells or tumor-bearing mice with the this compound derivative or vehicle. Lyse the cells or homogenize the tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Thieno[2,3-d]pyrimidin-4-amine in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Thieno[2,3-d]pyrimidin-4-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter with the stability of this compound solutions.
Issue 1: Inconsistent Results or a Gradual Loss of Compound Activity Over Time
-
Question: My experimental results with this compound are not reproducible, and the compound's potency appears to diminish in subsequent assays. What could be the cause?
-
Answer: The primary reason for inconsistent results and loss of activity is likely the degradation of this compound in your solution. Like many amine-containing heterocyclic compounds, it can be susceptible to oxidation and other degradation pathways, especially when in solution. The choice of solvent and storage conditions are critical factors. For instance, while DMSO is a common solvent, it is hygroscopic and can contain water, which may accelerate degradation.
Issue 2: Visible Changes in the Solution's Appearance
-
Question: I've noticed my this compound solution has changed color (e.g., turned yellow or brown) or has become cloudy after storage. What does this indicate?
-
Answer: A change in color or the formation of a precipitate are strong indicators of compound degradation. These changes are often due to the formation of degradation products, which may be colored or less soluble than the parent compound. Oxidative degradation, in particular, can lead to the formation of colored byproducts.
Issue 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Question: When analyzing my this compound solution, I am observing additional peaks in the chromatogram that were not present in the freshly prepared sample. What are these peaks?
-
Answer: The appearance of new peaks strongly suggests the presence of degradation products. To confirm this, you should perform a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you identify the retention times of the major degradation products and develop a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
General Stability and Storage
-
What are the ideal storage conditions for this compound in its solid form?
-
For optimal stability, store solid this compound in a tightly sealed container, in a dark and dry place, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.
-
-
What is the recommended solvent for preparing stock solutions of this compound?
-
While DMSO is widely used, its hygroscopic nature can promote degradation. For short-term use, high-purity, anhydrous DMSO is acceptable if solutions are prepared fresh. For longer-term storage, consider less reactive solvents like ethanol or acetonitrile. However, solubility should be confirmed for your specific concentration.
-
-
How should I store stock solutions of this compound?
-
For optimal stability of stock solutions:
-
Prepare fresh solutions whenever possible.
-
If storage is necessary, aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.
-
Store aliquots at -80°C for long-term storage.
-
Consider storing solutions under an inert atmosphere.
-
-
Degradation Pathways
-
What are the likely degradation pathways for this compound in solution?
-
Based on the structure and related thienopyridine compounds, the primary degradation pathways are likely:
-
Oxidation: The amine group and the thiophene ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, and potentially oxidative dimerization.
-
Hydrolysis: While generally more stable than esters or amides, the amino-pyrimidine ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation, often through radical mechanisms.
-
-
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various conditions. Please note that this data is illustrative and based on general knowledge of similar compounds. Actual stability should be determined experimentally.
Table 1: Influence of Solvent and Temperature on Stability (Illustrative)
| Solvent | Temperature | Estimated % Degradation (after 7 days) |
| Anhydrous DMSO | 4°C | < 5% |
| DMSO (with 0.5% water) | 25°C | 10-20% |
| Ethanol | 4°C | < 2% |
| Acetonitrile | 4°C | < 2% |
| Aqueous Buffer (pH 7.4) | 25°C | 5-15% |
Table 2: Forced Degradation Study Results (Illustrative)
| Stress Condition | Reagent/Condition | Estimated % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15-25% | Hydrolyzed pyrimidine ring fragments |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 20-30% | Hydrolyzed pyrimidine ring fragments |
| Oxidation | 3% H₂O₂, RT, 24h | 30-50% | N-oxides, hydroxylated thiophene |
| Thermal | 80°C in solution, 48h | 10-20% | Isomers, other thermal degradants |
| Photolytic | UV light (254 nm), 24h | 25-40% | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Preparation for Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase of the HPLC method.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-21 min: Linear gradient back to 95% A, 5% B
-
21-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for solution stability issues.
Technical Support Center: Minimizing Off-Target Effects of Thieno[2,3-d]pyrimidin-4-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Thieno[2,3-d]pyrimidin-4-amine derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on minimizing off-target effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Unexpected or Inconsistent Phenotypic Results
Question: My cells are exhibiting a phenotype (e.g., unexpected toxicity, altered morphology) that is not consistent with the known function of the primary target of my this compound derivative. What could be the cause?
Answer: This is a strong indication of a potential off-target effect. This compound derivatives, while often designed for a specific kinase, can interact with other kinases or proteins, leading to unforeseen biological consequences.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm if your compound is binding to its intended target in a cellular context. A thermal shift indicates engagement.
-
Western Blot Analysis: Check the phosphorylation status of the direct downstream substrate of your target kinase. A lack of change in phosphorylation may suggest poor on-target activity in your system.
-
-
Dose-Response Analysis:
-
Perform a dose-response experiment to determine the minimal concentration of your compound required to inhibit the primary target. Use this minimal effective concentration in subsequent experiments to reduce the likelihood of engaging lower-affinity off-targets.
-
-
Use a Structurally Unrelated Inhibitor:
-
Treat your cells with a different inhibitor that targets the same primary protein but has a distinct chemical scaffold. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
-
Rescue Experiment:
-
If available, use a cell line expressing a mutant version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed in these cells, it confirms that the effect is on-target.
-
Issue 2: High Potency in Biochemical Assays, but Low Activity in Cell-Based Assays
Question: My this compound derivative shows excellent potency in an in vitro kinase assay, but its effectiveness is significantly lower in my cell-based experiments. Why is there a discrepancy?
Answer: This is a common challenge in drug discovery and can be attributed to several factors related to the cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Your compound may have poor membrane permeability. Consider performing a permeability assay (e.g., PAMPA) to assess its ability to cross the cell membrane.
-
Structure-Activity Relationship (SAR) studies can help in modifying the compound to improve its physicochemical properties for better cell penetration.
-
-
Check for Drug Efflux:
-
The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. You can co-incubate your compound with a known efflux pump inhibitor to see if its cellular activity increases.
-
-
Metabolic Stability:
-
The compound may be rapidly metabolized by the cells into an inactive form. Perform a metabolic stability assay using liver microsomes or cell lysates to assess its half-life.
-
-
Confirm Target Engagement in Cells:
-
Utilize the Cellular Thermal Shift Assay (CETSA) to verify that your compound is reaching and binding to its intended target within the cell at the concentrations used in your experiments.
-
Issue 3: Difficulty in Confirming Off-Target(s) Responsible for a Phenotype
Question: I have identified potential off-targets through a kinome scan, but I'm unsure which one is responsible for the observed phenotype. How can I validate the specific off-target?
Answer: Deconvoluting the specific off-target responsible for a phenotype requires a systematic approach.
Troubleshooting Steps:
-
Use a More Selective Inhibitor:
-
Find a highly selective inhibitor for the suspected off-target kinase. If this selective inhibitor recapitulates the phenotype observed with your this compound derivative, it provides strong evidence for that off-target interaction.
-
-
Genetic Approaches:
-
Use siRNA or CRISPR/Cas9 to knock down or knock out the suspected off-target gene. If the phenotype is diminished or abolished in these cells when treated with your compound, it confirms the involvement of that off-target.
-
-
Correlate Potency:
-
Compare the IC50 of your compound against the off-target kinase with the EC50 for the cellular phenotype. A close correlation suggests a causal link.
-
Frequently Asked Questions (FAQs)
Q1: What are the common off-targets for this compound derivatives?
A1: The off-target profile is specific to the individual compound's structure. However, as this scaffold is often used to design kinase inhibitors, common off-targets are other kinases that share structural similarities in their ATP-binding pockets. For example, a derivative designed to inhibit VEGFR-2 might also show activity against other members of the VEGF receptor family or other tyrosine kinases. A broad kinome scan is the most effective way to identify the specific off-target profile of your compound.
Q2: How can I proactively design this compound derivatives with better selectivity?
A2: Structure-guided drug design is a powerful approach. By analyzing the co-crystal structure of your lead compound with its target and potential off-targets, you can identify key amino acid differences in the binding pockets. Modifications to the derivative that exploit these differences can enhance selectivity. For instance, introducing bulky groups that clash with the binding pocket of an off-target but are accommodated by the primary target can improve the selectivity profile.
Q3: What is the first experiment I should perform to assess the selectivity of my new this compound derivative?
A3: A broad in vitro kinase screen (kinome scan) is an excellent starting point.[1] This will provide a comprehensive overview of the kinases your compound interacts with at a given concentration and will help you identify potential off-target liabilities early in your research.[1]
Q4: At what concentration should I test my compound in a kinome scan?
A4: It is generally recommended to test at a concentration that is 10- to 100-fold higher than the on-target IC50. This helps to identify off-targets that might become relevant at higher therapeutic doses. However, starting with a single high concentration (e.g., 1 or 10 µM) can be a cost-effective initial screen to identify the most potent off-target interactions.[1]
Q5: What does a "thermal shift" in a Cellular Thermal Shift Assay (CETSA) signify?
A5: A thermal shift indicates that your compound is binding to the target protein inside the cell.[2] When a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. This increased stability is observed as a shift to a higher melting temperature in the CETSA experiment. Both stabilizing and destabilizing shifts can indicate target engagement.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for representative this compound derivatives against their primary targets and a selection of off-target kinases.
Table 1: Kinase Selectivity Profile of a Representative this compound VEGFR-2 Inhibitor (Compound A)
| Kinase Target | IC50 (nM) | Source |
| VEGFR-2 (KDR) | 5 | [4] |
| VEGFR-1 (FLT1) | 58 | [4] |
| VEGFR-3 (FLT4) | 75 | [4] |
| PDGFRβ | 120 | [4] |
| c-Kit | 250 | [4] |
| FLT3 | >1000 | [5] |
| ROCK1 | >1000 | [6] |
| ROCK2 | >1000 | [6] |
Table 2: Kinase Selectivity Profile of a Representative this compound FLT3 Inhibitor (Compound B)
| Kinase Target | IC50 (nM) | Source |
| FLT3 | 15 | [5] |
| FLT3 (D835Y) | 25 | [5] |
| c-Kit | 85 | [5] |
| JAK2 | 350 | [5] |
| VEGFR-2 | >1000 | [7] |
| ROCK1 | >1000 | [6] |
| ROCK2 | >1000 | [6] |
Table 3: Kinase Selectivity Profile of a Representative this compound ROCK Inhibitor (Compound C)
| Kinase Target | IC50 (nM) | Source |
| ROCK2 | 1 | [6] |
| ROCK1 | 4 | [6] |
| PKA | 500 | [6] |
| PKCα | >1000 | [6] |
| VEGFR-2 | >1000 | [7] |
| FLT3 | >1000 | [5] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of a this compound derivative. Specific substrates and buffer conditions should be optimized for each kinase.
Materials:
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Purified recombinant kinase (e.g., VEGFR-2, FLT3, ROCK)
-
Specific peptide or protein substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of your this compound derivative in kinase reaction buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted compound or vehicle control
-
2 µL of kinase solution
-
2 µL of substrate/ATP mixture
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cell line of interest
-
This compound derivative
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
Western blot reagents and equipment
-
PCR tubes
-
Thermocycler
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the this compound derivative or vehicle control (DMSO) at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and wash the cells. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples. A shift in the melting curve for the treated sample indicates target engagement.[2][3]
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflows
Caption: Experimental workflow for identifying and validating off-target effects.
Logical Relationships
Caption: Troubleshooting decision tree for inconsistent phenotypic results.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Thieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for researchers working with Thieno[2,3-d]pyrimidin-4-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues and other experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of contamination I should be concerned about when working with this compound?
A1: While this compound itself is not a source of biological contamination, the process of introducing it into your cell culture can create opportunities for common contaminants to enter. The main types of contamination to be aware of are:
-
Biological Contaminants: These include bacteria, yeast, molds, mycoplasma, and viruses.[1][2] They can be introduced through non-sterile handling, contaminated reagents, or a compromised laboratory environment.[2]
-
Chemical Contaminants: These can include impurities in the this compound powder, endotoxins from bacteria, or leachables from plasticware.[3] The solvent used to dissolve the compound, typically DMSO, can also be toxic to cells at high concentrations.[4]
Q2: How can I prepare a sterile stock solution of this compound?
A2: To ensure your compound solution is sterile and does not introduce contamination, follow these steps:
-
Dissolution: Dissolve the this compound powder in a suitable solvent, such as sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).[5][6]
-
Sterilization: The recommended method for sterilizing small molecule solutions is filtration.[5] Use a 0.2 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO).[5] Autoclaving is not recommended as it can degrade the compound.[5]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to minimize the risk of contamination from repeated handling and to avoid freeze-thaw cycles.[1][5] Store the aliquots at -20°C or -80°C in the dark.[5]
Q3: My cells are showing signs of distress (e.g., rounding up, detaching, dying) after adding this compound. What could be the cause?
A3: This could be due to several factors:
-
Cytotoxicity of the Compound: this compound, like many small molecules used in research, can be toxic to cells at high concentrations.[4] It is crucial to perform a dose-response experiment to determine the optimal working concentration.[4]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells.[4] Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including a vehicle control.[4]
-
Contamination: The observed cell distress could be a sign of a fast-growing bacterial or yeast contamination introduced during the experiment.
Q4: I suspect my cell culture is contaminated. What are the initial steps for identification?
A4: Initial identification of contamination can often be done through careful observation:
-
Visual Inspection of the Medium: Look for cloudiness (turbidity), a sudden change in the color of the pH indicator (e.g., phenol red turning yellow for bacterial contamination or pink for fungal contamination), or a surface film.[4][6]
-
Microscopic Examination: Use a light microscope to look for small, motile particles (bacteria) or budding yeast cells and fungal hyphae.[4]
Troubleshooting Guides
Guide 1: Investigating Suspected Biological Contamination
This guide will help you identify and address potential biological contamination in your cell culture when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Cloudy medium, rapid yellowing of media (acidic pH) | Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent spreading.[3] 2. Decontaminate the incubator and biosafety cabinet.[3] 3. Review your aseptic technique for handling the compound and cell cultures. |
| Cloudy medium, gradual pinking of media (alkaline pH), visible clumps or filaments | Yeast or Fungal (Mold) Contamination | 1. Discard the contaminated culture immediately.[4] 2. Thoroughly clean and disinfect the entire cell culture area. 3. Check for potential sources of airborne spores (e.g., air vents, old HEPA filters). |
| No visible change in media, but cells are growing poorly, have altered morphology, or show reduced transfection efficiency. | Mycoplasma Contamination | 1. Quarantine the suspected cell line. 2. Perform a specific mycoplasma detection test (e.g., PCR-based assay or fluorescence staining).[2][3] 3. If positive, discard the contaminated cells and all related reagents. 4. Test all other cell lines in the lab. |
| Unexpected changes in cell morphology or growth, no other visible signs of contamination. | Viral Contamination | 1. Viral contamination is difficult to detect visually.[1] 2. Consider specialized testing such as PCR or ELISA if you suspect a specific virus.[1] 3. If confirmed, discard the culture as there are generally no effective treatments. |
Guide 2: Troubleshooting Compound-Related Cell Health Issues
Use this guide to troubleshoot issues that may be directly related to the addition of this compound to your cell culture.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in the media after adding the compound. | Poor Solubility or High Concentration | 1. Ensure the final concentration of the compound is within its solubility limit in the culture medium. 2. When diluting the stock solution, add it to the medium while gently vortexing to aid dispersion. 3. Consider preparing a fresh, lower concentration stock solution. |
| Cells round up and detach from the culture surface shortly after treatment. | High Compound Concentration or Solvent Toxicity | 1. Perform a dose-response (cytotoxicity) assay to determine the IC50 value and a non-toxic working concentration.[4] 2. Ensure the final DMSO concentration is ≤ 0.1%.[4] 3. Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[4] |
| Inconsistent results between experiments. | Compound Instability or Inaccurate Pipetting | 1. Use freshly thawed aliquots of the stock solution for each experiment. 2. Verify the accuracy of your pipettes. 3. Ensure a homogeneous cell suspension when seeding plates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sterile Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 151.19 g/mol )
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile 0.2 µm PTFE syringe filter
-
Sterile syringe
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 151.19 g/mol = 1.51 mg
-
-
Weighing: In a sterile environment (e.g., a biosafety cabinet), carefully weigh 1.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.2 µm PTFE syringe filter and dispense the sterile solution into a new sterile microcentrifuge tube.
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound-Induced Morphological Changes
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 24-well) with sterile glass coverslips
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescent phalloidin conjugate (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Stain the F-actin cytoskeleton by incubating with a fluorescent phalloidin conjugate for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei by incubating with DAPI for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the actin cytoskeleton and nuclei to assess for any morphological changes induced by the compound.
Visualizations
Caption: A typical experimental workflow for assessing the effects of this compound on cultured cells.
Caption: A decision tree for troubleshooting suspected biological contamination in cell cultures.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a this compound derivative as a kinase inhibitor.
References
Technical Support Center: Thieno[2,3-d]pyrimidin-4-amine Spectroscopic Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous spectroscopic data of Thieno[2,3-d]pyrimidin-4-amine.
Troubleshooting Guides & FAQs
1H NMR Spectroscopy
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: The expected proton NMR chemical shifts for the unsubstituted this compound in a common solvent like DMSO-d6 are summarized in the table below. Note that these values can be influenced by solvent, concentration, and temperature.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.4 | Singlet | - |
| H-6 | ~7.3-7.7 | Doublet | ~5.0-6.0 |
| H-7 | ~7.1-7.5 | Doublet | ~5.0-6.0 |
| -NH2 | ~7.3-7.4 | Broad Singlet | - |
Q2: My 1H NMR spectrum shows signals that are shifted compared to the expected values. What could be the cause?
A2: Deviations from the expected chemical shifts can arise from several factors:
-
Substitution: The presence of substituents on the thienopyrimidine core will significantly alter the electronic environment and, therefore, the chemical shifts of nearby protons. Electron-donating groups tend to shift signals upfield (lower ppm), while electron-withdrawing groups cause downfield shifts (higher ppm).
-
Solvent Effects: The choice of NMR solvent can influence chemical shifts, especially for protons involved in hydrogen bonding, such as the amine protons (-NH2)[1]. It is crucial to use the same solvent as the reference data for accurate comparison.
-
Tautomerism: this compound can exist in tautomeric forms (amino-imino). The equilibrium between these forms can be solvent-dependent and affect the observed chemical shifts. The amino form is generally predominant.
-
Concentration and Temperature: Changes in sample concentration and temperature can affect hydrogen bonding and lead to shifts in the positions of labile protons like those of the amino group.
Q3: The -NH2 protons are not visible in my 1H NMR spectrum. Why is this?
A3: The absence of the -NH2 signal is a common issue and can be attributed to:
-
Proton Exchange: The amine protons are acidic and can exchange with deuterium from the solvent (e.g., in D2O or wet DMSO-d6). This exchange can broaden the signal until it disappears into the baseline[2]. To confirm, you can run the experiment in a rigorously dry solvent.
-
Broadening: Due to quadrupole effects of the nitrogen atom and intermediate exchange rates, the -NH2 signal is often broad and can be difficult to distinguish from the baseline, especially at low concentrations.
13C NMR Spectroscopy
Q4: What are the typical 13C NMR chemical shifts for this compound?
A4: The table below provides an approximate range for the 13C NMR chemical shifts of the unsubstituted core. These values are also sensitive to substitution and solvent effects.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~152-155 |
| C-4 | ~158-161 |
| C-4a | ~115-120 |
| C-5 | ~125-130 |
| C-6 | ~120-125 |
| C-7 | ~128-133 |
| C-7a | ~160-165 |
Q5: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum. How can I confirm their assignment?
A5: Assigning quaternary carbons can be challenging due to their typically weaker signals and lack of direct proton coupling. You can use the following techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.
-
Comparison with Substituted Analogs: If you have spectra of derivatives, you can observe how the chemical shifts of the quaternary carbons change with different substitution patterns, which can aid in their assignment.
IR Spectroscopy
Q6: What are the key IR absorption bands for this compound?
A6: The key infrared absorption frequencies are summarized below.
| Functional Group | Wavenumber (cm-1) | Intensity | Notes |
| N-H Stretch (-NH2) | 3400-3100 | Medium-Strong | Often appears as two distinct bands for the symmetric and asymmetric stretches of the primary amine.[2] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak | |
| C=N Stretch (Pyrimidine) | 1650-1550 | Strong | |
| N-H Bend (-NH2) | 1640-1560 | Medium | Scissoring vibration of the primary amine.[2] |
| C=C Stretch (Thiophene/Pyrimidine) | 1550-1450 | Medium-Strong | |
| C-N Stretch | 1350-1250 | Medium-Strong |
Q7: The N-H stretching region of my IR spectrum is very broad and ill-defined. What could be the reason?
A7: A broad N-H stretching band can be due to:
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the amine groups can cause significant broadening of the N-H stretching bands. This is often observed in solid-state (KBr pellet) or concentrated solution spectra.
-
Presence of Water: Contamination with water will result in a broad O-H stretching band that can overlap with and obscure the N-H stretching region. Ensure your sample and KBr (if used) are thoroughly dry.
Mass Spectrometry
Q8: What is the expected molecular ion peak and fragmentation pattern for this compound?
A8: The expected molecular ion ([M]+) for this compound (C6H5N3S) will have a mass-to-charge ratio (m/z) of approximately 151.19. The fragmentation pattern in electron ionization (EI) mass spectrometry may involve:
-
Loss of HCN: A common fragmentation pathway for pyrimidine-containing compounds, leading to a fragment at m/z ~124.
-
Loss of NH2: Cleavage of the amino group, resulting in a fragment at m/z ~135.
-
Thiophene Ring Fragmentation: The thiophene ring can undergo fragmentation, leading to characteristic sulfur-containing ions.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 100 MHz or higher, a larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of 13C, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm-1.
-
Run a background spectrum of the empty sample holder beforehand.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The concentration should be low (typically ~1 mg/mL).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Typical EI conditions: ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Visualizations
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Troubleshooting Ambiguous Spectroscopic Data.
References
- 1. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Thieno[2,3-d]pyrimidin-4-amine Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Thieno[2,3-d]pyrimidin-4-amine, particularly when scaling up for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Gewald reaction (Step 1) | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base catalyst. - Formation of byproducts. | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize the reaction temperature; some variations of the Gewald reaction benefit from microwave irradiation. - Screen different base catalysts (e.g., morpholine, triethylamine, sodium bicarbonate) to find the most effective one for your specific substrates. - Ensure slow addition of sulfur to minimize side reactions. |
| Difficulty in purifying the 2-aminothiophene intermediate | - Presence of unreacted starting materials. - Formation of colored impurities or polymeric byproducts. | - Optimize the stoichiometry of reactants to minimize residual starting materials. - Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often effective. - Column chromatography may be necessary for small-scale purification, but for larger scales, focus on optimizing the reaction to minimize impurities. |
| Low yield during cyclization to form the thieno[2,3-d]pyrimidin-4-one (Step 2) | - Incomplete cyclization. - Degradation of the starting material or product at high temperatures. - Inefficient cyclizing agent. | - Ensure anhydrous conditions, as moisture can interfere with the reaction. - Optimize the reaction time and temperature; prolonged heating can sometimes lead to degradation. - If using formamide, ensure it is of high quality. Alternative cyclizing agents like triethyl orthoformate followed by treatment with ammonia can be explored. |
| Incomplete chlorination with phosphorus oxychloride (POCl₃) (Step 3) | - Insufficient POCl₃. - Presence of moisture. - Reaction temperature is too low. | - Use a sufficient excess of POCl₃. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - The reaction typically requires heating; ensure the temperature is maintained at reflux. |
| Difficulties in handling and quenching the POCl₃ reaction on a large scale | - POCl₃ is highly reactive and corrosive. - Exothermic reaction upon quenching with water or alcohols. | - All operations involving POCl₃ should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. - For large-scale reactions, a controlled quenching procedure is crucial. Slowly and carefully add the reaction mixture to ice-water with vigorous stirring to manage the exotherm. An alternative is to use a less reactive quenching agent or a reverse quench (adding the quenching agent to the reaction mixture) under controlled temperature. |
| Low yield in the final amination step (Step 4) | - Incomplete reaction. - Deactivation of the amine nucleophile. - Side reactions. | - Ensure the 4-chlorothieno[2,3-d]pyrimidine intermediate is of high purity. - Use a suitable base (e.g., DIPEA, K₂CO₃) to scavenge the HCl generated during the reaction. - Optimize the reaction temperature and solvent. The choice of solvent can significantly impact the reaction rate and yield. |
| Final product purification challenges | - Presence of closely related impurities. - Residual heavy metals from catalysts. - Residual solvents. | - Recrystallization is the preferred method for large-scale purification. A thorough solvent screen is recommended to find the optimal conditions. - If catalysts are used, ensure they are effectively removed during workup. Specific filtration aids or scavengers may be necessary. - Dry the final product under vacuum at an appropriate temperature to remove residual solvents to acceptable levels as per ICH guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
A1: The most prevalent and versatile approach involves a multi-step synthesis starting with the Gewald reaction to construct a substituted 2-aminothiophene intermediate. This is followed by cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one, which is then chlorinated and subsequently aminated to yield the final product.
Q2: What are the critical safety precautions to take when using phosphorus oxychloride (POCl₃) at a larger scale?
A2: Phosphorus oxychloride is a highly corrosive and water-reactive substance. Key safety measures include:
-
Handling: Always handle POCl₃ in a well-maintained and certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat. For unknown vapor concentrations, a self-contained breathing apparatus (SCBA) is required.[1]
-
Reaction Setup: Use oven-dried glassware and conduct the reaction under an inert atmosphere to prevent contact with moisture.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of ice with vigorous stirring to control the exothermic reaction.
Q3: How can I monitor the progress of the reactions effectively during scale-up?
A3: For preclinical production, robust in-process controls are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and purity. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. It is important to develop and validate analytical methods early in the process development.
Q4: What are the common impurities I should look for in the final product?
A4: Impurities can originate from starting materials, intermediates, by-products, and degradation products. Common impurities may include:
-
Unreacted 4-chlorothieno[2,3-d]pyrimidine.
-
Di-substituted products from the amination step.
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Byproducts from the Gewald reaction.
-
Residual solvents and heavy metals. Impurity profiling using techniques like LC-MS and NMR is crucial for identifying and quantifying these impurities.
Q5: Are there more atom-economical or "greener" synthetic routes available?
A5: Yes, research is ongoing to develop more efficient and environmentally friendly syntheses. One-pot, multi-component reactions have been reported for the synthesis of thieno[2,3-d]pyrimidin-4-amines directly from a ketone, malononitrile, sulfur, and formamide, which can significantly reduce the number of steps and waste generated.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Gewald Reaction | Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | ~90% | N/A |
| 2 | Cyclization | 2-aminothiophene-3-carboxylate and Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | ~80% | N/A |
| 3 | Chlorination | Thieno[2,3-d]pyrimidin-4(3H)-one | 4-Chlorothieno[2,3-d]pyrimidine | ~90% | N/A |
| 4 | Amination | 4-Chlorothieno[2,3-d]pyrimidine and an amine | N-substituted-thieno[2,3-d]pyrimidin-4-amine | 80-93% | N/A |
| Overall | Multi-step Synthesis | Methyl 2-aminothiophene-3-carboxylate | N-methylthis compound | 54% (three steps) | [2] |
Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions used.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene intermediate.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
-
A mixture of the 2-aminothiophene-3-carboxamide intermediate (1.0 eq) and an excess of formamide is heated at 150-160 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried to give the thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (Chlorination)
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.
-
A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) is heated to reflux.
-
The reaction is maintained at reflux until a clear solution is obtained and the starting material is consumed (monitored by TLC).
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by slowly adding it to a stirred mixture of ice and water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried to afford the 4-chloro derivative.
Protocol 4: Synthesis of N-Aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]this compound (Amination)
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (1.1-1.5 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
-
The reaction mixture is heated to a temperature between 80-120 °C, depending on the reactivity of the amine.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and the product is isolated by precipitation with water or by extraction.
-
The crude product is purified by recrystallization to yield the final this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound with key troubleshooting points.
References
Validation & Comparative
Validating the Cellular Target of Thieno[2,3-d]pyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent kinase inhibitors. Validating the intracellular target engagement of compounds based on this scaffold is a critical step in their development as therapeutic agents. This guide provides a comparative overview of key experimental approaches for validating the cellular targets of Thieno[2,3-d]pyrimidin-4-amine derivatives, with a focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two common targets for this class of compounds.
Comparative Analysis of Inhibitory Potency
This compound derivatives have demonstrated potent inhibitory activity against various kinases. Below is a comparison of their in vitro potency (IC50) against EGFR and VEGFR-2, alongside alternative kinase inhibitor scaffolds and established drugs.
Table 1: Comparison of IC50 Values for EGFR Kinase Inhibition
| Compound/Scaffold | Specific Derivative/Drug | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild-Type) | 37.19 | In vitro enzyme assay | [1] |
| Compound 5f | EGFR | ~37 (1.18-fold more potent than Erlotinib) | In vitro enzyme assay | [2] | |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M mutant) | 0.21 | In vitro enzyme assay | [3] |
| Compound 31r | EGFR (19del/T790M/C797S) | Sub-nanomolar | Ba/F3 cells | [4] | |
| Quinazoline | Erlotinib | EGFR | 2 | Cell-free assay | [5] |
| Gefitinib | EGFR | 26 - 57 | NR6wtEGFR and NR6W cells | [6] | |
| Dual Inhibitor | Vandetanib | EGFR | 500 | In vitro enzyme assay | [7] |
Table 2: Comparison of IC50 Values for VEGFR-2 Kinase Inhibition
| Compound/Scaffold | Specific Derivative/Drug | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 230 | In vitro enzyme assay | [8] |
| Compound 8e | VEGFR-2 | 3.9 | In vitro enzyme assay | [9] | |
| Compound 21e | VEGFR-2 | 21 | In vitro enzyme assay | ||
| Furo[2,3-d]pyrimidine | Compound 8b | VEGFR-2 | 38.72 | In vitro enzyme assay | |
| Compound 10c | VEGFR-2 | 41.40 | In vitro enzyme assay | ||
| Established Drugs | Sorafenib | VEGFR-2 | 90 | Cell-free assay | |
| Sunitinib | VEGFR-2 | 80 | In vitro enzyme assay | ||
| Vandetanib | VEGFR-2 | 40 | In vitro enzyme assay | [7] |
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are essential for validating the cellular target of a drug candidate. This section details the methodologies for three critical assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Detection by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-EGFR or anti-VEGFR-2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities. A higher band intensity in the drug-treated samples at elevated temperatures compared to the vehicle control indicates target stabilization and thus, engagement.
-
In Vitro Kinase Assay
These assays directly measure the inhibitory effect of a compound on the enzymatic activity of the target kinase.
Experimental Protocol (Example for VEGFR-2):
-
Reagents and Plate Setup:
-
Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare serial dilutions of the this compound derivative.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Downstream Signaling
This method assesses the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream signaling proteins.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture appropriate cells and serum-starve them overnight.
-
Pre-treat the cells with the this compound derivative or vehicle for 1-2 hours.
-
Stimulate the cells with the respective ligand (e.g., EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 10-15 minutes).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-pEGFR, anti-pVEGFR-2) and key downstream effectors (e.g., anti-pAkt, anti-pERK).
-
Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal.
-
-
Data Analysis:
-
A decrease in the phosphorylation of the target kinase and its downstream proteins in the drug-treated samples compared to the ligand-stimulated control confirms the inhibitory activity of the compound on the signaling pathway.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding the mechanism of action.
Experimental Workflow for Target Validation
Caption: A general workflow for validating the cellular target of a this compound derivative.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.
This guide provides a framework for the systematic validation of the cellular targets of this compound derivatives. By employing a combination of in vitro and cell-based assays, researchers can confidently establish target engagement and elucidate the mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. researchgate.net [researchgate.net]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thieno[2,3-d]pyrimidin-4-amine and Other Thienopyrimidine Inhibitors for Researchers
For researchers and professionals in drug development, the thienopyrimidine scaffold represents a privileged structure in the design of targeted inhibitors, particularly for protein kinases. This guide provides an objective comparison of Thieno[2,3-d]pyrimidin-4-amine and its derivatives with other thienopyrimidine isomers, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and development of next-generation therapeutics.
The thieno[2,3-d]pyrimidine core, a bioisostere of the native purine ring system, has been extensively explored as an ATP-competitive inhibitor for a multitude of protein kinases implicated in cancer and other diseases. Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of inhibitors based on the thieno[2,3-d]pyrimidine scaffold and its isomeric counterpart, thieno[3,2-d]pyrimidine, focusing on their activity against key oncological targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Rho-associated coiled-coil containing protein kinase (ROCK).
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against several key protein kinases. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.
Table 1: Comparison of Thieno[2,3-d]pyrimidine Derivatives as EGFR and VEGFR-2 Inhibitors
| Compound ID | Scaffold | Target(s) | IC50 (nM) | Cell Line (for cytotoxicity) | Cytotoxicity IC50 (µM) | Reference |
| Compound 5b | Thieno[2,3-d]pyrimidine | EGFR (wild-type) | 37.19 | A549 | 17.79 | [1] |
| EGFR (T790M) | 204.10 | MCF-7 | 22.66 | [1] | ||
| Erlotinib (Reference) | Quinazoline | EGFR (wild-type) | 5.9 | A549 | 4.18 | [2] |
| EGFR (T790M) | 212.2 | MCF-7 | 14.27 | [2] | ||
| Compound 5f | Thieno[2,3-d]pyrimidine | EGFR | 1.18 (µM) | MCF-7 | 0.66 | [3][4] |
| VEGFR-2 | 1.23 (µM) | [4] | ||||
| Sorafenib (Reference) | Pyridine/Phenylurea | VEGFR-2 | 0.23 (µM) | HCT-116 | 2.80 | [5] |
| Compound 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | 0.23 (µM) | HCT-116 | 2.80 | [5] |
| HepG2 | 4.10 | [5] |
Table 2: Comparison of Thienopyrimidine Derivatives as PI3K and ROCK Inhibitors
| Compound ID | Scaffold | Target(s) | IC50 (nM) | % Inhibition @ 10 µM | Reference |
| Compound 6g | Thieno[3,2-d]pyrimidine | PI3Kα | < 1 | - | [6][7] |
| PI3Kβ | 1-10 | - | [7] | ||
| PI3Kδ | 1-10 | - | [7] | ||
| PI3Kγ | 1-10 | - | [7] | ||
| Compound 6k | Thieno[3,2-d]pyrimidine | PI3Kα | < 1 | - | [6][7] |
| Compound VIb | Thieno[2,3-d]pyrimidine | PI3Kβ | - | 72% | [8] |
| PI3Kγ | - | 84% | [8] | ||
| Compound IIIa | Thieno[2,3-d]pyrimidine | PI3Kβ | - | 62% | [8] |
| PI3Kγ | - | 70% | [8] | ||
| RKI-1447 (Reference) | Pyridine | ROCK1 | 14.5 | - | [9] |
| ROCK2 | 6.2 | - | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized methodologies for key assays cited in the evaluation of thienopyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
-
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should typically be ≤1%.
-
Prepare a solution of the recombinant kinase and the specific peptide substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
-
Detection :
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include:
-
Luminescence-based assays (e.g., Kinase-Glo™) : Measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal indicates greater inhibition.
-
Fluorescence-based assays (e.g., HTRF®) : Measures the phosphorylation of a substrate using fluorescence resonance energy transfer.
-
ELISA-based assays : Uses a specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by thienopyrimidine inhibitors. These visualizations provide a clear overview of the mechanism of action of these compounds.
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by thienopyrimidines.
Caption: ROCK signaling pathway and the inhibitory action of thienopyrimidine compounds.
Caption: General experimental workflow for the evaluation of thienopyrimidine inhibitors.
Conclusion
The thieno[2,3-d]pyrimidine scaffold and its isomers have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The presented data highlights the impressive nanomolar to sub-nanomolar potencies achieved by specific derivatives against key cancer targets. The choice between a thieno[2,3-d]pyrimidine and a thieno[3,2-d]pyrimidine core, along with the nature and position of substituents, significantly influences the inhibitory profile and selectivity of the resulting compounds. This guide provides a foundational resource for researchers to navigate the landscape of thienopyrimidine inhibitors, offering a starting point for the design of novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols and pathway diagrams further equip scientists with the necessary tools to rigorously evaluate and understand the mechanism of action of these promising compounds.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Potency Landscape of Thieno[2,3-d]pyrimidin-4-amine Derivatives: A Comparative Analysis
A deep dive into the therapeutic potential of Thieno[2,3-d]pyrimidin-4-amine derivatives reveals a versatile scaffold with significant potency against a range of biological targets, from infectious diseases to cancer and inflammatory conditions. This comparative guide synthesizes key experimental data, offering researchers and drug development professionals a clear overview of the structure-activity relationships and therapeutic promise of this important class of compounds.
The thieno[2,3-d]pyrimidine core has proven to be a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with potent inhibitory activities. This analysis consolidates data from various studies, highlighting the remarkable potency and selectivity that can be achieved through targeted chemical modifications. The derivatives have demonstrated significant efficacy as inhibitors of various kinases, as well as antibacterial and anticancer agents.
Comparative Potency Against Diverse Biological Targets
The versatility of the this compound scaffold is evident in the wide array of biological targets it can be tailored to inhibit. The following tables summarize the in vitro potency of several key derivatives against their respective targets, providing a quantitative basis for comparison.
Antimycobacterial Activity
This compound derivatives have emerged as promising agents in the fight against tuberculosis. Notably, compounds have been identified with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.
| Compound | Target/Strain | IC50 (µM) | Reference |
| CWHM-728 | M. tuberculosis Erdman | 3.2 | [1] |
| CWHM-1023 | M. tuberculosis Erdman | 0.083 | [1] |
| 19 | M. bovis BCG (with Q203) | 6 - 18 | [1] |
| 19 | M. tuberculosis H37Rv (with Q203) | 6 - 18 | [1] |
| 19 | M. tuberculosis N0145 (with Q203) | 6 - 18 | [1] |
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
A significant body of research has focused on the anticancer potential of these derivatives, with many exhibiting potent cytotoxic effects against a variety of human cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| 17f | HCT-116 (Colon) | 2.80 µM | [2] |
| 17f | HepG2 (Liver) | 4.10 µM | [2] |
| 15 | A549 (Lung) | 0.94 µM | [3] |
| Thienopyrimidine 3 | MCF-7 (Breast) | 13.42 µg/mL | [4] |
| Ester 2 | MDA-MB-231 (Breast) | 52.56 µg/mL | [4] |
| 8d | MCF-7 (Breast) | 8.3 µg/mL | [5] |
| 8d | HUH-7 (Liver) | 5.8 µg/mL | [5] |
| 8d | BHK (Kidney) | 17 µg/mL | [5] |
| Compound l | MDA-MB-231 (Breast) | 27.6 µM | [6] |
Kinase Inhibitory Activity
The ability of this compound derivatives to act as potent kinase inhibitors is a cornerstone of their therapeutic potential, with implications for cancer, inflammation, and other diseases driven by aberrant signaling pathways.
| Compound | Target Kinase | IC50 | Reference |
| 8k | ROCK I | 0.004 µM | [7] |
| 8k | ROCK II | 0.001 µM | [7] |
| 7l | aPKCι | Favorable Selectivity | [8] |
| 33 | CDK4 | Moderate Selectivity vs CDK2 | [9] |
| Derivatives | VEGFR-2 | - | [2] |
| 42 | VEGFR3 | >100-fold selectivity vs VEGFR1/2 | [10] |
Key Signaling Pathways Targeted by this compound Derivatives
The therapeutic effects of these compounds are underpinned by their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape of Thieno[2,3-d]pyrimidin-4-amine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, underscoring the importance of understanding their cross-reactivity profiles for effective and safe drug design. This guide provides a comparative analysis of the selectivity of Thieno[2,3-d]pyrimidin-4-amine derivatives, supported by available experimental data and detailed methodologies, to aid researchers in navigating the complex landscape of kinase inhibition.
Comparative Selectivity of Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Primary Target(s) | IC₅₀ (nM) | Key Off-Targets / Selectivity Notes |
| VEGFR-2 Inhibitors | VEGFR-2 | 230 | A specific derivative (17f) showed high potency against VEGFR-2, comparable to the multi-kinase inhibitor sorafenib. Further kinome-wide profiling is needed to determine broader selectivity.[1] |
| ROCK Inhibitors | ROCK1, ROCK2 | 4 (ROCK1), 1 (ROCK2) | A potent derivative (8k) demonstrated nanomolar inhibition of ROCK kinases.[2] The selectivity against other kinases was not detailed. |
| Atypical PKC Inhibitors | aPKCζ, aPKCι | Potent Inhibition | One derivative (7l) showed a favorable selectivity profile against a panel of 31 kinases, including other PKC isoforms.[3] This suggests that targeted modifications can achieve high selectivity. |
| Tubulin Polymerization Inhibitors | Tubulin | 4,870 | A derivative with a dithiocarbamate side chain (3n) was found to inhibit tubulin polymerization, indicating a different mechanism of action and potential for off-target effects on the cytoskeleton.[4] |
Experimental Methodologies
The determination of kinase inhibition and cross-reactivity profiling typically involves a combination of in vitro biochemical assays and cell-based assays. Below are detailed protocols for key experiments commonly employed in the characterization of kinase inhibitors like this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (this compound derivative)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA or phosphoric acid)
-
Detection reagents (e.g., scintillation counter, phosphospecific antibodies)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, methods like ELISA with phosphospecific antibodies or fluorescence-based assays can be used.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the kinase activity.
Radioligand Binding Assay for Off-Target Profiling
This assay is used to assess the binding of a compound to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.
Materials:
-
Cell membranes expressing the target receptor/protein of interest
-
A specific radioligand for each target
-
Test compound (this compound derivative)
-
Assay buffer
-
Filtration apparatus (e.g., cell harvester)
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes, a known concentration of the specific radioligand, and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant) or IC₅₀ value for each off-target.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the biological context of this compound's activity, the following diagrams are provided.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This has led to the extensive development of its derivatives as potent inhibitors of various protein kinases and other biological targets implicated in a range of diseases, most notably cancer. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidin-4-amine analogs, supported by quantitative experimental data, detailed methodologies for key biological assays, and visual representations of relevant pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data for this compound analogs against key kinase targets, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.
Structure-Activity Relationship Summary for PI3K Inhibition: Analysis of the data reveals that a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition. The addition of a methoxy group at the 5-position further enhances activity, as seen in compound VIb . In contrast, a hydroxyl group at the 4-position leads to a significant decrease in inhibitory potential.
Table 2: SAR of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound | R1 | R2 | EGFR (WT) IC50 (µM) | EGFR (T790M) IC50 (µM) |
| 1 | H | 3-ethynylaniline | >10 | >10 |
| 2a | 6,7-dihydro-5H-cyclopenta[b] | 3-ethynylaniline | 13.40 (A549 cell line) | Not Reported |
| 4d | 5,6-dimethyl | 3-ethynylaniline | 14.13 (PC3 cell line) | Not Reported |
| 7a | Not Specified | Not Specified | Significantly inhibited growth | Significantly inhibited growth |
Data compiled from studies on novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.[1][2]
Structure-Activity Relationship Summary for EGFR Inhibition: Substitutions at both the 2- and 4-positions of the thieno[2,3-d]pyrimidine core are critical for high potency against both wild-type and mutant EGFR. While specific IC50 values for compound 7a were not detailed, it was reported to significantly inhibit the growth of HepG2 and PC3 cells for both wild-type and T790M mutant EGFR.[2] Compounds 2a and 4d also demonstrated potent cytotoxic activity against various cancer cell lines.[1]
Table 3: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound | Substituents | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 17f | 2-thienyl, 4-(4-fluorophenyl)amino | 0.23 | 2.80 | 4.10 |
| Sorafenib | (Reference Drug) | 0.23 | Not Reported | Not Reported |
| 8b | Not Specified | 0.005 | Not Reported | Not Reported |
| 8e | Not Specified | 0.0039 | Not Reported | Not Reported |
Data from studies on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[3][4]
Structure-Activity Relationship Summary for VEGFR-2 Inhibition: The thieno[2,3-d]pyrimidine scaffold has yielded highly potent VEGFR-2 inhibitors. Compound 17f demonstrated inhibitory activity against VEGFR-2 comparable to the reference drug Sorafenib.[3] Further optimization of substituents led to the discovery of compounds 8b and 8e , which exhibited exceptionally potent inhibitory activity in the low nanomolar range.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of this compound Analogs (General Procedure)
This protocol outlines a general method for the synthesis of N-substituted this compound derivatives via nucleophilic aromatic substitution (SNAr).
Materials:
-
Appropriate 4-chlorothieno[2,3-d]pyrimidine derivative
-
Desired amine
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (e.g., DIPEA, K2CO3) or Acid (e.g., HCl) (optional, depending on the specific reaction)
Procedure:
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine derivative in the chosen solvent, add the desired amine.
-
If required, add a base (e.g., diisopropylethylamine) or a catalytic amount of acid.
-
Heat the reaction mixture to reflux (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted this compound analog.
-
Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the diluted compounds. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP to the kinase reaction mixture and immediately dispensing it into the wells of the assay plate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the determination of the anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
References
- 1. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Thieno[2,3-d]pyrimidin-4-amine: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of Thieno[2,3-d]pyrimidin-4-amine and its derivatives, with a focus on oncology and infectious diseases.
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. Its resemblance to purine bases allows it to interact with a wide range of biological targets, including protein kinases, microtubules, and enzymes involved in microbial metabolism. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound and its derivatives, supported by experimental data and detailed protocols.
Data Presentation: In Vitro Efficacy
The in vitro activity of this compound derivatives has been extensively studied against various cancer cell lines and microbial pathogens. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50).
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Therapeutic Area | Reference |
| Thieno[2,3-d]pyrimidin-4-amines (General) | Protein Kinases (e.g., EGFR, JAK, VEGFR) | Varies | Oncology, Inflammation | [1] |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 µM | Oncology | [2] |
| CWHM-728 | Mycobacterium tuberculosis Erdman | 3.2 µM | Infectious Disease | [3] |
| CWHM-1023 | Mycobacterium tuberculosis Erdman | 0.083 µM | Infectious Disease | [3] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung Carcinoma) | 0.94 µM (Compound 15) | Oncology | |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast Cancer) | 0.16 µM (Ester 2) | Oncology | [4] |
| N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidine-2,4-diamine | MDA-MB-435 (Melanoma) | 9.0 nM | Oncology |
In Vivo Efficacy: A Translational Challenge
Direct in vivo efficacy data for the parent compound, this compound, is limited in publicly available literature. However, studies on its derivatives highlight the complexities of translating promising in vitro results into in vivo activity.
For instance, a derivative, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidine-2,4-diamine , has demonstrated significant anti-tumor effects in a murine xenograft model of human melanoma (MDA-MB-435)[4]. This suggests that with appropriate structural modifications, the thienopyrimidine scaffold can be optimized for in vivo efficacy.
Conversely, in the context of infectious diseases, lead thienopyrimidine compounds that showed efficacy in an ex vivo model for Helicobacter pylori infection failed to demonstrate efficacy in a mouse model[6]. This lack of translation was attributed to poor pharmacokinetic properties, such as high protein binding and low solubility, which prevented the compounds from reaching the site of infection at therapeutic concentrations[6].
These findings underscore the critical importance of pharmacokinetic and pharmacodynamic profiling in the development of this compound-based therapeutics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to evaluate the efficacy of this compound derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period.
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Procedure:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the designated wells.
-
Initiate the kinase reaction by adding diluted VEGFR-2 kinase.
-
Incubate at 30°C for 45 minutes.
-
Stop the reaction and deplete the remaining ATP by adding a reagent like Kinase-Glo™ MAX.
-
Measure the luminescence signal using a microplate reader.
Microtubule Depolymerization Assay
This assay is used to identify compounds that interfere with microtubule dynamics, a validated target for anticancer drugs.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) or fluorescence of a solution. Compounds that inhibit polymerization will reduce this signal.
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer.
-
Add the test compound at various concentrations.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm or the fluorescence of a labeled tubulin over time using a spectrophotometer or fluorometer.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A streamlined workflow of the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-d]pyrimidin-4-amine Derivatives Demonstrate Competitive Efficacy Against Standard-of-Care EGFR Inhibitors in Preclinical Models
A comprehensive analysis of emerging Thieno[2,3-d]pyrimidin-4-amine derivatives reveals potent anti-cancer activity, positioning them as viable alternatives to established standard-of-care Epidermal Growth Factor Receptor (EGFR) inhibitors. In head-to-head preclinical studies, specific analogs of this heterocyclic scaffold exhibit comparable or superior inhibitory activity against key EGFR mutations and cancer cell lines when compared to drugs such as Erlotinib and Osimertinib.
The Thieno[2,3-d]pyrimidine core structure has been extensively explored as a bioisostere of the quinazoline scaffold found in first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[1] Researchers have leveraged this scaffold to develop novel compounds aimed at overcoming the resistance mechanisms that limit the efficacy of earlier TKIs, particularly the T790M mutation.[2] This guide provides a comparative overview of the efficacy of representative Thieno[2,3-d]pyrimidine derivatives against standard-of-care EGFR inhibitors, supported by in vitro enzymatic and cellular assay data.
Comparative Efficacy Analysis
The following tables summarize the inhibitory potency of selected Thieno[2,3-d]pyrimidine derivatives compared to standard-of-care EGFR inhibitors. The data is compiled from various preclinical studies and highlights the potential of this chemical class.
Table 1: EGFR Kinase Inhibitory Activity (IC50)
This table compares the concentration of the compound required to inhibit 50% of the enzymatic activity of wild-type (WT) and mutant EGFR. Lower values indicate higher potency.
| Compound | EGFRWT (nM) | EGFRT790M (nM) | EGFRL858R/T790M (nM) | Standard of Care | Reference |
| Compound 5b | 37.19 | 204.10 | - | Erlotinib | [3][4] |
| Erlotinib | 5.9 | 212.2 | - | - | [4] |
| Compound B1 | >1000 | - | 13 | Osimertinib (AZD9291) | [2][5] |
| Compound B7 | >100 | - | 5.9 | Osimertinib (AZD9291) | [2] |
| Osimertinib | - | - | - | - | |
| Compound 7b | 96 | - | - | Erlotinib | [6] |
| Erlotinib | 37 | - | - | - | [6] |
| Compound 25 | 59 | - | - | Erlotinib | [7] |
| Erlotinib | 40 | - | - | - | [7] |
Data for Osimertinib's direct kinase inhibition varies across studies but it is known to be highly potent against mutant forms.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
This table shows the concentration of the compound required to inhibit the growth of various cancer cell lines by 50%. These cell lines are characterized by different EGFR mutation statuses.
| Compound | A549 (EGFRWT) (µM) | H1975 (L858R/T790M) (µM) | MCF-7 (Breast Cancer) (µM) | Standard of Care | Reference |
| Compound 5b | 17.79 | - | 22.66 | Erlotinib | [3] |
| Erlotinib | - | - | - | - | |
| Compound B1 | 1.508 | 0.087 | - | Osimertinib (AZD9291) | [5] |
| Compound B7 | 0.441 | 0.023 | - | Osimertinib (AZD9291) | [5] |
| Osimertinib | 0.379 | 0.067 | - | - | [5] |
| Compound 2a | 13.40 | - | >100 | Doxorubicin | [1][8] |
| Doxorubicin | - | - | - | - |
Table 3: Safety Profile Against Normal Cell Lines (IC50)
This table indicates the cytotoxicity of the compounds against non-cancerous cells, providing an early indication of the therapeutic window. Higher values suggest greater safety.
| Compound | WI-38 (Normal Lung Fibroblast) (µM) | Standard of Care | Reference |
| Compound 5b | 70.13 | Erlotinib | [3] |
| Erlotinib | 28.48 | - | [3] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both Thieno[2,3-d]pyrimidine derivatives and standard-of-care drugs like Erlotinib and Osimertinib function by inhibiting the tyrosine kinase activity of EGFR.[2][3] EGFR is a receptor on the cell surface that, when activated by ligands like EGF, triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[9] In many non-small cell lung cancers (NSCLC), mutations in EGFR cause the receptor to be constantly active, leading to uncontrolled cell growth.[10] By binding to the ATP-binding site in the kinase domain of EGFR, these inhibitors block its signaling and halt the malignant progression.[8][11] Third-generation inhibitors, and many newer Thieno[2,3-d]pyrimidine derivatives, are designed to be particularly effective against the T790M resistance mutation.[2]
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays designed to assess the efficacy and mechanism of action of kinase inhibitors.
Diagram of Experimental Workflow
The typical workflow for evaluating a novel inhibitor involves a multi-step process from initial enzymatic screening to cellular assays.
Detailed Experimental Protocols
1. EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the concentration of an inhibitor required to block 50% of EGFR enzymatic activity (IC50).
-
Principle: This assay measures the phosphorylation of a substrate peptide by the EGFR kinase. The detection is based on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore, which is modulated by the phosphorylation event.
-
Protocol:
-
Reagent Preparation: Recombinant human EGFR kinase (wild-type or mutant) and a biotinylated substrate peptide are prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Compound Dilution: The test compounds (Thieno[2,3-d]pyrimidine derivatives) and a standard inhibitor (e.g., Erlotinib) are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the diluted compounds for approximately 30 minutes at room temperature in a 384-well plate. The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide. The final ATP concentration is typically set near its Michaelis-Menten constant (Km) to ensure competitive binding conditions. The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor) are added.
-
Data Analysis: After incubation, the HTRF signal is read on a compatible plate reader. The ratio of acceptor to donor emission is calculated. The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[4]
-
2. Cell Viability (MTT) Assay
-
Objective: To measure the anti-proliferative effect of the compounds on cancer cell lines and determine the IC50 value.
-
Principle: This colorimetric assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for another 2-4 hours.[4]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
3. In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Protocol:
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million A549 or H1975 cells) in a suitable medium (like PBS or Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, standard-of-care drug, and one or more doses of the test compound).
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, daily for 21 days).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. The tumors are then excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
-
Conclusion
The this compound scaffold serves as a robust platform for the development of novel EGFR inhibitors. Preclinical data consistently demonstrate that derivatives from this class can achieve high potency against both wild-type and clinically relevant mutant forms of EGFR. Notably, certain compounds show enhanced selectivity and improved safety profiles when compared directly to first- and third-generation standard-of-care inhibitors like Erlotinib and Osimertinib. While these in vitro results are highly promising, further in vivo studies are essential to validate their therapeutic potential and establish their pharmacokinetic and pharmacodynamic properties before they can be considered for clinical development.
References
- 1. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of Thieno[2,3-d]pyrimidin-4-amine Derivatives: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of numerous targeted kinase inhibitors.[1][2] These compounds have shown promise in oncology and the treatment of inflammatory diseases by competitively binding to the ATP pocket of various kinases, including EGFR, JAK, VEGFR, and atypical PKC.[1][3] Given the potential for off-target effects with kinase inhibitors, a robust validation of their mechanism of action is crucial. This guide provides a comparative overview of orthogonal experimental methods to rigorously confirm the on-target activity of novel Thieno[2,3-d]pyrimidin-4-amine-based compounds.
The Importance of Orthogonal Validation
Confirming that a compound's biological effect is a direct result of modulating its intended target is a cornerstone of drug discovery. An orthogonal approach, which uses multiple, independent methods that rely on different physical principles, provides a higher degree of confidence in the proposed mechanism of action. This multi-faceted validation is essential to differentiate true on-target activity from non-specific or off-target effects.
dot
Caption: Logical flow for mechanism of action confirmation.
Biochemical Assays: Direct Target Inhibition
Biochemical assays are fundamental in determining if a compound directly inhibits the catalytic activity of the target kinase.
| Assay Type | Principle | Key Parameters | Example Application for Thieno[2,3-d]pyrimidine Derivatives |
| Radiometric Kinase Assay | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate by the target kinase. | IC₅₀ | Determining the potency of a novel derivative against its target kinase (e.g., VEGFR-2).[4] |
| Luminescence-Based Kinase Assay | Quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system. | IC₅₀ | High-throughput screening of a library of thieno[2,3-d]pyrimidine analogs to identify potent inhibitors. |
| HTRF KinEASE™ Assay | A time-resolved FRET (TR-FRET) assay that detects the phosphorylation of a biotinylated substrate by a kinase.[5] | IC₅₀ | A universal method applicable to a wide range of serine/threonine and tyrosine kinases that could be targeted by thieno[2,3-d]pyrimidine compounds.[5] |
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a microplate, combine the target kinase, a specific substrate peptide, and the test compound (this compound derivative) at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP mixed with [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, allowing for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated ³³P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biophysical Assays: Direct Target Engagement
Biophysical assays provide direct evidence of the physical interaction between the compound and the target protein, confirming target engagement without relying on enzymatic activity.
| Assay Type | Principle | Key Parameters | Example Application for Thieno[2,3-d]pyrimidine Derivatives |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[6] | ΔTm (Shift in melting temperature) | Validating that a thieno[2,3-d]pyrimidine derivative physically binds to and stabilizes its target kinase.[6] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures the binding kinetics of an inhibitor to its immobilized target protein in real-time.[7] | Kₐ (association rate), Kₑ (dissociation rate), Kₔ (dissociation constant) | Characterizing the binding affinity and kinetics of a lead compound to its target kinase.[7] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of an inhibitor to its target, providing a complete thermodynamic profile of the interaction.[7] | Kₔ, ΔH (enthalpy), ΔS (entropy) | In-depth characterization of the binding thermodynamics of a high-affinity thieno[2,3-d]pyrimidine inhibitor.[7] |
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation: Prepare a solution of the purified target kinase and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Dispense the kinase-dye mixture into a 96- or 384-well PCR plate. Add the this compound test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.
-
Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) in the presence of the compound compared to a vehicle control. A positive ΔTm indicates stabilization and binding.
dot
Caption: Workflow for a Thermal Shift Assay (TSA).
Cellular Assays: On-Target Activity in a Biological Context
Cellular assays are critical for demonstrating that the compound engages its target in a physiological environment and elicits the expected biological response.
| Assay Type | Principle | Key Parameters | Example Application for Thieno[2,3-d]pyrimidine Derivatives |
| Target Phosphorylation Assay (Western Blot) | Measures the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates in cells treated with the inhibitor. | IC₅₀ (cellular) | Demonstrating that a thieno[2,3-d]pyrimidine derivative inhibits the phosphorylation of its target kinase (e.g., EGFR) and its substrate (e.g., Akt) in cancer cells. |
| Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) | Assesses the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the target kinase.[8] | GI₅₀ / IC₅₀ | Evaluating the anti-proliferative effects of novel thieno[2,3-d]pyrimidine derivatives on various cancer cell lines.[9] |
| Colony Formation Assay | Measures the ability of a single cell to grow into a colony, assessing the long-term effect of the compound on cell survival and proliferation.[8] | % Inhibition of colony formation | Confirming the long-term anti-proliferative effects of a lead compound.[8] |
| Apoptosis Assays (e.g., Caspase Activity, Annexin V staining) | Determines if the compound induces programmed cell death, a common outcome of inhibiting survival signaling pathways.[8] | % Apoptotic cells, Caspase activation fold-change | Investigating whether the observed cytotoxicity of a thieno[2,3-d]pyrimidine derivative is due to the induction of apoptosis.[10] |
| Luciferase Reporter Assay | Utilizes a reporter gene (luciferase) under the control of a promoter that is regulated by the signaling pathway of interest.[7] | IC₅₀ | Quantifying the inhibition of a specific signaling pathway (e.g., NF-κB) downstream of the target kinase in a cellular context.[3] |
Experimental Protocol: Western Blot for Target Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated target kinase) and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the target to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent decrease in phosphorylation.
dot
Caption: A generalized kinase signaling pathway inhibited by a this compound derivative.
By employing a combination of these orthogonal biochemical, biophysical, and cellular methods, researchers can build a robust body of evidence to confidently confirm the mechanism of action of novel this compound-based inhibitors, a critical step in their development as potential therapeutic agents.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Thieno[2,3-d]pyrimidin-4-amine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides an objective comparison of published methods for the synthesis of Thieno[2,3-d]pyrimidin-4-amine, a crucial scaffold in medicinal chemistry. We will delve into the performance of various synthetic strategies, supported by experimental data, to offer insights into their efficiency and potential for reliable reproduction.
Comparative Analysis of Synthetic Methodologies
The synthesis of Thieno[2,3-d]pyrimidin-4-amines can be broadly categorized into three main approaches: multi-step synthesis often commencing with the Gewald reaction, one-pot multi-component reactions, and microwave-assisted synthesis. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, and operational simplicity, which directly impact its reproducibility.
| Synthetic Method | Key Features | Reported Yield (%) | Reaction Time | Starting Materials | Potential Reproducibility Factors |
| Multi-Step Synthesis via Gewald Reaction | Traditional, well-established route. | 60-85 | 8-24 hours | Ketone/aldehyde, activated nitrile, elemental sulfur, formamide (in subsequent step) | Purity of intermediates, reaction temperature control, catalyst activity. |
| One-Pot Four-Component Synthesis | High atom and step economy, simplified purification.[1][2][3] | 34-74[1] | 6-12 hours | Ketone, malononitrile, elemental sulfur, formamide.[1][3] | Catalyst efficiency, precise control of reaction temperature, scalability. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often higher yields.[4] | 60-95[4][5] | 2-30 minutes[4][5] | Similar to conventional methods, but adapted for microwave conditions. | Microwave reactor specifications, solvent choice, temperature and pressure monitoring. |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes discussed. These protocols are based on published procedures and are intended to serve as a starting point for laboratory reproduction.
Method 1: Multi-Step Synthesis via Gewald Reaction and Cyclization
This method involves the initial formation of a 2-aminothiophene derivative through the Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine ring.
Step 1: Synthesis of 2-Amino-3-cyanothiophene Derivative (Gewald Reaction)
-
To a stirred solution of an appropriate ketone or aldehyde (1.0 eq.), malononitrile (1.2 eq.), and elemental sulfur (1.1 eq.) in ethanol or methanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to this compound
-
Suspend the synthesized 2-amino-3-cyanothiophene derivative (1.0 eq.) in an excess of formamide.
-
Heat the mixture at 150-170 °C for 4-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure this compound.
Method 2: One-Pot Four-Component Synthesis
This streamlined approach combines the Gewald reaction and cyclization into a single operational step.[1][2][3]
-
In a reaction vessel, combine the ketone (1.0 eq.), malononitrile (1.5 eq.), elemental sulfur (1.1 eq.), and a suitable catalyst (e.g., Na₂HPO₄) in an excess of formamide.[1][3]
-
Heat the reaction mixture to 170 °C for 6 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.[2]
-
Collect the crystals by filtration and wash with water to obtain the this compound.[2]
Method 3: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the synthesis, often leading to improved yields and reduced side products.[4]
-
In a microwave-safe reaction vial, combine the 2-aminothiophene-3-carboxylate derivative (1.0 eq.) with formamide.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the product by precipitation in water followed by filtration and recrystallization.
Reproducibility Workflow
The following diagram illustrates the logical workflow for evaluating the reproducibility of these synthesis methods.
References
- 1. A one-step, atom economical synthesis of this compound derivatives via a four-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A one-step, atom economical synthesis of thieno[2,3- d]pyrimidin-4-amine derivatives via a four-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Benchmarking Thieno[2,3-d]pyrimidin-4-amine Derivatives Against Known QcrB Inhibitors for Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The cytochrome bc1:aa3 oxidoreductase, a critical component of the electron transport chain (ETC) in Mtb, has been validated as a promising drug target. Within this complex, the QcrB subunit is a key site for inhibition. This guide provides a comparative analysis of a novel class of inhibitors, Thieno[2,3-d]pyrimidin-4-amines, against established QcrB inhibitors, offering a valuable resource for researchers in the field of tuberculosis drug discovery.
Comparative Efficacy of QcrB Inhibitors
The inhibitory activity of Thieno[2,3-d]pyrimidin-4-amine derivatives and other known QcrB inhibitors against M. tuberculosis is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). The data presented below is collated from various studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., Mtb strain, assay method) can influence the absolute values.
| Compound Class | Representative Compound | Target | IC50 / MIC (μM) against M. tuberculosis | Reference |
| This compound | CWHM-728 | QcrB | 3.2 | [1] |
| CWHM-1023 | QcrB | 0.083 | [1][2] | |
| Imidazopyridine Amide | Q203 (Telacebec) | QcrB | 0.0015 | [2] |
| Diarylquinoline | Bedaquiline | ATP synthase (indirectly affects ETC) | <0.078 | [2] |
| Benzimidazole | Lansoprazole Sulfide | QcrB | Not explicitly found for Mtb | |
| Arylvinylpiperazine Amides | AX-35 | QcrB | Not explicitly quantified in provided results |
Key Observations:
-
The this compound scaffold demonstrates potent anti-mycobacterial activity, with CWHM-1023 exhibiting a significant improvement in potency over the initial hit, CWHM-728.[1]
-
While potent, the lead this compound compound, CWHM-1023 (IC50 of 83 nM), is less potent than the clinically advanced QcrB inhibitor, Q203 (IC50 of 1.5 nM).[2]
-
Mutations in the qcrB gene have been shown to confer resistance to Thieno[2,3-d]pyrimidin-4-amines, confirming their mechanism of action.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of QcrB inhibitors.
Microplate Alamar Blue Assay (MABA) for Whole-Cell Growth Inhibition
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds and control drugs (e.g., Rifampicin)
Procedure:
-
Inoculum Preparation: Mtb H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Test compounds are serially diluted in the 96-well plates using 7H9 broth. A row with no drug is included as a growth control, and a well with media alone serves as a sterility control.
-
Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the serially diluted compounds.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After the incubation period, 20 µL of Alamar Blue reagent is added to each well.
-
Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
ATP Depletion Assay
This assay measures the intracellular ATP levels in M. tuberculosis to assess the impact of inhibitors on the bacterium's energy metabolism. A decrease in ATP levels is a hallmark of ETC inhibition.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth
-
Test compounds and control drugs (e.g., Q203)
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Culture Preparation: Mtb H37Rv is grown to mid-log phase in 7H9 broth.
-
Compound Treatment: The bacterial culture is treated with the test compounds at specified concentrations (e.g., 1 µM CWHM-728, 1 µM CWHM-1023, or 400 nM Q203) for a defined period (e.g., 24 hours).[2] A DMSO-treated culture serves as a negative control.
-
Cell Lysis and ATP Measurement:
-
An aliquot of the treated culture is mixed with the BacTiter-Glo™ reagent according to the manufacturer's instructions. This reagent lyses the bacteria and provides the necessary components for the luciferase reaction.
-
The luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
-
Data Analysis: The luminescence readings from the compound-treated samples are normalized to the DMSO control to determine the percentage of ATP depletion. Treatment with CWHM-728, CWHM-1023, and Q203 has been shown to decrease ATP levels in M. tuberculosis by 75%, 60%, and 58%, respectively.[2]
Visualizing the Mechanism and Workflow
To better understand the context of QcrB inhibition and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for identifying and characterizing QcrB inhibitors.
Caption: Mtb electron transport chain showing the QcrB inhibition site.
References
Specific Applications & Niches
Application Notes: Thieno[2,3-d]pyrimidin-4-amine Derivatives as Potent Inhibitors of VEGFR-2 for Anti-Angiogenesis Therapy
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4-amine Derivatives as Microtubule Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their structural similarity to purines allows them to interact with various biological targets, including protein kinases.[1][2] Recently, a significant focus has been placed on the development of thieno[2,3-d]pyrimidin-4-amine derivatives as microtubule targeting agents (MTAs).[3][4] These compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a detailed overview of the development of these agents, including their mechanism of action, structure-activity relationships, and relevant experimental protocols.
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for various cellular functions, including mitosis, cell motility, and intracellular transport.[3] MTAs are a cornerstone of cancer chemotherapy, with well-known examples including paclitaxel and the vinca alkaloids. However, challenges such as drug resistance and dose-limiting toxicities necessitate the discovery of novel MTAs with improved pharmacological profiles.[4] Thieno[2,3-d]pyrimidine-based compounds that bind to the colchicine site on tubulin are of particular interest as they can circumvent resistance mechanisms mediated by P-glycoprotein (Pgp) efflux and βIII-tubulin expression.[3][4]
Mechanism of Action: Targeting the Colchicine Binding Site
Several studies have demonstrated that this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization.[4][5] These compounds bind to the colchicine-binding site on β-tubulin, which leads to the disruption of the microtubule network.[5] This interference with microtubule dynamics triggers the mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[5]
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies have been crucial in optimizing the potency of thieno[2,3-d]pyrimidine derivatives. Key findings from various studies indicate that modifications at different positions of the thieno[2,3-d]pyrimidine scaffold significantly influence their anticancer activity. For instance, the nature of the substituent at the 4-amino position and substitutions on the thiophene ring have been shown to be critical for cytotoxicity and tubulin polymerization inhibition.[3][6]
One study highlighted that a 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine ring system showed significantly better microtubule depolymerizing activity compared to a pyrimido[4,5-b]indole ring.[3] Furthermore, the introduction of specific substituents on the N4-aryl group can enhance the potency of these compounds.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected this compound derivatives from various studies.
Table 1: Antiproliferative Activity of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine Derivatives [3]
| Compound | Modification | IC50 (nM) in MDA-MB-435 cells |
| 1 (Lead) | Pyrimido[4,5-b]indole core | 14.7 |
| 4 | 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine core, 2-NH2 | 9.0 |
| 5 | 4'-SMe instead of 4'-OMe on N4-phenyl | 20 |
| 7 | 2-H instead of 2-NH2 | 37 |
Table 2: Tubulin Polymerization Inhibition [3][5]
| Compound | Target | IC50 (µM) |
| Compound 4 | Tubulin Polymerization | 0.019 (EC50) |
| Compound 5 | Tubulin Polymerization | 0.038 (EC50) |
| Compound 7 | Tubulin Polymerization | 0.037 (EC50) |
| Compound 14 | Tubulin Polymerization | 4.1 |
| Combretastatin A-4 | Tubulin Polymerization | 0.08 (EC50) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel microtubule targeting agents. The following sections provide protocols for key experiments.
Synthesis of this compound Derivatives
A common synthetic route to 4-substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines involves the Gewald reaction to construct the substituted thiophene ring, followed by cyclization and subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce various amines at the C4 position.[3]
Caption: General synthetic workflow for this compound derivatives.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin (≥99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
GTP (100 mM stock)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a 2X tubulin solution (e.g., 3 mg/mL) in GTB on ice.
-
Add test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the 2X tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Immunofluorescence Microscopy for Microtubule Network Visualization
This technique allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the cell cycle phase distribution of cells treated with a test compound.
Materials:
-
Cancer cell line
-
Test compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is indicative of microtubule disruption.
Conclusion
This compound derivatives represent a versatile and potent class of microtubule targeting agents. Their ability to bind to the colchicine site offers a potential advantage in overcoming common mechanisms of drug resistance. The data and protocols presented here provide a framework for the continued development and evaluation of these promising anticancer compounds. Further optimization of the thieno[2,3-d]pyrimidine scaffold is likely to yield novel drug candidates with enhanced efficacy and safety profiles.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted thieno[2,3-d]pyrimidines as microtubule targeting agents (MTAs) | Poster Board #3075 - American Chemical Society [acs.digitellinc.com]
- 5. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes: Thieno[2,3-d]pyrimidin-4-amine Derivatives as PI3K Inhibitors
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Thieno[2,3-d]pyrimidin-4-amine on Mycobacterium tuberculosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and investigation of Thieno[2,3-d]pyrimidin-4-amine and its derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds represent a promising new class of anti-tubercular agents with a distinct mechanism of action.
Introduction
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Thieno[2,3-d]pyrimidin-4-amines have emerged as a novel scaffold for the development of anti-TB drugs.[1] These compounds have been shown to potently inhibit the growth of Mtb in vitro.[1][2][3] Their mechanism of action involves the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain, leading to ATP depletion and subsequent bacterial cell death.[1][3] This document outlines the key findings, presents quantitative data, and provides detailed protocols for the evaluation of these compounds.
Mechanism of Action: Targeting the Electron Transport Chain
Thieno[2,3-d]pyrimidin-4-amines exert their bactericidal effect by targeting QcrB, a subunit of the cytochrome bc1 oxidoreductase enzyme in the electron transport chain of M. tuberculosis.[1][2][3] This inhibition disrupts the electron flow, leading to a significant decrease in ATP synthesis.[3] Evidence for this mechanism is supported by the rapid depletion of intracellular ATP levels in Mtb cultures treated with these compounds and the identification of resistance-conferring mutations in the qcrB gene.[1][3]
A related class of compounds, thieno[3,2-d]pyrimidin-4-amines, has been found to inhibit cytochrome bd oxidase (Cyt-bd), another terminal oxidase in the mycobacterial respiratory chain.[4][5][6] This is particularly significant as Cyt-bd can function as an alternative respiratory pathway when the cytochrome bc1 complex is inhibited. Therefore, dual targeting of both QcrB and Cyt-bd with thienopyrimidine derivatives presents a promising strategy to overcome potential resistance mechanisms.
Signaling Pathway of this compound in M. tuberculosis
Quantitative Data Summary
The following tables summarize the in vitro activity of representative this compound derivatives against M. tuberculosis.
Table 1: In vitro activity of this compound Derivatives against M. tuberculosis
| Compound | M. tuberculosis Strain | IC50 (µM) | Reference |
| CWHM-728 | Erdman | 3.2 | [4] |
| CWHM-728 | H37Rv | 3.2 ± 0.13 | [3] |
| CWHM-1023 | Erdman | 0.083 | [4] |
| CWHM-1023 | H37Rv | 0.083 ± 0.0054 | [3] |
Table 2: ATP Depletion in M. tuberculosis after Treatment with this compound Derivatives
| Compound | Concentration (µM) | Treatment Duration (h) | ATP Depletion (%) | Reference |
| CWHM-728 | 1 | 24 | 75 | [3] |
| CWHM-1023 | 1 | 24 | 60 | [3] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound derivatives are provided below.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis culture (e.g., H37Rv)
-
Test compound stock solution
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
-
Re-incubate the plate at 37°C for 24 hours.
-
If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate and check daily.
-
After 24 hours of adding the reagent to all wells, record the color change. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[3][5]
ATP Depletion Assay
This assay quantifies the intracellular ATP levels in M. tuberculosis to confirm the disruption of the electron transport chain.
Materials:
-
M. tuberculosis culture
-
Test compound
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Grow M. tuberculosis to mid-log phase and dilute to the desired cell density.
-
Add 100 µL of the bacterial culture to the wells of an opaque-walled 96-well plate.
-
Add the test compound at the desired concentration to the wells. Include a DMSO-treated control.
-
Incubate the plate at 37°C for the desired time (e.g., 24 hours).[3]
-
Equilibrate the plate to room temperature.
-
Prepare the BacTiter-Glo™ reagent according to the manufacturer's instructions.
-
Add a volume of BacTiter-Glo™ reagent equal to the volume of the cell culture in each well (e.g., 100 µL).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the number of colony-forming units (CFU) to account for differences in bacterial numbers.
Selection and Sequencing of Resistant Mutants
This protocol is used to identify the molecular target of the compound by selecting for resistant mutants and sequencing the gene of interest.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H10 agar plates
-
Test compound
-
Genomic DNA extraction kit
-
PCR reagents for amplification of the qcrB gene
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Grow a large-volume culture of M. tuberculosis to late-log phase.
-
Plate a high density of cells onto Middlebrook 7H10 agar plates containing the test compound at a concentration 5-10 times the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual colonies that appear on the drug-containing plates.
-
Confirm the resistance of the isolated mutants by re-testing their MIC using the MABA protocol.
-
Extract genomic DNA from the resistant mutants and the wild-type strain.
-
Amplify the qcrB gene using PCR with specific primers.
-
Purify the PCR products and perform Sanger sequencing.
-
Align the sequences from the resistant mutants with the wild-type sequence to identify any non-synonymous mutations.[1][3]
Experimental and Drug Discovery Workflow
The investigation of novel anti-tubercular agents like this compound typically follows a structured workflow from initial screening to mechanism of action studies.
Workflow for Investigating this compound's Anti-Mtb Activity
Conclusion
This compound and its derivatives represent a highly promising class of anti-tubercular agents. Their novel mechanism of action, targeting the essential cytochrome bc1 complex, makes them attractive candidates for further development, particularly in the context of combating drug-resistant tuberculosis. The protocols and data presented here provide a solid foundation for researchers to further investigate and optimize this important class of compounds.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Navigating bioactivity space in anti-tubercular drug discovery through the deployment of advanced machine learning models and cheminformatics tools: a molecular modeling based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Cytotoxicity Profiling of Thieno[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Thieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purines. Furthermore, detailed protocols for the evaluation of its cytotoxic effects against cancer cell lines are presented, along with insights into its potential mechanisms of action through the inhibition of key signaling pathways.
Synthesis of this compound
The synthesis of the Thieno[2,3-d]pyrimidine core is most commonly achieved by constructing the pyrimidine ring onto a pre-formed 2-aminothiophene precursor. A widely used and efficient method involves the cyclization of 2-aminothiophene-3-carbonitrile.
Experimental Protocol: Synthesis via Formamide Cyclization
This protocol outlines a one-step synthesis of this compound from 2-amino-4,5-dimethylthiophene-3-carbonitrile and formamide.
Materials:
-
2-amino-4,5-dimethylthiophene-3-carbonitrile
-
Formamide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water with stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is dissolved in dilute hydrochloric acid.
-
The acidic solution is treated with activated charcoal to decolorize it and then filtered.
-
The filtrate is neutralized with a 10% sodium hydroxide solution to precipitate the purified product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification to yield this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Cytotoxicity Studies
The cytotoxic potential of this compound derivatives is a critical aspect of their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the reported IC₅₀ values of various this compound derivatives against different human cancer cell lines.
| Compound ID | R¹ | R² | R³ | R⁴ | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | H | H | H | HCT-116 | > 100 | [1] |
| 2 | H | H | H | H | HepG2 | > 100 | [1] |
| 3 | H | H | H | H | MCF-7 | > 100 | [1] |
| 4a | H | H | 4-Fluorophenyl | H | HCT-116 | 15.6 | [1] |
| 4b | H | H | 4-Chlorophenyl | H | HCT-116 | 12.8 | [1] |
| 4c | H | H | 4-Bromophenyl | H | HCT-116 | 10.2 | [1] |
| 5a | H | H | 4-Fluorophenyl | H | HepG2 | 20.4 | [1] |
| 5b | H | H | 4-Chlorophenyl | H | HepG2 | 18.1 | [1] |
| 5c | H | H | 4-Bromophenyl | H | HepG2 | 14.5 | [1] |
| 6a | H | H | 4-Fluorophenyl | H | MCF-7 | 25.3 | [1] |
| 6b | H | H | 4-Chlorophenyl | H | MCF-7 | 22.7 | [1] |
| 6c | H | H | 4-Bromophenyl | H | MCF-7 | 19.8 | [1] |
| 7 | CH₃ | CH₃ | H | H | MDA-MB-231 | > 50 | [2] |
| 8 | CH₃ | CH₃ | H | H | MCF-7 | 35.2 | [2] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific substitution patterns (R¹, R², R³, R⁴) correspond to the general Thieno[2,3-d]pyrimidine scaffold and may vary between studies.
Signaling Pathways
Several Thieno[2,3-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a crucial receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a cascade of downstream signaling events promoting angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
References
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4-amine in the Study of Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Thieno[2,3-d]pyrimidines are fused heterocyclic ring systems that are structurally analogous to purines. This structural similarity has made them a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of thieno[2,3-d]pyrimidin-4-amine have been extensively explored as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer therapeutics.
These application notes provide an overview of the use of this compound derivatives in studying CDKs, with a focus on their inhibitory activity, effects on cancer cells, and the experimental protocols used for their evaluation.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activity of various this compound derivatives against cyclin-dependent kinases and their cytotoxic effects on different cancer cell lines.
Table 1: In Vitro Cyclin-Dependent Kinase (CDK) Inhibitory Activity
| Compound ID | Target CDK | IC50 (µM) | Reference |
| Compound 68 | CDK4 | 0.05 | [1] |
| Compound 14c | CDK4 | 0.056 (56 ng/mL) | [1] |
| Compound 14c | CDK2 | 1.4 | [1] |
| Ribociclib | CDK4/cyclin D1 | 0.01 | [2] |
| Ribociclib | CDK6/cyclin D3 | 0.039 | [2] |
Table 2: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1e | A549 | Lung Carcinoma | 0.00279 | [1] |
| 1e | HCT116 | Colorectal Carcinoma | 0.00669 | [1] |
| 1e | MCF-7 | Breast Adenocarcinoma | 0.00421 | [1] |
| 2a | A549 | Lung Carcinoma | 13.40 | [3] |
| 4d | PC3 | Prostate Adenocarcinoma | 14.13 | [3] |
| Thienopyrimidine 3 | MCF-7 | Breast Adenocarcinoma | 0.045 (13.42 µg/mL) | [4] |
| Thienopyrimidine 4 | MCF-7 | Breast Adenocarcinoma | 0.11 (28.89 µg/mL) | [4] |
| Ester 2 | MDA-MB-231 | Breast Adenocarcinoma | 0.16 (52.56 µg/mL) | [4] |
| 2-Ethyl derivative 4 | MDA-MB-231 | Breast Adenocarcinoma | 0.24 (62.86 µg/mL) | [4] |
| Compound 8d | HUH-7 | Hepatocellular Carcinoma | 5.8 µg/mL | [5] |
| Compound 8d | MCF-7 | Breast Adenocarcinoma | 8.3 µg/mL | [5][6] |
Signaling Pathways and Experimental Workflows
CDK4/Cyclin D Signaling Pathway and Inhibition
The diagram below illustrates the canonical CDK4/Cyclin D pathway in cell cycle progression and the mechanism of its inhibition by this compound derivatives. In the G1 phase, mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4. The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma protein (Rb), causing the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S phase entry. This compound derivatives act as ATP-competitive inhibitors of CDK4, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Caption: Inhibition of the CDK4/Cyclin D pathway by a this compound derivative.
Experimental Workflow for Characterizing CDK Inhibitors
The following diagram outlines a typical workflow for the in vitro characterization of a novel this compound derivative as a CDK inhibitor.
Caption: A typical experimental workflow for the evaluation of CDK inhibitors.
Experimental Protocols
1. In Vitro CDK4 Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a this compound derivative against CDK4.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
This compound test compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the this compound test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the CDK4/Cyclin D1 enzyme and the Rb substrate to each well.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid.
-
For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the specific detection reagent to measure kinase activity (e.g., by luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound test compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7]
-
During this incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Gate the single-cell population using forward and side scatter plots.
-
Generate a histogram of the PI fluorescence to visualize the DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of CDK4 inhibition.
4. Western Blot Analysis for p-Rb, Cyclin D1, and CDK4
This protocol is used to confirm the on-target effect of the this compound derivative by assessing the phosphorylation status of Rb and the expression levels of key cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-Rb, anti-Cyclin D1, anti-CDK4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with the this compound test compound as described for the cell cycle analysis.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
A decrease in the p-Rb/total Rb ratio would confirm the inhibitory effect of the compound on CDK4 activity. Changes in Cyclin D1 and CDK4 protein levels can also be assessed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4-amine as a Promising Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thieno[2,3-d]pyrimidin-4-amine and its derivatives as a promising class of anti-inflammatory agents. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction
The Thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. As bioisosteres of purines, these compounds have been investigated for various therapeutic applications, including as anti-inflammatory agents. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel and effective anti-inflammatory drugs with improved safety profiles remains a significant area of research. This compound derivatives have shown considerable promise in preclinical studies, suggesting their potential as a new class of anti-inflammatory therapeutics.
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are believed to be multifactorial, primarily targeting key pathways in the inflammatory cascade. Evidence suggests that these compounds exert their effects through the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways.
A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound derivatives can effectively reduce the production of these pro-inflammatory prostaglandins.[1][2]
Furthermore, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Inhibition of NF-κB activation by Thieno[2,3-d]pyrimidine derivatives leads to a broad-spectrum anti-inflammatory response by downregulating the production of these key inflammatory mediators.
The arachidonic acid cascade is a central pathway in inflammation. As depicted in the signaling pathway diagram below, inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then metabolized by COX and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. This compound derivatives primarily intervene at the level of COX enzymes.
Data Presentation
The anti-inflammatory activity of various this compound derivatives has been quantified in several studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5 (a 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) | COX-1 | In vitro enzyme assay | 202.96 | 4.81 | [2] |
| COX-2 | In vitro enzyme assay | 42.19 | [2] | ||
| Indomethacin (Reference) | COX-1 | In vitro enzyme assay | 0.68 | 0.04 | [2] |
| COX-2 | In vitro enzyme assay | 18.3 | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Time after Carrageenan | Edema Inhibition (%) | PGE2 Reduction in Serum (pg/mL) | Reference |
| Compound 4c | 100 mg/kg | 1 hr | 35 | 19 | [1] |
| 2 hr | 36 | [1] | |||
| 3 hr | 42 | [1] | |||
| Compound 4f | 100 mg/kg | 4 hr | 71 | Not Reported | [1] |
| Compound 4a | 100 mg/kg | 4 hr | 69 | Not Reported | [1] |
| Compound 4i | 100 mg/kg | 4 hr | 63 | Not Reported | [1] |
| Compound 4e | 100 mg/kg | 4 hr | 61 | Not Reported | [1] |
| Diclofenac Sodium (Reference) | 10 mg/kg | 1 hr | Not Reported | 12 | [1] |
Mandatory Visualization
Caption: Arachidonic Acid Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Evaluating Anti-inflammatory Activity.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.[1]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound test compounds
-
Diclofenac sodium (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): Vehicle control, positive control (Diclofenac sodium), and test compound groups (different doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and Diclofenac sodium orally or intraperitoneally at a specified time (e.g., 60 minutes) before carrageenan injection. The vehicle control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals after injection (e.g., 1, 2, 3, and 4 hours; Vt).
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Determination of Prostaglandin E2 (PGE2) Levels in Serum by ELISA
This protocol describes the quantification of PGE2 in serum samples from rats treated with this compound derivatives to assess their in vivo effect on prostaglandin synthesis.[1]
Materials:
-
Serum samples collected from rats in the carrageenan-induced paw edema experiment.
-
Rat PGE2 ELISA kit (commercially available).
-
Microplate reader.
-
Pipettes and tips.
-
Distilled water.
-
Wash buffer.
Procedure:
-
Sample Collection and Preparation: At the end of the in vivo experiment (e.g., 4 hours after carrageenan injection), collect blood from the rats via cardiac puncture. Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
ELISA Protocol: Follow the instructions provided with the commercial Rat PGE2 ELISA kit. A general procedure is as follows:
-
Bring all reagents and samples to room temperature.
-
Prepare the standard dilutions of PGE2 as per the kit's instructions to generate a standard curve.
-
Add standards, control, and serum samples to the appropriate wells of the microplate pre-coated with anti-PGE2 antibody.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for the recommended time and temperature.
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the serum samples by interpolating their absorbance values on the standard curve.
-
Compare the PGE2 levels in the treated groups with the vehicle control group to assess the inhibitory effect of the test compounds.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The available data indicate that these compounds can effectively suppress inflammation in preclinical models, likely through the inhibition of COX-2 and the modulation of the NF-κB signaling pathway. The provided protocols offer a standardized approach for the further evaluation and characterization of new derivatives in this chemical series. Future research should focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their detailed molecular mechanisms of action to advance their potential translation into clinical candidates.
References
Application Notes and Protocols for Thieno[2,3-d]pyrimidin-4-amine Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Thieno[2,3-d]pyrimidin-4-amine derivatives in the study and potential treatment of neurodegenerative diseases. This class of compounds has shown promise in targeting key pathological pathways, including those involving kinase activity, neuroinflammation, and protein aggregation.
Introduction to this compound Derivatives
Thieno[2,3-d]pyrimidine derivatives are heterocyclic compounds that are structurally analogous to purines, allowing them to interact with a variety of biological targets, particularly protein kinases. Their versatile scaffold has been explored for the development of inhibitors for several kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β), Rho-associated coiled-coil containing protein kinase (ROCK), and the NAD+-dependent deacetylase Sirtuin 2 (SIRT2). By modulating the activity of these enzymes, this compound derivatives offer a promising avenue for developing novel therapeutics for Alzheimer's disease, Parkinson's disease, and other related disorders.
Featured this compound Derivatives
This section highlights key derivatives and their reported activities against targets relevant to neurodegenerative diseases.
SIRT2 Inhibitors for Parkinson's Disease Research
Sirtuin 2 (SIRT2) is a deacetylase that has been implicated in the pathogenesis of Parkinson's disease through its effects on α-synuclein aggregation and microtubule stability. Inhibition of SIRT2 has been shown to be neuroprotective in preclinical models of Parkinson's disease.
Featured Compound: ICL-SIRT078
ICL-SIRT078 is a potent and selective SIRT2 inhibitor based on the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one scaffold.
| Compound Name | Target | Ki (µM) | Selectivity | In Vitro Model | Observed Effect |
| ICL-SIRT078 | SIRT2 | 0.62 ± 0.15 | >50-fold vs SIRT1, 3, 5 | N27 Rat Mesencephalic Neurons | Significant neuroprotection in a lactacystin-induced model of Parkinsonian cell death[3] |
ROCK Inhibitors for Neuroprotection and Neurite Outgrowth
The RhoA/ROCK signaling pathway is involved in the regulation of the actin cytoskeleton and its inhibition has been linked to neuroprotection and enhanced neurite outgrowth, making it a target for various neurodegenerative conditions.
Featured Compound: 8k
Compound 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one) is a highly potent ROCK inhibitor.
| Compound Name | Target | IC50 (µM) | In Vitro Effect |
| 8k | ROCK I | 0.004 | Reduced phosphorylation of ROCK downstream signaling proteins, induced changes in cell morphology and migration[4][5] |
| ROCK II | 0.001 |
GSK-3β Inhibitors for Alzheimer's Disease Research
Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a major therapeutic strategy for this and other tauopathies.
Featured Compound: Thieno[3,2-c]pyrazol-3-amine derivative 16b
While not a this compound, the closely related thieno[3,2-c]pyrazol-3-amine scaffold has yielded potent GSK-3β inhibitors, demonstrating the potential of thienopyrimidine-based structures.
| Compound Name | Target | IC50 (nM) | In Vitro Model | Observed Effect |
| 16b | GSK-3β | 3.1 | SH-SY5Y cells | Decreased phosphorylated tau at Ser396, increased β-catenin expression, and promoted neurite outgrowth |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
References
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Thieno[2,3-d]pyrimidin-4-amine Scaffold: A Versatile Platform for Novel Tyrosine Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the native purine ring system. This unique feature allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it a cornerstone for the development of targeted therapies. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging the thieno[2,3-d]pyrimidin-4-amine framework to design and synthesize novel tyrosine kinase inhibitors.
Introduction
Tyrosine kinases are a large family of enzymes that play a critical role in intracellular signal transduction pathways, regulating key cellular processes such as growth, proliferation, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, the development of small molecule inhibitors that selectively target specific tyrosine kinases has become a major focus of modern drug discovery. The thieno[2,3-d]pyrimidine scaffold has emerged as a particularly fruitful starting point for the design of potent and selective inhibitors of various tyrosine kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).
Data Presentation: Inhibitory Activities of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine-based compounds against key tyrosine kinases and cancer cell lines. This data highlights the potential of this scaffold for developing potent anti-cancer agents.
Table 1: EGFR Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 5a | Pyridothieno[3,2-d]pyrimidin-4-amine derivative | EGFR | 36.7 | [1] |
| 21 | Thienopyrimidinone hybrid | EGFR | 77 | [2] |
| 25 | Thienopyrimidinone hybrid | EGFR | 59 | [2] |
| 7a | 4-amino substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine | EGFR (wild-type) | - | [5] |
| 7a | 4-amino substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine | EGFR (T790M) | - | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 9d | Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative | VEGFR-2/KDR | 2.6 | [3] |
| 8b | 4-substituted thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.073 | [6] |
| 17f | Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.23 | [7] |
| 8b | 4-substituted thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.005 | [8] |
| 8e | 4-substituted thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.0039 | [8] |
Table 3: BTK Inhibitory Activity of Thieno[3,2-c]pyridin-4-amine Derivatives
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 14g | Thieno[3,2-c]pyridin-4-amine derivative | BTK | 12.8 | [9][10] |
Table 4: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (nM) | IC50 (µM) | Reference |
| 4b | NCI-60 panel | Leukemia, CNS, NSCLC | ~10 | - | [1] |
| 5a | NCI-60 panel | Leukemia, CNS, NSCLC | ~10 | - | [1] |
| 23 | MDA-MB-231 | Breast Cancer | - | 3.80 | [2] |
| 23 | MCF-7 | Breast Cancer | - | 2.95 | [2] |
| 17f | HCT-116 | Colon Cancer | - | 2.80 | [7] |
| 17f | HepG2 | Liver Cancer | - | 4.10 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the thieno[2,3-d]pyrimidine scaffold and for the biological evaluation of the resulting inhibitors.
Protocol 1: General Synthesis of the this compound Core
This protocol outlines a common synthetic route starting from a substituted 2-aminothiophene-3-carbonitrile, which is typically prepared via the Gewald reaction.
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)
-
To a mixture of an α-methylene ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carbonitrile.
Step 2: Cyclization to form the this compound Scaffold
-
A mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) and formamide (excess) is heated to 150-180 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Step 3: N-Arylation to introduce the desired aniline moiety
-
To a solution of the this compound (1.0 eq.) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq.) and a catalytic amount of acid (e.g., concentrated HCl).
-
Reflux the mixture for 8-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final N-arylthis compound derivative.
Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific tyrosine kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR-2, BTK)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted tyrosine kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Visualization of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways, a general workflow for inhibitor development, and the logical relationships in structure-activity relationship (SAR) studies.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Caption: Key components of the BTK signaling pathway in B-cells.
Caption: General workflow for tyrosine kinase inhibitor development.
Caption: Logical relationship in SAR studies of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. sciforum.net [sciforum.net]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Promega ADP-Glo Kinase Assay + EGFR (T790M, L858R) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Thieno[2,3-d]pyrimidin-4-amine as a Chemical Probe for Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of targeted therapeutics.[1] As a bioisostere of purine, its derivatives have been extensively explored as inhibitors of various protein kinases, playing a crucial role in cancer research and the study of other signaling-driven diseases. Thieno[2,3-d]pyrimidin-4-amine serves as a core moiety for designing ATP-competitive inhibitors, where the 4-amino group typically forms critical hydrogen bonds with the hinge region of the kinase domain.[2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as chemical probes to investigate biological systems, particularly in the context of cancer cell signaling.
Biological Targets and Applications
Thieno[2,3-d]pyrimidine-based compounds have demonstrated inhibitory activity against a range of protein kinases implicated in oncogenesis, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5][6][7][8][9]
-
Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[10][11][12]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[13][14]
-
Rho-associated coiled-coil containing protein kinase (ROCK): Involved in regulating cell shape, motility, and invasion, processes that are co-opted during cancer progression.[15][16]
-
Casein Kinase 2 (CK2): A serine/threonine kinase that promotes cell growth and proliferation and suppresses apoptosis.[17][18][19][20]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Some thienopyrimidine derivatives have shown potent EGFR inhibitory activity.[21][22]
These specificities make this compound derivatives valuable tools for dissecting the roles of these kinases in various cellular contexts and for validating them as therapeutic targets.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against different kinases and cancer cell lines, providing a comparative overview of their potency and selectivity.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Derivative | Target Kinase | IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | [2] |
| Compound 8b | VEGFR-2 | 0.005 | [5] |
| Compound 8e | VEGFR-2 | 0.0039 | [5] |
| Compound 18 | VEGFR-2 | 0.084 | [7] |
| NHTP33 | CK2 | 0.008 | [17] |
| NHTP23 | CK2 | 0.01 | [17] |
| NHTP25 | CK2 | 0.065 | [17] |
| TTP22 | CK2 | 0.1 | [19] |
| Compound 8k | ROCK I | 0.004 | [15][16] |
| Compound 8k | ROCK II | 0.001 | [15][16] |
| Compound VIb | PI3Kβ (% Inh @ 10µM) | 72% | [11] |
| Compound VIb | PI3Kγ (% Inh @ 10µM) | 84% | [11] |
| Compound IIIa | PI3Kβ (% Inh @ 10µM) | 62% | [11] |
| Compound IIIa | PI3Kγ (% Inh @ 10µM) | 70% | [11] |
Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 17f | HCT-116 | 2.80 ± 0.16 | [2] |
| Compound 17f | HepG2 | 4.10 ± 0.45 | [2] |
| Compound 21 | MDA-MB-231 | 0.029 | [21][23] |
| Compound 21 | MCF-7 | 0.074 | [21][23] |
| Compound 16 | MDA-MB-231 | 0.058 | [21][23] |
| Compound 10e | MCF-7 | 14.5 ± 0.30 | [10] |
| Compound 10b | MCF-7 | 19.4 ± 0.22 | [10] |
| Compound 13 | MDA-MB-231 | 0.00144 | [22] |
| Compound 13 | HepG2 | 0.00111 | [22] |
| Thienopyrimidine 3 | MCF-7 | 0.045 | [24] |
| Ester 2 | MDA-MB-231 | 0.16 | [24] |
| Compound 8d | MCF-7 | 8.3 (µg/mL) | [25] |
| Compound 8d | HUH-7 | 5.8 (µg/mL) | [25] |
| Compound 2 | MCF-7 | 0.013 | [26] |
| Compound 3 | MCF-7 | 0.023 | [26] |
| Compound 18 | MCF-7 | 10.17 | [7] |
| Compound 18 | HepG2 | 24.47 | [7] |
| Compound 3n | A549 | 4.87 | [27] |
| RP-010 | HCT116 | 0.6 ± 0.3 | [28] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of a this compound derivative on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Thieno[2,3-d]pyrimidine derivative of interest dissolved in DMSO.
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7).
-
96-well plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only (DMSO) control.
-
Incubate the plates for 48 to 72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol can be adapted to assess the inhibitory activity of this compound derivatives against various protein kinases.
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2, PI3K, CK2).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Thieno[2,3-d]pyrimidine derivative of interest dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
White opaque 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer according to the kit manufacturer's instructions.
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative.
-
-
Kinase Reaction:
-
In a 384-well plate, add the thieno[2,3-d]pyrimidine derivative or vehicle control.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the kit protocol.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.
Caption: VEGFR-2 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. theraindx.com [theraindx.com]
- 15. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchem.org.ua [medchem.org.ua]
- 20. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 21. Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives of Benzimidazole as Potential Anti- Breast Cancer (MDA-MB-231, MCF-7) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New C2- and N3-Modified Thieno[2,3-d]Pyrimidine Conjugates with Cytotoxicity in the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thieno[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of Thieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound frequently used in medicinal chemistry. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. These properties are important for understanding the compound's behavior and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C6H5N3S |
| Molecular Weight | 151.19 g/mol |
| Melting Point | 234-236°C |
| Boiling Point | 346.8 °C at 760 mmHg |
| Flash Point | 163.5 °C |
| Density | 1.485 g/cm³ |
| Vapor Pressure | 5.62E-05 mmHg at 25°C |
Hazard Identification
Disposal Protocol
The recommended procedure for the disposal of this compound is through incineration by a licensed professional waste disposal service. This method ensures the complete destruction of the compound, minimizing the risk of environmental contamination.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and chemically compatible container.
-
Ensure the container is sealed tightly to prevent accidental spills or the release of dust.
-
-
Solvent Mixing (to be performed by the licensed disposal service):
-
The material should be dissolved or mixed with a combustible solvent. This facilitates complete combustion during incineration.
-
-
Incineration:
-
The mixture is to be burned in a chemical incinerator equipped with an afterburner and a scrubber. This ensures that any potentially harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
-
-
Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated glassware, should be treated as hazardous waste.
-
These materials should be collected in a separate, clearly labeled container and disposed of as unused product, following the same incineration protocol.
-
-
Regulatory Compliance:
-
All federal, state, and local environmental regulations must be strictly observed throughout the disposal process.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Thieno[2,3-d]pyrimidin-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Thieno[2,3-d]pyrimidin-4-amine (CAS: 14080-56-9). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data from structurally similar chemicals and general laboratory safety best practices. This compound and its analogs are potent biologically active compounds and should be handled with care to minimize exposure.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, related compounds such as Thieno(3,2-d)pyrimidin-4-amine are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation[1]. Therefore, it is prudent to treat this compound as a hazardous substance.
Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation/corrosion
-
Serious eye damage/irritation
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required protective gear for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemically resistant lab coat | NIOSH-approved N95 dust mask or higher |
| Conducting reactions and purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemically resistant lab coat | Use in a well-ventilated fume hood is required |
| Handling solid compound outside of a fume hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemically resistant lab coat | NIOSH-approved elastomeric half-mask with appropriate cartridges |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
Engineering Controls and Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation. Handling should be performed in a well-ventilated place[2].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.
-
Spill Kit: A chemical spill kit should be available in the immediate vicinity.
Handling and Solution Preparation
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Weighing: Weigh the solid compound in a fume hood. Use of disposable weigh boats is recommended to prevent contamination of balances.
-
Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing. Keep containers closed when not in use.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing[2]. Do not breathe dust or vapor[2].
-
Hygiene: Wash hands and face thoroughly after handling[2].
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps for safely handling this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Wipe the spill dry, place the material in a sealed bag for waste disposal. Ventilate the area and wash the spill site after material pickup is complete[2]. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and ensure regulatory compliance.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place[2].
-
Keep in a dark place under an inert atmosphere at room temperature.
Disposal
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.
-
Disposal Method: Contact a licensed professional waste disposal service. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2]. Always observe all federal, state, and local environmental regulations.
Disposal Decision Logic Diagram
Caption: A decision tree illustrating the proper segregation and disposal of different waste streams.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
